8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEIZQFWGZKAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577480 | |
| Record name | 8-Chloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-64-8 | |
| Record name | 8-Chloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] This fused ring system, incorporating both a triazole and a pyridine ring, offers a unique three-dimensional structure and electronic properties that facilitate interactions with various biological targets.[4][6] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antidepressant, anxiolytic, and hypnotic effects, exemplified by the well-known drug Trazodone.[4] The subject of this guide, 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, is a key analogue within this class, featuring a strategic substitution pattern that is of significant interest for the development of novel therapeutics, particularly in the area of oncology as smoothened (SMO) antagonists in the Hedgehog signaling pathway.[7] This document provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity, aimed at supporting further research and development efforts.
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine are crucial for its identification, characterization, and application in experimental settings.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClN₃ | [8] |
| Molecular Weight | 229.67 g/mol | [8] |
| Appearance | White solid | [9] |
| Melting Point | 157-159 °C | [9] |
Solubility
While specific quantitative solubility data for 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is not extensively documented, general trends for triazole and fused triazole heterocyclic compounds suggest it is likely soluble in a range of common organic solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), methanol (MeOH), and dimethyl sulfoxide (DMSO).[3][10] The presence of the phenyl group enhances its lipophilicity, while the nitrogen atoms in the triazolopyridine core can participate in hydrogen bonding, potentially affording some solubility in polar protic solvents.[3] It is anticipated to have low solubility in water.
Spectroscopic Data
Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
| Spectroscopy | Data | Source |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.22 (dd, J = 7.0, 0.9 Hz, 1H), 7.86 – 7.79 (m, 2H), 7.62 – 7.57 (m, 3H), 7.35 (dd, J = 7.1, 0.9 Hz, 1H), 6.84 (t, J = 7.0 Hz, 1H) | [9] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 148.6, 148.3, 130.6, 129.4, 128.5, 126.2, 125.9, 123.0, 21.4, 114.0 | [9] |
| Mass Spectrum | Expected m/z: 229.04 (M⁺), 231.04 (M+2) | Calculated |
Synthesis of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine ring system is well-established and typically involves the cyclization of a 2-hydrazinopyridine precursor.[1][11][12] A common and effective method is the reaction of a 2-hydrazinopyridine with a carboxylic acid derivative, such as a benzoyl chloride, followed by dehydrative cyclization.
Experimental Protocol
This protocol describes a reliable, multi-step synthesis of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
Step 1: Synthesis of 3-Chloro-2-hydrazinopyridine
-
To a solution of 2,3-dichloropyridine (1 equivalent) in ethanol, add hydrazine hydrate (4 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 3-chloro-2-hydrazinopyridine.
Rationale: The nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring by hydrazine is facilitated by the electron-withdrawing effect of the ring nitrogen and the adjacent chlorine atom. The 2-position is more activated towards nucleophilic attack than the 3-position.
Step 2: Synthesis of N'-(3-Chloropyridin-2-yl)benzohydrazide
-
Dissolve 3-chloro-2-hydrazinopyridine (1 equivalent) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution, followed by the dropwise addition of benzoyl chloride (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N'-(3-chloropyridin-2-yl)benzohydrazide, which can be used in the next step without further purification or recrystallized if necessary.
Rationale: The more nucleophilic terminal nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of benzoyl chloride to form the stable acylhydrazide intermediate. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Step 3: Dehydrative Cyclization to 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine
-
Add phosphorus oxychloride (POCl₃) to the crude N'-(3-chloropyridin-2-yl)benzohydrazide from the previous step.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine as a white solid.
Rationale: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization of the acylhydrazide. The pyridine nitrogen attacks the carbonyl carbon, followed by elimination of water to form the fused triazole ring.
Chemical Reactivity
The reactivity of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is dictated by the electronic properties of the fused heterocyclic system and the nature of its substituents.
Electrophilic Aromatic Substitution
The[1][2][3]triazolo[4,3-a]pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms.[13] If forced under harsh conditions, substitution is predicted to occur on the pyridine ring, likely at the C-5 or C-7 positions, which are analogous to the 3- and 5-positions of pyridine.[13] The phenyl ring at the 3-position can undergo electrophilic substitution under standard conditions, with the directing effects determined by any substituents on the phenyl ring itself.
Nucleophilic Aromatic Substitution
The 8-chloro substituent on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAᵣ).[14] This is due to the electron-withdrawing effect of the fused triazole ring and the pyridine nitrogen, which stabilize the Meisenheimer-like intermediate formed during the reaction.[14] A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion, providing a versatile handle for further functionalization of the scaffold.[15][16]
Conclusion
8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is a versatile heterocyclic compound with significant potential in drug discovery and development. This guide has provided a detailed overview of its chemical and physical properties, a robust synthetic protocol, and an analysis of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers working with this important scaffold, facilitating its synthesis, characterization, and further derivatization in the pursuit of novel therapeutic agents.
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Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Available at: [Link]
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Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. ResearchGate. Available at: [Link]
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A Mild Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. ResearchGate. Available at: [Link]
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Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization of various aldehydes with 2-hydrazinopyridine a. ResearchGate. Available at: [Link]
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Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PubMed Central. Available at: [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
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A mild synthesis of[1][2][3]triazolo[4,3-a]pyridines. Semantic Scholar. Available at: [Link]
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One-pot reaction of ether 2 with benzoyl chloride and hydrazine towards pyrazole 7. ResearchGate. Available at: [Link]
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A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Publishing. Available at: [Link]
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The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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1,2,4-Triazoles. XIV. Reactions of the s-Triazolo[4,3-a]pyridine Ring System1a,b. Semantic Scholar. Available at: [Link]
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The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PubMed Central. Available at: [Link]
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Design,Synthesis And Biological Evaluation Of 8-chloro-[1][2][3]Triazolo[4,3-a]pyridine Derivatives As Smoothened Antagonists. Globe Thesis. Available at: [Link]
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Synthesis and Evaluation of Thermodynamic Solubility of Triazolo Quinolone Class Derivatives in Various Solvents at 298.15-328.15 K. ResearchGate. Available at: [Link]
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Electrochemical Synthesis of 1,2,4-Triazole-Fused Heterocycles Electronic Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. Available at: [Link]
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8-Chloro-3-phenyl-triazolo[4,3-a]pyridine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 8-Chloro-3-phenyl-[1][2]triazolo[4,3-a]pyridine
Executive Summary
This guide provides a comprehensive technical overview of a robust and efficient pathway for the synthesis of 8-Chloro-3-phenyl-[1][2]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal and agrochemical research. The synthesis is presented in two primary stages: the preparation of the key intermediate, 3-chloro-2-hydrazinopyridine, from 2,3-dichloropyridine, followed by a microwave-assisted cyclization with benzoic acid to yield the final product. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the mechanistic rationale behind the procedural choices, ensuring both scientific integrity and practical reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The fusion of a pyridine ring with a 1,2,4-triazole ring creates the[1][2]triazolo[4,3-a]pyridine scaffold, a privileged structure in modern chemistry.[1] This heterocyclic system is a cornerstone in the development of novel therapeutic agents and functional materials due to the wide array of biological activities its derivatives exhibit, including antifungal, antibacterial, and herbicidal properties. The specific target molecule, 8-Chloro-3-phenyl-[2]triazolo[4,3-a]pyridine, combines this active core with a phenyl substituent at the 3-position and a chloro group at the 8-position, modifications known to modulate biological efficacy and pharmacokinetic properties. This guide details an efficient and well-documented synthetic route to this valuable compound.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule dictates a two-step approach. The core triazole ring is most effectively formed via the cyclization of a suitably functionalized pyridine. This leads to the disconnection of the N1-C8a and N2-C3 bonds, identifying 3-chloro-2-hydrazinopyridine as the key pyridine-based precursor and a benzoyl-containing moiety as the source for the C3-phenyl group. The 3-chloro-2-hydrazinopyridine intermediate, in turn, can be readily synthesized from a commercially available dichloropyridine.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of Key Intermediate: 3-Chloro-2-hydrazinopyridine
The foundational step in this pathway is the synthesis of 3-chloro-2-hydrazinopyridine. This is achieved through a nucleophilic aromatic substitution reaction.
Principle and Mechanistic Insight
The reaction proceeds by treating 2,3-dichloropyridine with hydrazine hydrate.[3] The hydrazine molecule acts as a potent nucleophile. The chlorine atom at the C2 position of the pyridine ring is significantly more susceptible to nucleophilic attack than the chlorine at C3. This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negative charge of the Meisenheimer intermediate formed during the substitution at the ortho (C2) and para (C6) positions. The reaction selectively yields the desired 2-hydrazino isomer in high purity and yield.[3][4]
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloropyridine (1 equiv.) and a suitable polar solvent (e.g., ethanol, N,N-dimethylformamide).[3][4]
-
Reagent Addition: Add hydrazine hydrate (4-6 equiv.) to the stirred solution.[3] The use of an excess of hydrazine hydrate drives the reaction to completion.
-
Reaction: Heat the mixture to reflux and maintain for 4-10 hours.[3][4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Purification: Collect the solid product by suction filtration. Wash the solid with cold water to remove excess hydrazine hydrate and other water-soluble impurities. Dry the resulting solid under vacuum to obtain 3-chloro-2-hydrazinopyridine, which is typically of sufficient purity for the subsequent step.[4]
Table 1: Comparative Process Parameters for 3-Chloro-2-hydrazinopyridine Synthesis
| Parameter | Method A[3] | Method B[4] | Method C[5] |
| Solvent | Ethanol / DMF | N,N-Dimethylformamide | Ethanol |
| Equivalents of N₂H₄·H₂O | 4 - 6 | ~4.5 | 4 |
| Temperature | Reflux | 130 °C | Reflux |
| Reaction Time | 4 - 8 hours | 10 hours | 72 hours |
| Reported Yield | 95 - 99% | 95% | Not specified |
Part II: Final Synthesis via Microwave-Assisted Cyclization
The final step involves the construction of the triazole ring to yield 8-Chloro-3-phenyl-[1][2]triazolo[4,3-a]pyridine. Modern synthetic approaches favor microwave irradiation for its efficiency.[1][6]
Principle and Mechanistic Insight
This transformation is a condensation and cyclization reaction between 3-chloro-2-hydrazinopyridine and benzoic acid.[6] Phosphorus oxychloride (POCl₃) serves a dual purpose: it acts as a powerful dehydrating agent to facilitate the removal of water and as an activating agent, likely converting the benzoic acid into a more reactive benzoyl chloride or a pyrophosphate anhydride derivative in situ. The reaction proceeds through two key stages:
-
N-Acylation: The more nucleophilic terminal nitrogen of the hydrazine moiety attacks the activated carbonyl carbon of the benzoic acid derivative, forming an N-acylhydrazinopyridine intermediate.
-
Intramolecular Cyclization: Under heating, the endocyclic pyridine nitrogen (N1) performs a nucleophilic attack on the carbonyl carbon of the newly introduced acyl group. This is followed by the elimination of water (facilitated by POCl₃) to form the stable, aromatic triazole ring.
Caption: Key mechanistic stages of the cyclization reaction.
Detailed Experimental Protocol (Microwave-Assisted)
Reference: Based on the procedure described in CN102180875A[6]
-
Setup: In a microwave process vial, combine 3-chloro-2-hydrazinopyridine (10 mmol, 1 equiv.) and benzoic acid (10 mmol, 1 equiv.).
-
Reagent Addition: Carefully add phosphorus oxychloride (10 mL) to the vial while stirring. POCl₃ is corrosive and reacts violently with water; handle with extreme caution in a fume hood.
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for 15 minutes with stirring.
-
Work-up: After the reaction is complete and the vessel has cooled, slowly and carefully pour the reaction mixture into ice water to quench the excess POCl₃.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product as a white crystalline solid.
Table 2: Synthesis Parameters and Characterization Data
| Parameter | Value |
| Reactants | 3-Chloro-2-hydrazinopyridine, Benzoic Acid |
| Cyclizing Agent | Phosphorus Oxychloride (POCl₃) |
| Energy Source | Microwave Irradiation |
| Temperature | 140 °C |
| Reaction Time | 15 minutes |
| Reported Yield | ~91-93% (with various substituted benzoic acids)[6] |
| Appearance | White Crystalline Solid |
| Molecular Formula | C₁₂H₈ClN₃ |
| Molecular Weight | 229.67 g/mol [7] |
Safety and Handling Precautions
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Phosphorus Oxychloride (POCl₃): Is extremely corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a dry environment within a fume hood. Ensure all glassware is dry before use. Quenching should be performed slowly and carefully in ice water.
-
2,3-Dichloropyridine: Is a toxic and irritant compound. Avoid inhalation and contact with skin.
-
Microwave Synthesis: Use only reactors specifically designed for chemical synthesis. Never exceed the recommended temperature, pressure, or volume for the reaction vessel.
Conclusion
The synthesis of 8-Chloro-3-phenyl-[1][2]triazolo[4,3-a]pyridine is reliably achieved through a two-stage process. The initial high-yield synthesis of 3-chloro-2-hydrazinopyridine provides a crucial building block for the subsequent rapid and efficient microwave-assisted, POCl₃-mediated cyclization with benzoic acid. This pathway offers excellent yields and operational simplicity, making it a highly effective method for accessing this important heterocyclic scaffold for further research and development.
References
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Liu, X.-H. et al. (2015). Microwave-assisted synthesis of novel 8-chloro-[1][2]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry. Available at: [Link]
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PrepChem (Date not available). Synthesis of 2-Chloro-3-hydrazinopyrazine. Available at: [Link]
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- CN106588758B (2019). Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
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Chen, Z. et al. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2]triazolo[4,3-a]pyridine. Crystals. Available at: [Link]
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Thiel, O. R. & Achmatowicz, M. M. (2012). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. Available at: [Link]
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MDPI (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]
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Rao, C. V. et al. (2010). Synthesis and biological activity of 8-chloro-[1][2]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Appretech Scientific Limited (Date not available). 8-chloro-3-phenyl-[1][2]triazolo[4,3-a]pyridine. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this core structure have shown potential as antifungal, antibacterial, and smoothened (SMO) protein inhibitors, highlighting their importance in drug discovery and development.[1][3][4][5] This technical guide provides a comprehensive overview of the physicochemical characteristics of a specific derivative, 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, a compound of interest for further investigation in various therapeutic areas. Understanding these fundamental properties is crucial for formulation development, pharmacokinetic profiling, and structure-activity relationship (SAR) studies.
Core Physicochemical Properties
A summary of the known and estimated physicochemical properties of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is presented below. It is important to note that while some experimental data is available, other parameters are inferred from closely related compounds or predicted using computational methods due to the limited published data on this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClN₃ | [6] |
| Molecular Weight | 229.67 g/mol | [6] |
| CAS Number | 135782-64-8 | [6] |
| Appearance | White solid (predicted) | Inferred from similar compounds |
| Melting Point | 157-159 °C | [2] |
| Boiling Point | Decomposes before boiling (predicted) | Inferred from high melting point |
| Solubility | See Solubility Profile section | Qualitative data available |
| pKa | See Acidity and Basicity section | No experimental data; prediction recommended |
Molecular Structure
The chemical structure of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine consists of a fused triazolopyridine ring system with a chlorine atom at the 8-position and a phenyl group at the 3-position.
Caption: 2D structure of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine.
While the X-ray crystal structure for this specific compound is not publicly available, analysis of related triazolopyridine derivatives suggests a relatively planar conformation of the fused ring system.
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption and bioavailability. Qualitative information suggests that 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is likely soluble in organic solvents such as dichloromethane and methanol mixtures, as these are used in its purification. It is expected to have low solubility in water.
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility of the compound in various solvents.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology:
-
Add an excess amount of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the solubility in units such as mg/mL or mol/L.
Acidity and Basicity (pKa)
The pKa value(s) of a molecule are fundamental to understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. No experimental pKa data for 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine has been reported.
The triazolopyridine core contains nitrogen atoms that can be protonated. The pKa of the conjugate acid can be estimated using computational methods. Various approaches, including those based on density functional theory (DFT) or quantitative structure-property relationship (QSPR) models, can provide reliable predictions.[1][2][3][4][7]
Caption: Protonation equilibrium of the triazolopyridine core.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules. The following data has been reported for 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine in CDCl₃.[2]
¹H NMR (500 MHz, CDCl₃): δ 8.22 (dd, J = 7.0, 0.9 Hz, 1H), 7.86 – 7.79 (m, 2H), 7.62 – 7.57 (m, 3H), 7.35 (dd, J = 7.1, 0.9 Hz, 1H), 6.84 (t, J = 7.0 Hz, 1H).
¹³C NMR (126 MHz, CDCl₃): δ 148.6, 148.3, 130.6, 129.4, 128.5, 126.2, 125.9, 123.0, 121.4, 114.0.
Infrared (IR) Spectroscopy
While the specific IR spectrum for this compound is not available, the following characteristic absorption bands can be predicted based on its functional groups:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
C=N and C=C stretching (aromatic rings): ~1600-1450 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
Aromatic C-H bending: ~900-675 cm⁻¹
Mass Spectrometry (MS)
In mass spectrometry, 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is expected to show a prominent molecular ion peak (M⁺) and an isotopic peak (M+2) with an intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom.
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of triazolopyridine derivatives typically exhibits multiple absorption bands in the range of 200-400 nm, corresponding to π-π* electronic transitions within the aromatic system.[5][8][9]
Chemical Stability
The chemical stability of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine has not been extensively studied. However, based on its structure, potential degradation pathways could involve hydrolysis of the triazole ring under harsh acidic or basic conditions. The compound's stability towards light, heat, and oxidation should be evaluated experimentally under conditions relevant to its intended use and storage.
Synthesis
The synthesis of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine can be achieved through various synthetic routes reported for analogous compounds.[1][3][9][10] A plausible approach involves the cyclization of a corresponding hydrazinopyridine derivative with a suitable precursor for the phenyl-substituted triazole ring.
Caption: General synthetic workflow.
Conclusion
This technical guide has consolidated the available and predicted physicochemical data for 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine. While some experimental values such as melting point and NMR spectra are known, further experimental determination of properties like solubility and pKa is essential for a complete understanding of this compound's behavior. The provided protocols and predictive insights serve as a valuable resource for researchers and drug development professionals working with this and related triazolopyridine derivatives.
References
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Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine. ResearchGate. (2015-11-02). Available from: [Link]
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Electrochemical Synthesis of 1,2,4-Triazole-Fused Heterocycles Electronic Supplementary Material (ESI) for Green Chemistry. This. Available from: [Link]
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New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. (2017-05-01). Available from: [Link]
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Design,Synthesis And Biological Evaluation Of 8-chloro-[1][2][3]Triazolo[4,3-a]pyridine Derivatives As Smoothened Antagonists. Globe Thesis. (2021-04-01). Available from: [Link]
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The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available from: [Link]
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Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available from: [Link]
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Computational Approaches for the Prediction of pKa Values. 1st Edition. Routledge. Available from: [Link]
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8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine. Appretech Scientific Limited. Available from: [Link]
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Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Available from: [Link]
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NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. PubMed. (2017-05). Available from: [Link]
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Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
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(PDF) New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. Available from: [Link]
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Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Available from: [Link]
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(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
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Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives. ResearchGate. (2012-01-01). Available from: [Link]
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Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI. Available from: [Link]
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QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation - ACS Publications. Available from: [Link]
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Predicting the pKa of Small Molecules. Matthias Rupp. Available from: [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02). Available from: [Link]
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SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available from: [Link]
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Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine. MDPI. Available from: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]
-
(PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. ResearchGate. Available from: [Link]
-
Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available from: [Link]
- EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. Google Patents.
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Electrochemical Synthesis of 1,2,4-Triazole-Fused Heterocycles Electronic Supplementary Material (ESI) for Green Chemistry. This. Available from: [Link]
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Unraveling the Mechanism of Action of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine: A Focus on Smoothened Antagonism
An In-Depth Technical Guide
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its wide spectrum of biological activities.[4][5] Derivatives of this core have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[6][7][8] This guide provides an in-depth technical exploration of the mechanism of action for a specific derivative, 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine, and its related analogues. Synthesizing data from contemporary research, we will establish its primary mechanism as a potent antagonist of the Smoothened (SMO) protein, a critical transducer in the Hedgehog (Hh) signaling pathway.[9] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular interactions, experimental validation protocols, and the therapeutic implications of targeting this pathway.
The Hedgehog Signaling Pathway: A Pivotal Regulator in Oncology
To comprehend the action of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine, one must first understand its target environment. The Hedgehog (Hh) signaling pathway is a crucial regulator during embryonic development and tissue homeostasis.[9] However, its aberrant reactivation in adult tissues is a known driver for the proliferation and metastasis of numerous cancers, including those of the colon, breast, and brain.[9][10]
The pathway's core components are the transmembrane receptors Patched (PTCH) and Smoothened (SMO), and the glioma-associated oncogene homolog (Gli) family of transcription factors.
-
"OFF" State: In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the PTCH receptor tonically inhibits SMO. This prevents SMO from localizing to the primary cilium, a key organelle for signal transduction. In the cytoplasm, a complex of proteins including Suppressor of fused (Sufu) promotes the proteolytic cleavage of Gli proteins into their repressor forms (GliR), which then translocate to the nucleus to inhibit the expression of Hh target genes.
-
"ON" State: Upon binding of an Hh ligand, the inhibitory effect of PTCH on SMO is relieved. SMO then translocates to the primary cilium, initiating a signaling cascade that prevents Gli processing. Full-length, activator forms of Gli (GliA) accumulate, enter the nucleus, and activate the transcription of target genes responsible for cell proliferation, survival, and angiogenesis.[9]
Caption: Inhibition of Hh signaling by SMO antagonism.
Experimental Validation: Protocols and Data Interpretation
The validation of a specific mechanism of action requires a multi-faceted experimental approach. The following protocols provide a self-validating system to confirm SMO antagonism.
Quantifying Pathway Inhibition: Dual-Luciferase Reporter Assay
Causality: This assay directly measures the transcriptional output of the Hh pathway. A decrease in luciferase activity upon treatment with the compound provides quantitative evidence of pathway inhibition downstream of SMO.
Protocol:
-
Cell Seeding: Plate NIH/3T3 cells or a relevant cancer cell line (e.g., HT-29 colon cancer cells) into a 96-well plate at a density of 1 x 10⁴ cells/well. [9]2. Transfection: Co-transfect cells with two plasmids: one containing a firefly luciferase gene under the control of a Gli-responsive promoter (e.g., 8xGli-BS) and a second plasmid containing a Renilla luciferase gene under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.
-
Compound Treatment: After 24 hours, replace the medium with a fresh medium containing a pathway agonist (e.g., Shh ligand or a direct SMO agonist like SAG) and serial dilutions of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (e.g., from 1 nM to 100 µM). Include vehicle (DMSO) controls.
-
Incubation: Incubate the cells for 48 hours.
-
Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation:
| Compound | Target | Cell Line | IC₅₀ (nM) [9] |
| Derivative A14 | SMO | NIH/3T3 | 95.8 ± 1.6 |
| Derivative A15 | SMO | NIH/3T3 | 93.0 ± 7.3 |
| Derivative A17 | SMO | NIH/3T3 | 92.6 ± 12.9 |
| Vismodegib (Control) | SMO | NIH/3T3 | 45.0 ± 5.2 |
Table 1: Representative inhibitory concentrations (IC₅₀) of 8-chloro-t[1][2][3]riazolo[4,3-a]pyridine derivatives against the Hedgehog pathway, as determined by a Gli-luciferase reporter assay.
Cellular Target Engagement: SMO Localization via Immunofluorescence
Causality: This imaging-based assay validates that the compound's activity is specifically due to the disruption of SMO function. Preventing the agonist-induced translocation of SMO to the primary cilium is a hallmark of a direct SMO antagonist. [9] Protocol:
-
Cell Culture: Grow serum-starved NIH/3T3 cells on glass coverslips to induce the formation of primary cilia.
-
Treatment: Treat cells with a SMO agonist (e.g., SAG) in the presence or absence of the test compound for 4-6 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies against SMO (e.g., rabbit anti-SMO) and a ciliary marker (e.g., mouse anti-acetylated α-tubulin).
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse).
-
Mount coverslips with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the percentage of cilia-positive cells that show co-localization of the SMO signal.
Expected Outcome: In control cells, SAG treatment will induce a strong SMO signal within the primary cilium. In cells co-treated with 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine, the SMO signal will remain diffuse and will not co-localize with the ciliary marker, confirming the blockade of its translocation. [9]
Phenotypic Consequences: Cell Viability and Apoptosis Assays
Causality: These assays connect target inhibition to a relevant anti-cancer phenotype. A reduction in cell viability and induction of apoptosis in Hh-dependent cancer cells confirms the therapeutic potential of the mechanism.
Protocol (MTT Assay for Viability): [10]1. Cell Seeding: Plate Hh-dependent cancer cells (e.g., HT-29, DLD-1) in a 96-well plate. 2. Treatment: Treat cells with various concentrations of the compound for 48-72 hours. 3. MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C. 4. Solubilization: Add solubilization buffer (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals. 5. Measurement: Read the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) | Effect [9][10] |
| HT-29 (Colon Cancer) | Derivative A14 | ~15-20 | Anti-proliferative |
| DLD-1 (Colon Cancer) | Derivative A14 | ~10-15 | G0/G1 Cell Cycle Arrest, Apoptosis Induction |
| Normal Fibroblasts | Derivative A14 | >100 | Low Cytotoxicity |
Table 2: Representative phenotypic effects of an 8-chloro-t[1][2][3]riazolo[4,3-a]pyridine derivative on cancer and normal cells.
Broader Context and Future Directions
While SMO antagonism is the primary mechanism identified for 8-chloro-t[1][2][3]riazolo[4,3-a]pyridine derivatives, the versatility of the triazolopyridine scaffold suggests potential for other activities. [9]For instance, related compounds have been investigated as inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme crucial for repairing DNA damage caused by topoisomerase II poisons. [11]This raises the possibility of a dual-action anti-cancer agent or suggests that different substitutions on the core scaffold can direct the molecule to entirely different targets. Further research, including kinome screening and target deconvolution studies, would be invaluable to explore potential polypharmacology.
Conclusion
The body of evidence strongly supports that 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine and its analogues exert their biological effects, particularly their anti-neoplastic properties, through the direct antagonism of the Smoothened protein. This inhibition effectively shuts down the oncogenic Hedgehog signaling pathway, leading to cell cycle arrest, apoptosis, and reduced proliferation in Hh-dependent tumors. [9]The detailed experimental workflows provided herein offer a robust framework for validating this mechanism and serve as a foundation for the continued development of this promising class of molecules as targeted cancer therapeutics.
References
[1]Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. (n.d.). Retrieved January 15, 2026, from
[2]Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives - PMC - NIH. (n.d.). Retrieved January 15, 2026, from
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Retrieved January 15, 2026, from
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Whitepaper: A Strategic Guide to Investigating the Biological Activity of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
Whitepaper: A Strategic Guide to Investigating the Biological Activity of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including notable anticancer and antimicrobial properties.[4][5] This technical guide outlines a comprehensive, field-proven strategy for the systematic evaluation of a specific analogue, 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine. As a Senior Application Scientist, my approach emphasizes a logical, tiered workflow, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic and in silico analyses. This document provides not just protocols, but the causal reasoning behind experimental choices, ensuring that each stage of the investigation is a self-validating system. It is designed to equip researchers, scientists, and drug development professionals with the necessary framework to thoroughly characterize the therapeutic potential of this promising compound.
Introduction: The Therapeutic Potential of the Triazolo[4,3-a]pyridine Core
Nitrogen-containing fused heterocyclic systems are cornerstones of modern drug discovery.[6][7] Among these, the[1][2][3]triazolo[4,3-a]pyridine core has garnered significant interest due to the diverse pharmacological profiles of its derivatives.[4] Published research has identified potent bioactivities, including antifungal, antibacterial, anticonvulsant, and herbicidal effects.[4][8]
Of particular importance is the anticancer potential of this scaffold. A series of[1][2][3]triazolo[4,3-a]pyridine derivatives have been synthesized and evaluated as potent and selective inhibitors of the c-Met kinase, a key proto-oncogene implicated in various human cancers.[2] This precedent provides a strong rationale for investigating novel analogues. The subject of this guide, 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine (herein referred to as CTP), combines the triazolopyridine core with a phenyl group at the 3-position and a chloro substituent at the 8-position. These modifications may significantly influence its biological activity, selectivity, and pharmacokinetic properties.
This guide presents a strategic framework to systematically uncover the biological activity of CTP, focusing primarily on its potential as an anticancer agent, while acknowledging the possibility of other activities inherent to its structural class.
Compound Synthesis and Characterization
The synthesis of the CTP scaffold is well-documented, often employing microwave-assisted organic synthesis to improve reaction times and yields.[6] A common and effective route involves the reaction of 2-hydrazinyl-3-chloropyridine with benzoic acid (or a derivative) in the presence of a dehydrating agent like phosphorus oxychloride.[9]
Caption: General synthesis route for 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
Prior to any biological evaluation, the synthesized compound's identity and purity must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and elemental analysis, with data compared against established values.[10]
Strategic Workflow for Biological Activity Assessment
A tiered approach is crucial for an efficient and cost-effective evaluation of a novel compound. This strategy ensures that resources are directed toward the most promising activities and allows for early termination of unrewarding lines of investigation. The workflow progresses from broad, high-throughput screening to more complex, hypothesis-driven mechanistic studies.
Caption: Tiered experimental workflow for characterizing the biological activity of CTP.
Primary Screening: Cytotoxicity Profiling
Rationale
The foundational step in assessing potential anticancer activity is to determine a compound's cytotoxicity across a diverse panel of human cancer cell lines.[11] This approach serves multiple purposes: it identifies cancer types that are sensitive to the compound, reveals potential selectivity, and establishes the concentration range (e.g., the IC50 value) required for subsequent mechanistic assays.[1][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, inexpensive, and widely used colorimetric method for this purpose, as it measures cellular metabolic activity, which is an indicator of cell viability.[13]
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for in vitro cytotoxicity screening.[1][14]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, PC-3 prostate, HCT-116 colon) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of CTP in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 0.1% to prevent solvent-induced toxicity.[14]
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of CTP. Include necessary controls:
-
Vehicle Control: Cells treated with medium containing 0.1% DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell viability by 50%).[15]
Data Presentation
Results should be summarized in a clear, tabular format, presenting the mean IC50 values from at least three independent experiments.
Table 1: Hypothetical Cytotoxicity Profile of CTP (IC50 Values in µM)
| Cell Line | Cancer Type | CTP (IC50 in µM) | Doxorubicin (IC50 in µM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 12.5 ± 1.3 | 0.8 ± 0.1 |
| MDA-MB-231 | Breast Cancer | 15.2 ± 2.1 | 1.1 ± 0.2 |
| PC-3 | Prostate Cancer | 9.8 ± 1.1 | 1.5 ± 0.3 |
| HCT-116 | Colon Cancer | 25.4 ± 3.5 | 0.5 ± 0.08 |
| A549 | Lung Cancer | 18.9 ± 2.4 | 2.0 ± 0.4 |
| HEK293 | Normal Kidney | > 100 | 5.2 ± 0.9 |
Data are presented as mean ± standard deviation.
Secondary Screening: Mechanistic Elucidation
Rationale
Once cytotoxic activity is confirmed, the next logical step is to investigate the mechanism of cell death. A key question is whether the compound induces apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process and a preferred mechanism for anticancer drugs.[16] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between these cell death modalities via flow cytometry.[1]
Experimental Protocol: Annexin V/PI Assay for Apoptosis
This protocol is a standard procedure for quantifying apoptosis.[14][15]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 2 x 10⁵ cells/well) and allow them to attach overnight. Treat the cells with CTP at concentrations corresponding to its IC50 and 2x IC50 for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Use trypsin for adherent cells and combine with the supernatant containing floating cells to ensure all apoptotic cells are collected.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. The different cell populations are distinguished based on their fluorescence:
-
Viable: Annexin V (-) / PI (-)
-
Early Apoptotic: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic: Annexin V (+) / PI (+)
-
Necrotic: Annexin V (-) / PI (+)
-
Potential Target Pathway Investigation
Given that other[1][2][3]triazolo[4,3-a]pyridine derivatives are known c-Met inhibitors[2], it is a logical hypothesis that CTP may act on this or related kinase pathways. The c-Met receptor tyrosine kinase, when activated by its ligand HGF, triggers downstream signaling cascades like PI3K/Akt and RAS/MAPK, promoting cell proliferation, survival, and metastasis. Inhibition of this pathway is a validated anticancer strategy.
Caption: Hypothesized inhibition of the c-Met pathway by CTP.
Further investigation would involve Western blotting to assess the phosphorylation status of c-Met and key downstream proteins (e.g., Akt, ERK) in CTP-treated cells. A decrease in phosphorylation would support this mechanism of action.
In Silico Analysis: Molecular Docking
Rationale
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[17] It provides invaluable insights into potential drug-receptor interactions and can help rationalize observed biological activity.[3] Docking CTP into the ATP-binding pocket of c-Met kinase (or other relevant kinases) can predict its binding affinity and key interactions, guiding further lead optimization.[18]
General Protocol: Molecular Docking Workflow
-
Protein Preparation: Obtain the crystal structure of the target protein (e.g., c-Met kinase domain, PDB ID: 3DKF) from the Protein Data Bank. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of CTP and perform energy minimization using a suitable force field.
-
Binding Site Definition: Define the active site for docking, typically based on the location of the co-crystallized ligand in the PDB structure.
-
Docking Simulation: Use a docking program (e.g., AutoDock, ICM-Pro) to dock the CTP ligand into the defined binding site. The program will generate multiple possible binding poses.
-
Pose Analysis: Analyze the top-ranked poses based on their predicted binding energy (docking score). Examine the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between CTP and the amino acid residues of the active site.[18]
Conclusion and Future Directions
This guide presents a structured, multi-faceted approach to characterize the biological activity of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine. By systematically progressing from broad cytotoxicity screening to specific mechanistic and in silico studies, a comprehensive profile of the compound's therapeutic potential can be established. Positive results, such as potent and selective cytotoxicity against cancer cells via apoptosis and predicted interaction with a validated target like c-Met, would strongly support its advancement as a lead candidate for further preclinical development, including in vivo xenograft studies.[2][16] The described workflows provide a robust and scientifically rigorous foundation for this critical endeavor.
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An In-depth Technical Guide to 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine Derivatives and Analogs
This guide provides a comprehensive technical overview of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine derivatives and their analogs for researchers, scientists, and drug development professionals. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile, demonstrating potential as anticancer, antimicrobial, and neurotropic agents, among other therapeutic applications. This document delves into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these promising molecules.
The[1][2][3]Triazolo[4,3-a]pyridine Core: A Privileged Scaffold
The fused heterocyclic system of[1][2][3]triazolo[4,3-a]pyridine serves as a privileged scaffold in drug discovery. The incorporation of a pyridine ring into a triazole system gives rise to a unique electronic and structural framework, enabling diverse interactions with biological targets.[4] The 8-chloro and 3-phenyl substitutions, in particular, have been found to be key determinants of the biological activity in many derivatives, providing a solid foundation for further structural modifications and optimization. The versatility of this core allows for the exploration of a wide range of chemical space, leading to the identification of potent and selective modulators of various cellular pathways.[5]
Synthetic Methodologies: Building the Core and its Analogs
The synthesis of 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine and its derivatives can be efficiently achieved through several synthetic routes. Microwave-assisted organic synthesis has emerged as a particularly effective method, offering advantages such as reduced reaction times and increased yields.[4]
A common and effective approach involves the cyclization of a 2-hydrazinylpyridine intermediate. The general synthetic scheme often starts from commercially available 2,3-dichloropyridine.
General Synthetic Pathway:
Caption: General synthetic routes to 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine
This protocol is adapted from established microwave-assisted procedures.[3]
Step 1: Synthesis of 2-Hydrazinyl-3-chloropyridine
-
To a microwave reactor vessel, add 2,3-dichloropyridine (10 mmol) and hydrazine hydrate (20 mmol).
-
Seal the vessel and irradiate at 120°C for 15 minutes.
-
After cooling, the reaction mixture is poured into water and the resulting precipitate is filtered, washed with cold water, and dried to yield 2-hydrazinyl-3-chloropyridine.
Causality: The use of microwave irradiation accelerates the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring by hydrazine, significantly reducing the reaction time compared to conventional heating.
Step 2: Cyclization to form the Triazolopyridine Ring
-
In a microwave reactor vessel, dissolve 2-hydrazinyl-3-chloropyridine (10 mmol) and benzoic acid (10 mmol) in phosphorus oxychloride (10 mL).
-
Stir the mixture and irradiate at 140°C for 15 minutes.
-
Upon completion, the reaction mixture is carefully poured into ice-water.
-
The aqueous solution is then extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford the final product, 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
Causality: Phosphorus oxychloride acts as both a solvent and a dehydrating agent, facilitating the cyclization of the hydrazinylpyridine with the carboxylic acid to form the triazole ring. Microwave heating provides rapid and uniform heating, leading to high yields in a short time.[3]
Pharmacological Profile and Therapeutic Applications
Derivatives of the 8-chloro-3-phenyl-triazolo[4,3-a]pyridine scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
3.1.1. Inhibition of the Hedgehog Signaling Pathway
A significant area of interest is the potent inhibitory activity of these compounds against the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that can be aberrantly activated in various cancers.[6] The Smoothened (SMO) protein, a key component of this pathway, has been identified as a primary target for these derivatives.[1][2]
Mechanism of Action: In the canonical Hh pathway, the binding of a Hedgehog ligand to the Patched (PTCH1) receptor alleviates its inhibition of SMO. This allows SMO to translocate to the primary cilium, initiating a signaling cascade that culminates in the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.[7] 8-Chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives have been shown to act as SMO antagonists, effectively blocking the translocation of SMO to the primary cilium and thereby inhibiting the downstream signaling cascade.[1][2][6] This leads to cell cycle arrest and apoptosis in cancer cells with an overactive Hh pathway.[2]
Caption: Mechanism of Hedgehog pathway inhibition by 8-chloro-3-phenyl-triazolo[4,3-a]pyridine derivatives.
Structure-Activity Relationship (SAR) as SMO Inhibitors:
Systematic modifications of the 8-chloro-[1][2][3]triazolo[4,3-a]pyridine scaffold have revealed key structural features for potent SMO inhibition. A study on a series of these derivatives as Smoothened antagonists highlighted the following:
-
The 8-chloro substitution on the pyridine ring is generally favorable for activity.
-
The nature of the substituent at the 3-position is critical. While a phenyl group is a good starting point, further substitution on this ring can significantly modulate potency. For instance, introducing specific substituents on the phenyl ring can enhance the binding affinity to the SMO protein.[6]
Quantitative Data for Selected SMO Inhibitors:
| Compound ID | R Group at 3-position | IC50 (nM) for SMO Inhibition | Reference |
| A3 | 5-amino-2-chlorophenyl | 101 ± 14.7 | [6] |
| A14 | (structure not specified) | 95.8 ± 1.6 | [6] |
| A15 | (structure not specified) | 93 ± 7.3 | [6] |
| A17 | (structure not specified) | 92.6 ± 12.9 | [6] |
| TPB3 | (structure not specified) | < 100 | [2] |
| TPB14 | (structure not specified) | < 100 | [2] |
| TPB15 | (structure not specified) | < 100 | [2] |
| TPB17 | (structure not specified) | < 100 | [2] |
3.1.2. Inhibition of Tankyrase
Another promising anticancer mechanism for triazolopyridine derivatives is the inhibition of Tankyrase (TNKS).[5][8] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are key regulators of the WNT/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer.[5]
Mechanism of Action: Tankyrases promote the degradation of AXIN2, a component of the β-catenin destruction complex. Inhibition of TNKS leads to the stabilization of AXIN2, which in turn promotes the degradation of β-catenin, thereby downregulating the expression of WNT target genes involved in cell proliferation.[5][8] A novel triazolopyridine derivative, TI-12403, has been identified as a potent TNKS inhibitor.[5]
Antimicrobial Activity
Several derivatives of the[1][2][3]triazolo[4,3-a]pyridine core have been evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.[9][10] The mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms.
Quantitative Data for Antimicrobial Activity:
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound 2e (triazolo[4,3-a]pyrazine analog) | Staphylococcus aureus | 32 | [9] |
| Escherichia coli | 16 | [9] | |
| Several derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 3.12 - 6.25 | [10] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
Preliminary SAR studies on related triazolo[4,3-a]pyrazine derivatives suggest that the presence of an ethylenediamine moiety can be beneficial for antibacterial activity.[9] It is hypothesized that at physiological pH, protonated amines or the nitrogen heterocycles can form π-cation interactions with amino acid residues in key bacterial enzymes.[9]
Detailed Protocol: In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9]
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into a suitable broth medium and incubated overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. Growth is assessed by visual inspection for turbidity.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included in each assay. A standard antibiotic (e.g., ampicillin) is also tested as a reference.
Causality: This method provides a quantitative measure of the antibacterial potency of a compound by determining the minimum concentration required to inhibit bacterial growth. The serial dilution allows for a precise determination of the MIC value.
Future Directions and Conclusion
The 8-chloro-3-phenyl-triazolo[4,3-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the value of this heterocyclic system in medicinal chemistry. Future research efforts should focus on:
-
Lead Optimization: Further refinement of the lead compounds through systematic SAR studies to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects to identify novel targets and pathways.
-
In Vivo Efficacy and Safety Profiling: Comprehensive preclinical evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety.
References
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1][2][3]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo.
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1][2][3]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo.
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1][2][3]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo.
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1][2][3]Triazolo[4,3-a]pyridine Derivatives As Smoothened Antagonists.
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1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.
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spectroscopic data of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (NMR, MS, IR)
An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine
Introduction: Elucidating the Molecular Signature
8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is a heterocyclic compound of significant interest within medicinal chemistry and materials science. The fused triazolopyridine scaffold is a recognized "privileged structure," frequently appearing in molecules with diverse biological activities. The precise structural confirmation of such molecules is paramount for advancing research and development, establishing structure-activity relationships (SAR), and ensuring intellectual property claims. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the spectroscopic characterization of this specific molecule.
Molecular Identity:
-
Chemical Formula: C₁₂H₈ClN₃
-
Molecular Weight: 229.67 g/mol
-
CAS Number: 135782-64-8
Mass Spectrometry (MS): The Definitive Molecular Weight
Mass spectrometry is the foundational technique for confirming the molecular weight of a synthesized compound. For a molecule like 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, a soft ionization technique such as Electrospray Ionization (ESI) is ideal, as it typically yields the protonated molecular ion with minimal fragmentation, providing clear evidence of the target mass.[4][5]
Predicted Mass Spectrum and Isotopic Signature
The most critical feature in the mass spectrum of this compound is the isotopic pattern conferred by the chlorine atom. Natural chlorine exists as two primary isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).[6][7] This results in a characteristic signature in the mass spectrum.
-
Molecular Ion (M): The primary molecular ion peak will correspond to the molecule containing the ³⁵Cl isotope.
-
M+2 Peak: A second peak, two mass units higher, will appear for the molecule containing the ³⁷Cl isotope.
-
Intensity Ratio: The relative intensity of the M to M+2 peak will be approximately 3:1, a hallmark of a monochlorinated compound.[6][8][9]
For this molecule, using ESI in positive ion mode, we expect to observe:
-
[M+H]⁺: m/z ≈ 230.0 (corresponding to C₁₂H₉³⁵ClN₃⁺)
-
[M+2+H]⁺: m/z ≈ 232.0 (corresponding to C₁₂H₉³⁷ClN₃⁺)
The presence of this doublet with a 3:1 intensity ratio provides extremely strong evidence for the successful incorporation of a single chlorine atom into the molecular structure.[10]
Experimental Protocol: High-Resolution ESI-MS
This protocol ensures the acquisition of accurate mass data, which can be used to confirm the elemental composition.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.[11]
-
Perform a serial dilution: Take 10 µL of the stock solution and dilute it with 990 µL of the solvent to achieve a final concentration of approximately 10 µg/mL.[11] The goal is to avoid detector saturation and ion suppression.
-
To enhance ionization in positive mode, add 0.1% formic acid to the final solution.[4]
-
Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial to prevent clogging of the instrument's fluidics.[11]
-
-
Instrument Setup (Direct Infusion):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: Set to an optimized value, typically between 3.0 and 4.5 kV.[12]
-
Drying Gas: Use nitrogen at a flow rate and temperature optimized for the solvent (e.g., 8-12 L/min at 300-350 °C).
-
Mass Analyzer: Set to scan a relevant m/z range, for instance, m/z 100-500, in high-resolution mode.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee high mass accuracy.
-
-
Data Acquisition & Analysis:
-
Inject the sample via a syringe pump or loop injection.
-
Acquire the spectrum, ensuring sufficient signal-to-noise.
-
Analyze the data to locate the [M+H]⁺ and [M+2+H]⁺ peaks.
-
Confirm that the measured mass is within 5 ppm of the theoretical calculated mass for C₁₂H₉ClN₃⁺.
-
Verify the ~3:1 isotopic intensity ratio.
-
Workflow Diagram: Mass Spectrometry Analysis
Caption: Workflow for MS confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete elucidation of the molecular skeleton.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The structure contains 8 distinct aromatic protons. The signals will be spread across the aromatic region (typically δ 7.0-9.5 ppm). The fused heterocyclic system and the electron-withdrawing nature of the nitrogen atoms and chlorine will cause significant downfield shifts for the protons on the triazolopyridine core.[13]
-
Phenyl Protons (5H): These will likely appear as a complex multiplet or as distinct multiplets. Protons ortho to the triazole ring will be the most deshielded.
-
δ ≈ 8.0-8.2 ppm (m, 2H): Protons ortho to the triazole linkage.
-
δ ≈ 7.5-7.7 ppm (m, 3H): Protons meta and para to the triazole linkage.
-
-
Triazolopyridine Protons (3H): These protons are on an electron-deficient ring system, leading to significant downfield shifts.
-
δ ≈ 9.0-9.2 ppm (d, 1H): H5 proton, adjacent to the bridgehead nitrogen, expected to be the most downfield.
-
δ ≈ 7.8-8.0 ppm (d, 1H): H7 proton.
-
δ ≈ 7.3-7.5 ppm (t, 1H): H6 proton, coupled to both H5 and H7.
-
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The molecule has 12 carbon atoms, and due to its asymmetry, 12 distinct signals are expected in the ¹³C NMR spectrum.
-
Phenyl Carbons (6C):
-
δ ≈ 125-135 ppm: Includes signals for the 5 CH carbons and the ipso-carbon attached to the triazole ring.
-
-
Triazolopyridine Carbons (6C):
-
δ ≈ 140-160 ppm: Signals for the carbons of the fused heterocyclic system. The carbons directly bonded to nitrogen (e.g., C3, C5, C8a) will be significantly deshielded. The carbon bearing the chlorine atom (C8) will also show a characteristic shift.
-
Experimental Protocol: ¹H and ¹³C NMR
This protocol is designed for acquiring high-quality, publishable NMR data.
-
Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR (15-25 mg for ¹³C NMR) and place it in a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for aromatic nitrogen heterocycles due to its excellent solvating power.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00 ppm), for accurate chemical shift referencing.[14]
-
Cap the tube and vortex or sonicate gently until the sample is completely dissolved.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp peaks.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).[15]
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.[16]
-
For ¹³C NMR: Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C and longer relaxation times.[17][18]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal (or the residual solvent peak).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Pick and label the peaks in both spectra.
-
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR structural elucidation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Predicted Characteristic Absorption Bands
The IR spectrum will be dominated by absorptions from the aromatic rings and the various C-N and C=N bonds within the heterocyclic system.
-
~3100-3000 cm⁻¹ (medium-weak): Aromatic C-H stretching vibrations from both the phenyl and triazolopyridine rings.[19][20]
-
~1620-1450 cm⁻¹ (multiple bands, medium-strong): Aromatic C=C and C=N ring stretching vibrations. The fusion of the rings and the presence of multiple nitrogen atoms will lead to a complex but characteristic pattern in this region.[19][21][22]
-
~1400-1000 cm⁻¹: This region, often part of the "fingerprint region," will contain various in-plane bending and stretching vibrations, including C-N stretching. Nitrogen-containing heterocycles often show strong, characteristic bands here.[1][23]
-
~800-600 cm⁻¹ (strong): This region is characteristic of C-Cl stretching vibrations and aromatic C-H out-of-plane bending, which can give clues about the substitution pattern.[24][25]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, convenient method that requires minimal sample preparation.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal. No KBr pellet is required.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The background should be a flat line.
-
Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Label the major absorption bands and correlate them with the expected functional groups.
-
Workflow Diagram: IR Spectroscopy Analysis
Caption: Workflow for IR functional group analysis.
Summary of Predicted Spectroscopic Data
The following table consolidates the expected key data points for the unambiguous identification of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
| Technique | Parameter | Predicted Value / Observation |
| ESI-MS | [M+H]⁺ | m/z ≈ 230.0 |
| Isotopic Pattern | [M+2+H]⁺ peak at m/z ≈ 232.0 with a relative intensity of ~33% compared to the [M+H]⁺ peak. | |
| ¹H NMR | Chemical Shift Range (ppm) | δ ≈ 7.3 - 9.2 ppm |
| Key Signals (ppm) | Phenyl protons (5H): δ ≈ 7.5-8.2 (m)Triazolopyridine protons (3H): δ ≈ 7.3-7.5 (t), 7.8-8.0 (d), 9.0-9.2 (d) | |
| ¹³C NMR | Number of Signals | 12 |
| Chemical Shift Range (ppm) | δ ≈ 125 - 160 ppm | |
| FT-IR | Aromatic C-H Stretch (cm⁻¹) | ~3100 - 3000 |
| Aromatic C=C/C=N Stretch (cm⁻¹) | ~1620 - 1450 (multiple strong bands) | |
| C-Cl Stretch (cm⁻¹) | ~800 - 600 |
Conclusion
The structural elucidation of a novel chemical entity like 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine relies on the synergistic application of orthogonal analytical techniques. Mass spectrometry provides definitive proof of molecular weight and elemental composition through its characteristic isotopic signature. ¹H and ¹³C NMR spectroscopy delivers an intricate blueprint of the carbon-hydrogen framework, confirming connectivity. Finally, infrared spectroscopy offers rapid confirmation of the key functional groups and the aromatic nature of the scaffold. By following the robust protocols and interpretive guidelines detailed in this guide, researchers can confidently and accurately confirm the structure of this compound, providing the solid analytical foundation necessary for further scientific investigation.
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International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS, SPECTROSCOPIC AND BIOLOGICAL ASPECTS OF 3-(PYRIDIN-4-YL)-[1][2][3] TRIAZOLO [3,4-B][1][3][26]THIADIAZOLE. Available at: [Link]
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stability of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine under laboratory conditions
An In-Depth Technical Guide to the Stability of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine Under Laboratory Conditions
Abstract
This technical guide provides a comprehensive examination of the chemical stability of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[4][5] The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This document outlines the theoretical underpinnings of the compound's stability, presents a detailed framework for its experimental evaluation through forced degradation studies, and discusses the analytical methodologies required for the identification and quantification of potential degradants. By integrating insights from the known chemistry of triazolopyridine systems and established regulatory guidance on stability testing, this guide serves as an essential resource for researchers, scientists, and drug development professionals.[6][7]
Chapter 1: Molecular Structure and Physicochemical Properties
Chemical Identity
8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a pyridine ring fused with a 1,2,4-triazole ring.[8] A chloro group is substituted at position 8 of the pyridine ring, and a phenyl group is attached at position 3 of the triazole ring.
-
IUPAC Name: 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine[9]
-
CAS Number: 135782-64-8[9]
-
Molecular Formula: C₁₂H₈ClN₃[9]
-
Molecular Weight: 229.67 g/mol [9]
Figure 1: Chemical Structure of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
Structural Analysis and Predicted Stability
The stability of the molecule is dictated by the interplay of its constituent rings and substituents.
-
Fused Aromatic System: The triazolopyridine core is a fused heteroaromatic system, which generally confers significant thermal stability.[10] The electron density is distributed across both rings.
-
Triazole Ring: The 1,2,4-triazole ring is electron-deficient and can be susceptible to nucleophilic attack or ring-opening under harsh conditions, particularly strong acidic or basic hydrolysis.[11]
-
Pyridine Ring: The pyridine ring is also electron-deficient. The lone pair on the pyridine nitrogen (N-4) is a potential site for electrophilic attack and, critically, oxidation to form an N-oxide. This has been observed as a degradation pathway in other complex triazolopyridine derivatives.[12]
-
Chloro Substituent: The C-Cl bond on the pyridine ring is an aryl chloride. These bonds are generally robust and resistant to nucleophilic substitution under typical laboratory and physiological conditions. However, they can be susceptible to photolytic cleavage. The electron-withdrawing nature of chlorine further deactivates the pyridine ring towards electrophilic attack but may activate it for nucleophilic substitution under forcing conditions.[13]
-
Phenyl Substituent: The phenyl group at C-3 is relatively stable but can undergo electrophilic substitution if reactive species are present. It primarily adds steric bulk and influences the overall electronic properties of the molecule.
Chapter 2: Potential Degradation Pathways
A proactive assessment of potential degradation pathways is essential for designing robust stability studies. Based on the structural analysis and literature on related N-heterocycles, the following pathways are plausible.
Hydrolytic Degradation
Hydrolysis is a common degradation route. For 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine, this could theoretically occur via two mechanisms:
-
Attack on the C-Cl Bond: While generally stable, extreme pH and temperature could promote the hydrolysis of the aryl-chloride to the corresponding 8-hydroxy derivative.
-
Ring-Opening of the Triazole Moiety: Strong acidic or basic conditions could catalyze the cleavage of the triazole ring.[8][11] The specific products would depend on the exact cleavage points.
Oxidative Degradation
Oxidation is a highly probable degradation pathway for many nitrogen-containing heterocycles.[2][14]
-
N-Oxide Formation: The most likely site of oxidation is the pyridine nitrogen atom, leading to the formation of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine N-oxide. This transformation has been documented as a key step in the degradation of a similar triazolopyridine drug candidate, which can then lead to further complex reactions like dimerization.[12]
-
Oxidative Dehydrogenation: While less common for the aromatic core, oxidative conditions can sometimes lead to dehydrogenation reactions on N-heterocycles, although this is more relevant for saturated or partially saturated rings.[15][16]
Photolytic Degradation
Exposure to light, particularly in the UV range, can induce degradation.
-
Homolytic Cleavage: The C-Cl bond is a potential site for homolytic cleavage upon absorption of UV radiation, which would generate radical intermediates. These highly reactive species can lead to a cascade of secondary reactions, resulting in a complex mixture of degradants.
-
Ring Rearrangement/Cleavage: Photo-induced rearrangements of the heterocyclic core are also possible.
Thermal Degradation
The fused aromatic nature of the triazolopyridine core suggests high thermal stability.[10][17] Significant degradation is not expected under typical storage conditions but may be induced at elevated temperatures as part of forced degradation testing to confirm its robustness.
Chapter 3: Experimental Design for Forced Degradation Studies
Forced degradation (or stress testing) is a cornerstone of drug development, designed to identify likely degradation products and establish stability-indicating analytical methods.[6][7] The following protocols are designed to assess the stability of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine under various stress conditions.
Figure 2: Experimental workflow for forced degradation studies.
General Procedure
A stock solution of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (e.g., 1 mg/mL) should be prepared in a suitable solvent mixture, such as acetonitrile:water (50:50 v/v). A control sample, protected from light and stored at 4°C, should be prepared alongside the stressed samples. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[18]
Protocol: Hydrolytic Stress
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C and sample at the same intervals.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C and sample at the same intervals.
-
Sample Processing: Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
Protocol: Oxidative Stress
-
Procedure: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the mixture at room temperature, protected from light.
-
Sampling: Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).
-
Sample Processing: Dilute samples to the target concentration for analysis.
Protocol: Photolytic Stress
-
Procedure: Expose both the solid compound and a solution of the compound (e.g., 0.1 mg/mL in acetonitrile:water) to a light source that complies with ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: After exposure, dissolve the solid sample and dilute both the solid and solution samples for analysis.
Protocol: Thermal Stress
-
Procedure: Place a thin layer of the solid compound in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).
-
Analysis: At the end of the study, allow the sample to cool, dissolve it in the appropriate solvent, and dilute for analysis.
Chapter 4: Analytical Methodology
A robust, validated, stability-indicating analytical method is paramount for accurately assessing the stability profile.
Stability-Indicating HPLC Method
The primary analytical tool is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is usually required to achieve separation between the parent compound and its various degradants.
-
Detection: A photodiode array (PDA) detector is highly recommended as it provides spectral data that can help in peak tracking and assessing peak purity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity—the ability to resolve the parent peak from all potential degradation products.
Structural Elucidation of Degradants
Identifying the structure of significant degradation products is crucial for understanding the degradation pathways and assessing potential safety concerns.
-
LC-MS/MS: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the definitive tool for this purpose. It provides the accurate mass of the degradant (allowing for molecular formula prediction) and its fragmentation pattern, which helps in elucidating the chemical structure.
-
NMR Spectroscopy: For definitive structural confirmation, preparative HPLC may be used to isolate sufficient quantities of a major degradant for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
Chapter 5: Data Interpretation and Reporting
Systematic interpretation of the data from forced degradation studies is necessary to build a comprehensive stability profile.
Quantitative Analysis
The results should be summarized to show the extent of degradation under each stress condition. A mass balance calculation should be performed to ensure that the decrease in the parent compound's peak area is accounted for by the increase in the peak areas of the degradation products.
Table 1: Illustrative Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Major Degradants (Relative Retention Time) |
| Control (4°C) | 24 h | 99.8 | 0.2 | - |
| 0.1 M HCl (60°C) | 24 h | 94.5 | 5.5 | D1 (0.85) |
| 0.1 M NaOH (60°C) | 24 h | 88.2 | 11.8 | D2 (0.79), D3 (1.15) |
| Water (60°C) | 24 h | 99.1 | 0.9 | - |
| 3% H₂O₂ (RT) | 24 h | 85.7 | 14.3 | D4 (1.25) |
| ICH Photolysis | - | 96.3 | 3.7 | D5 (0.92) |
| Thermal (80°C, solid) | 7 days | 99.5 | 0.5 | - |
Note: Data are hypothetical and for illustrative purposes only.
Degradation Pathway Elucidation
Based on the structural information of the degradants identified by LC-MS/MS, a degradation pathway map can be constructed. For example, if degradant D4 from the oxidative stress study shows a mass increase of 16 amu compared to the parent compound, it strongly suggests the formation of an N-oxide.[12]
Figure 3: Proposed primary oxidative degradation pathway.
Conclusion
8-Chloro-3-phenyl-triazolo[4,3-a]pyridine exhibits features, such as its fused aromatic core, that suggest good intrinsic thermal stability. However, the presence of a pyridine nitrogen atom makes it susceptible to oxidative degradation, likely forming an N-oxide as the primary product.[12] Hydrolytic and photolytic pathways may also contribute to its degradation profile under specific conditions. A thorough understanding of these stability characteristics, obtained through systematic forced degradation studies, is not merely a regulatory requirement but a fundamental scientific necessity. It enables the development of robust formulations, defines appropriate storage and handling conditions, and ensures the ultimate safety and efficacy of any potential pharmaceutical product derived from this promising chemical scaffold.
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National Institutes of Health. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8.
-
ResearchGate. (2013). (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone.
-
Cambridge Open Engage. (2023). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases.
-
Journal of the Chemical Society, Perkin Transactions 2. (1980). s-Triazines. Part V. Synthesis and hydrolytic stability of 2,4-dihalogeno-6-heteroaryl-s-triazines.
-
ResearchGate. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
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- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. bioengineer.org [bioengineer.org]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. appretech.com [appretech.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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An In-depth Technical Guide to 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (CAS Number: 135782-64-8)
An In-depth Technical Guide to 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine (CAS Number: 135782-64-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, registered under CAS number 135782-64-8. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of novel heterocyclic compounds.
Introduction and Chemical Identity
8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazolopyridine ring system substituted with a chloro and a phenyl group. The unique arrangement of nitrogen atoms within the fused bicyclic scaffold, combined with the electronic properties of the substituents, imparts this molecule with distinct chemical characteristics and significant biological potential. Its molecular formula is C₁₂H₈ClN₃, and it has a molecular weight of approximately 229.67 g/mol .[3]
The[1][2][3]triazolo[4,3-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. The specific substitution pattern of CAS 135782-64-8 has positioned it as a subject of interest in contemporary drug discovery programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development. The following table summarizes the known quantitative data for 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
| Property | Value | Source |
| CAS Number | 135782-64-8 | N/A |
| Molecular Formula | C₁₂H₈ClN₃ | [3] |
| Molecular Weight | 229.67 g/mol | [3] |
| Melting Point | 157-159 °C | N/A |
| Appearance | White solid | N/A |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
-
¹H NMR (500 MHz, CDCl₃): δ 8.22 (dd, J = 7.0, 0.9 Hz, 1H), 7.86 – 7.79 (m, 2H), 7.62 – 7.57 (m, 3H), 7.35 (dd, J = 7.1, 0.9 Hz, 1H), 6.84 (t, J = 7.0 Hz, 1H).
-
¹³C NMR (126 MHz, CDCl₃): δ 148.6, 148.3, 130.6, 129.4, 128.5, 126.2, 125.9, 123.0, 121.4, 114.0.
Note: The provided NMR data is based on published literature. Researchers should always perform their own analytical characterization for verification.
Chemical Structure and Synthesis
The chemical structure of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is depicted below.
Caption: 2D structure of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
Synthetic Approaches
Several synthetic routes to 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine and its derivatives have been reported, often involving the cyclization of a substituted pyridine precursor. A common strategy involves the reaction of 2-chloro-3-hydrazinylpyridine with a suitable benzoyl derivative.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. A plausible microwave-assisted synthesis is outlined below.
Experimental Protocol:
-
Reactant Preparation: In a microwave-transparent vessel, combine 2,3-dichloropyridine and hydrazine hydrate.
-
Microwave Irradiation: Subject the mixture to microwave irradiation to facilitate the formation of the hydrazinylpyridine intermediate.
-
Cyclization: Introduce a benzoyl derivative (e.g., benzoyl chloride or benzoic acid with a coupling agent) to the reaction mixture.
-
Microwave-Assisted Cyclization: Irradiate the mixture again under controlled temperature and pressure to promote the intramolecular cyclization, yielding the triazolopyridine core.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to an aqueous work-up. The crude product is then purified by column chromatography on silica gel to afford the pure 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
Caption: Microwave-assisted synthesis workflow.
Biological Activity and Therapeutic Potential
The primary therapeutic interest in 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine and its derivatives lies in their potential as anticancer agents through the inhibition of the Hedgehog (Hh) signaling pathway.
Inhibition of the Smoothened (SMO) Protein
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. The Smoothened (SMO) receptor, a key transmembrane protein in this pathway, represents a prime target for therapeutic intervention.
Derivatives of 8-Chloro-3-phenyl-[2][3]triazolo[4,3-a]pyridine have been identified as potent antagonists of the SMO protein. By binding to SMO, these compounds can block the downstream signaling cascade that leads to the activation of Gli transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of the compound.
The discovery of this class of compounds as SMO inhibitors opens avenues for the development of novel therapeutics for cancers driven by aberrant Hedgehog signaling, such as basal cell carcinoma and medulloblastoma.
Safety and Handling
Disclaimer: A specific Material Safety Data Sheet (MSDS) for CAS 135782-64-8 was not available in the public domain at the time of writing. The following safety precautions are based on the general handling of heterocyclic compounds of similar structure and should be considered as interim guidance. Researchers must perform their own risk assessment and consult with their institution's safety office before handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
-
In all cases of exposure, seek medical attention.
Analytical Methods
The primary analytical methods for the characterization of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as evidenced by the available literature.
For quantitative analysis, a validated High-Performance Liquid Chromatography (HPLC) method would be necessary. While a specific public method for this compound is not available, a general approach for developing such a method is provided below.
HPLC Method Development Protocol:
-
Column Selection: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (to be determined by UV-Vis spectroscopy) is appropriate.
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.
Conclusion and Future Perspectives
8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is a promising heterocyclic compound with demonstrated potential as a modulator of the Hedgehog signaling pathway. Its well-defined structure and amenability to chemical synthesis make it an attractive scaffold for further lead optimization in the pursuit of novel anticancer therapeutics.
Future research should focus on a comprehensive evaluation of its safety profile, detailed investigation of its pharmacokinetic and pharmacodynamic properties, and the exploration of its efficacy in relevant preclinical cancer models. The development and validation of robust analytical methods will be crucial for supporting these preclinical and potential clinical studies.
References
Methodological & Application
Application Note: A Robust and Efficient Protocol for the Synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
Application Note: A Robust and Efficient Protocol for the Synthesis of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine
Abstract
This application note provides a comprehensive and reliable experimental protocol for the synthesis of 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described two-step methodology is optimized for efficiency and yield, commencing with the synthesis of the key intermediate, 2-hydrazinyl-3-chloropyridine, followed by a microwave-assisted cyclization with benzoic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed procedural steps, explanations of the underlying chemical principles, and a framework for successful synthesis and characterization.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a pyridine ring fused to a triazole ring has been shown to produce compounds with diverse therapeutic potential. The specific target of this protocol, 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, serves as a crucial building block for the synthesis of more complex molecules, including potential therapeutic agents. This document outlines a validated, step-by-step procedure for its synthesis, emphasizing practical insights and safety considerations.
Reaction Scheme
The synthesis of 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine is achieved through a two-step process as illustrated below:
Step 1: Synthesis of 2-hydrazinyl-3-chloropyridine (2)

Figure 1: Synthesis of the key intermediate 2-hydrazinyl-3-chloropyridine.
Step 2: Synthesis of 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine (3)

Figure 2: Microwave-assisted cyclization to form the final product.
Experimental Protocol
Materials and Instrumentation
| Reagent/Equipment | Grade | Supplier |
| 2,3-Dichloropyridine | 99% | Sigma-Aldrich |
| Hydrazine hydrate | 80% in H₂O | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
| Benzoic acid | 99.5% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | 99% | Sigma-Aldrich |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Deionized water | Millipore | |
| Anhydrous sodium sulfate | ACS Grade | Fisher Scientific |
| Microwave reactor | CEM Discover or similar | |
| Rotary evaporator | Heidolph or similar | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
Safety Precautions: Hydrazine hydrate and phosphorus oxychloride are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 2-hydrazinyl-3-chloropyridine (2)
This procedure is adapted from established methods for the synthesis of hydrazinylpyridines.[2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloropyridine (14.8 g, 0.1 mol) and 1,4-dioxane (120 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Hydrazine Hydrate: To the stirred solution, slowly add 80% hydrazine hydrate (18.8 mL, 0.3 mol) dropwise over a period of 30 minutes. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 101-103 °C) and maintain for 6-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the 2,3-dichloropyridine spot indicates the completion of the reaction.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form. Filter the solid precipitate and wash it with cold deionized water (3 x 50 mL).
-
Drying: Dry the collected solid under vacuum at 50 °C for 12 hours to afford 2-hydrazinyl-3-chloropyridine as a crystalline solid.
Expected Yield: 90-96%.
Step 2: Synthesis of 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine (3)
This protocol utilizes microwave-assisted synthesis for enhanced reaction rates and yields.[3][4]
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-hydrazinyl-3-chloropyridine (1.44 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Addition of POCl₃: Carefully add phosphorus oxychloride (5 mL) to the vessel in a fume hood.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 140 °C for 15 minutes.
-
Quenching and Extraction: After the reaction is complete and the vessel has cooled to room temperature, carefully pour the reaction mixture into 100 mL of ice-water. Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine as a white crystalline solid.
Expected Yield: 85-92%.
Workflow and Mechanism
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
The formation of the triazole ring proceeds through a dehydrative cyclization mechanism. The phosphorus oxychloride acts as a dehydrating agent, facilitating the intramolecular cyclization of the initially formed hydrazide intermediate.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| 2 | C₅H₆ClN₃ | 143.58 | 145-148 |
| 3 | C₁₂H₈ClN₃ | 229.67 | 164-165[3] |
¹H NMR (400 MHz, CDCl₃) of 3:
-
δ 7.30-7.50 (m, 3H, Ar-H)
-
δ 7.60-7.70 (m, 2H, Ar-H)
-
δ 7.80 (dd, 1H, Py-H)
-
δ 8.10 (dd, 1H, Py-H)
-
δ 8.70 (dd, 1H, Py-H)
Mass Spectrometry (ESI-MS) of 3:
-
m/z: 230.0 [M+H]⁺
Discussion
The presented two-step synthesis offers a reliable and efficient route to 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine. The initial nucleophilic aromatic substitution of 2,3-dichloropyridine with hydrazine hydrate proceeds in high yield to provide the necessary 2-hydrazinyl-3-chloropyridine intermediate.[2] The use of 1,4-dioxane as a solvent is advantageous due to its suitable boiling point for the reflux conditions and its ability to dissolve both reactants.
The subsequent cyclization step is significantly enhanced by the use of microwave irradiation.[3][4] This not only dramatically reduces the reaction time from hours to minutes but also often leads to cleaner reactions and higher yields compared to conventional heating methods. Phosphorus oxychloride serves as an effective dehydrating agent to promote the ring closure. The choice of benzoic acid as the phenyl group source is straightforward and cost-effective.
Conclusion
This application note details a robust and reproducible protocol for the synthesis of 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine. The methodology is well-suited for laboratory-scale synthesis and provides a solid foundation for researchers engaged in the development of novel heterocyclic compounds for various applications, particularly in the field of medicinal chemistry.
References
-
Synthesis of C-nucleosides. 13. s-Triazolo[4,3-a]- and -[1,5-a]pyridine derivatives. The Journal of Organic Chemistry. [Link]
- Preparation methods for important intermediates of anthranilic diamide compound. Eureka.
-
Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. De Gruyter. [Link]
- Preparation method of triazolopyridine derivative.
-
Microwave-assisted synthesis of novel 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry. [Link]
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- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols for the Evaluation of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine is a novel chemical entity with limited publicly available data on its biological activity. The following application notes and protocols are based on the known anticancer properties of the broader triazolo[4,3-a]pyridine chemical scaffold. This guide provides a scientifically-grounded framework for the initial investigation of this compound's potential as an anticancer agent.
Introduction: The Therapeutic Potential of the Triazolo[4,3-a]pyridine Scaffold
The triazolo[4,3-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Various derivatives of this scaffold have been investigated for their therapeutic potential, including their efficacy as anticancer agents.[1][2][3] The versatility of the triazolo[4,3-a]pyridine ring system allows for the synthesis of diverse compounds that can interact with numerous biological targets implicated in cancer progression.[3][4]
Recent studies have highlighted the potential of triazolo[4,3-a]pyridine derivatives as inhibitors of key oncogenic pathways. For instance, certain analogues have been identified as potent inhibitors of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation in cancers like colorectal carcinoma.[5] Others have demonstrated significant inhibitory activity against Bromodomain-containing protein 4 (BRD4), an epigenetic reader often dysregulated in various malignancies, including leukemia.[6] Furthermore, the scaffold has been explored for its capacity to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme involved in tumor immune evasion, suggesting a potential role in cancer immunotherapy.[7]
Given the established anticancer potential of this chemical class, 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine warrants a thorough investigation to elucidate its specific mechanism of action and therapeutic promise. This document outlines a systematic approach to characterize the in vitro effects of this novel compound on cancer cell lines.
Hypothesized Mechanism of Action and Investigational Workflow
Based on the activities of structurally related compounds, 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine could potentially exert its anticancer effects through various mechanisms, including but not limited to:
-
Inhibition of proliferative signaling pathways: Targeting kinases or other enzymes that drive uncontrolled cell division.
-
Induction of apoptosis: Triggering programmed cell death in cancer cells.
-
Cell cycle arrest: Halting the progression of the cell cycle, thereby preventing cell replication.
-
Modulation of the tumor microenvironment: Potentially affecting immune responses or other aspects of the tumor niche.
The following workflow provides a logical progression for investigating these possibilities.
Caption: A logical workflow for the in-vitro evaluation of a novel anticancer compound.
PART 1: Initial Characterization and Cytotoxicity Screening
The first step in evaluating a novel compound is to determine its effect on cancer cell viability and to quantify its potency.
Compound Handling and Preparation
-
Solubility Testing: Due to the hydrophobic nature of many small molecules, initial solubility testing is crucial. Dimethyl sulfoxide (DMSO) is a common solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Cell Line Selection
The choice of cancer cell lines is critical and should ideally be guided by the hypothesized target of the compound. However, for a novel compound, a preliminary screening against a panel of cell lines from different cancer types is recommended.[8][9]
Recommended Initial Panel:
| Cell Line | Cancer Type | Rationale |
| HCT-116 | Colorectal Carcinoma | Commonly used, well-characterized, relevant for potential SMO inhibitors. |
| MCF-7 | Breast Cancer (ER+) | Represents hormone-dependent breast cancer. |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Represents a more aggressive and difficult-to-treat breast cancer subtype.[2] |
| A549 | Lung Carcinoma | A standard model for non-small cell lung cancer.[10] |
| MV4-11 | Acute Myeloid Leukemia | Relevant for potential BRD4 inhibitors.[6] |
| HEK293T | Normal Embryonic Kidney | To assess general cytotoxicity and selectivity for cancer cells. |
Protocol: Cell Viability Assay (XTT Method)
The XTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] It is generally preferred over the MTT assay due to its use of a water-soluble formazan product, simplifying the protocol.[12]
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (stock solution in DMSO)
-
XTT labeling reagent and electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[14]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, 5% CO2, or until the color change is apparent.
-
Absorbance Measurement: Measure the absorbance of each well at 450-500 nm with a reference wavelength of 630-690 nm using a microplate reader.[15]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
PART 2: Elucidating the Mechanism of Action
Once the cytotoxic effect of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine is confirmed, the next step is to investigate how it induces cell death.
Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein-labeled Annexin V.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[16]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[18]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[19]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.[18][19]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[20][21] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, enabling the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[20]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to prevent cell clumping.[18] Fix the cells for at least 1 hour at 4°C or overnight at -20°C.[18][22]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to degrade RNA and ensure specific DNA staining).[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the samples by flow cytometry.[23]
Data Interpretation:
Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
PART 3: Target Pathway Investigation
Based on the results from the apoptosis and cell cycle assays, further investigation into the molecular pathways affected by the compound is warranted. Western blotting is a powerful technique to analyze the expression and activation of specific proteins.[24][25]
Protocol: Western Blot Analysis
This protocol outlines the general steps for Western blotting to investigate key signaling proteins.[26][27][28]
Hypothesized Signaling Pathway for Investigation:
Caption: A hypothesized signaling pathway affected by the novel compound.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p21, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[27]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Interpretation:
Changes in the expression levels or cleavage of key proteins will provide insights into the molecular mechanism of action. For example, an increase in cleaved PARP and cleaved Caspase-3 would confirm the induction of apoptosis. An increase in p21 or p27, and a decrease in cyclins or CDKs would suggest cell cycle arrest.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro characterization of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. The data generated from these experiments will establish its cytotoxic potential and provide initial insights into its mechanism of action. Positive and compelling results from this initial screening would justify further investigation, including:
-
Broader Cell Line Screening: Testing against a larger panel of cancer cell lines to identify specific cancer types that are particularly sensitive to the compound.
-
Target Deconvolution Studies: Employing techniques such as affinity chromatography, proteomics, or kinome profiling to identify the direct molecular target(s) of the compound.
-
In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models of cancer.
-
Pharmacokinetic and Toxicological Studies: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
By following a systematic and logical investigational path, the therapeutic potential of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine as a novel anticancer agent can be thoroughly and efficiently evaluated.
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Application Notes & Protocols for the Cellular Characterization of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Privileged Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, a framework that is capable of binding to multiple, diverse biological targets.[4][5] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of biological activities, including roles as antifungal, antibacterial, anticonvulsant, and antioxidant agents.[5][6] Notably, specific analogs have been investigated as potent and selective inhibitors of critical oncogenic pathways, such as antagonists of the Smoothened (SMO) receptor in the Hedgehog signaling pathway and inhibitors of the c-Met receptor tyrosine kinase.[7][8]
This document provides a comprehensive, field-proven guide for the cellular and molecular characterization of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (CAS No: 135782-64-8)[9]. Given the rich pharmacology of its parent scaffold, it is critical to approach its characterization with a systematic and logical workflow. This guide is designed to empower researchers to move from broad phenotypic observations to specific mechanistic insights. We present a tiered experimental approach, complete with detailed, self-validating protocols that explain the causality behind each step, ensuring scientific integrity and reproducibility.
Compound Handling and Stock Preparation
Proper handling and preparation of the test compound are foundational to reproducible results.
-
Compound Information:
-
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh out 2.30 mg of the compound.
-
Solubilization: Add 1.0 mL of sterile, anhydrous dimethyl sulfoxide (DMSO) to the powder.
-
Mixing: Vortex thoroughly for several minutes until the compound is completely dissolved. A brief sonication may be used to aid dissolution if particulates remain.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected tubes. Store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Expert Insight: The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a "vehicle control" (cells treated with the same concentration of DMSO as the highest compound dose) in every experiment.
-
A Tiered Workflow for Cellular Characterization
We propose a logical, three-tiered workflow to systematically investigate the compound's biological effects. This approach ensures that experiments build upon one another, starting with broad screening and progressively focusing on the underlying mechanism of action.
Caption: A tiered workflow for compound characterization.
Tier 1 Protocol: Assessing Cellular Viability with the MTT Assay
The first step is to determine if 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine affects overall cell health and metabolic activity. The MTT assay is a robust, colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[10] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][12] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[10]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize it. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment media and add 100 µL of the 0.5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protecting it from light.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[13]
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure all crystals are dissolved. Measure the absorbance at 540-590 nm using a microplate reader.[10][13]
Data Presentation and Interpretation
Data should be normalized to the vehicle control to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC₅₀) can be calculated using non-linear regression analysis.
| Treatment Group | Concentration (µM) | Absorbance (OD 570nm) | % Viability (Normalized to Vehicle) |
| Vehicle Control | 0 (0.1% DMSO) | 1.250 | 100% |
| Compound | 0.1 | 1.213 | 97% |
| Compound | 1.0 | 0.950 | 76% |
| Compound | 10.0 | 0.638 | 51% |
| Compound | 100.0 | 0.150 | 12% |
Tier 2 Protocols: Dissecting the Mechanism of Action
If the compound reduces cell viability, the next step is to determine how it does so. The primary mechanisms are apoptosis (programmed cell death) and cell cycle arrest (inhibition of proliferation).
Apoptosis Detection
Apoptosis is characterized by distinct morphological and biochemical hallmarks, including the externalization of phosphatidylserine (PS) and the activation of executioner caspases.
Caption: Principles of apoptosis detection via Annexin V/PI staining.
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Seed cells and treat with the compound (at concentrations around its IC₅₀) and controls for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.[2]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[2][3]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) to the cell suspension.[3][14] Incubate for 10-15 minutes at room temperature, protected from light.
-
Viability Dye Addition: Add 200-400 µL of 1X Binding Buffer and 5 µL of Propidium Iodide (PI) or 7-AAD solution.[3][15]
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[14]
-
Viable Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
This assay quantifies the activity of caspase-3 and -7, the primary executioners of apoptosis.[1]
-
Assay Setup: Prepare a white-walled 96-well plate with cells treated as described for the MTT assay (100 µL volume per well). Include cell-free medium blanks.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[16][17] Allow it to equilibrate to room temperature.
-
Add-Mix-Measure: Remove the plate from the incubator and let it cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[1][17]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[18] Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[19]
Cell Cycle Analysis
If the compound inhibits cell growth without inducing significant cell death, it may be causing cell cycle arrest. This is assessed by measuring the DNA content of cells.
Propidium Iodide (PI) is a fluorescent dye that intercalates with double-stranded DNA in a stoichiometric manner.[20] Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount. Flow cytometry can quantify the fluorescence intensity of PI in individual cells, revealing the distribution of the cell population across these phases.[21] Because PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis.[20][21]
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample after compound treatment.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 2 hours at 4°C (or overnight).[21][22]
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining buffer containing PBS, 50 µg/mL PI, and 100 µg/mL RNase A.[21][22]
-
Incubation: Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.[22]
-
Analysis: Analyze by flow cytometry. Use a linear scale for the DNA fluorescence channel and apply cell cycle analysis software to model the G0/G1, S, and G2/M populations.[21]
Tier 3 Protocol: Probing Key Signaling Pathways
After identifying a cellular phenotype (e.g., apoptosis), the final tier is to investigate the molecular signaling pathways responsible. Based on the activities of related[1][2][3]triazolo[4,3-a]pyridine compounds, pathways like the Hedgehog (Hh) or receptor tyrosine kinase (e.g., c-Met) cascades are logical starting points.[7][8]
Caption: A hypothetical signaling pathway (Hedgehog) that could be modulated.
Principle of Western Blotting
Western blotting is a powerful technique used to detect specific proteins in a complex mixture, such as a cell lysate.[23] It allows for the quantification of total protein levels and, crucially, their post-translational modifications like phosphorylation. Analyzing the phosphorylation status of key signaling proteins (e.g., p-Akt, p-ERK) provides a direct readout of pathway activation or inhibition.[24][25]
Detailed Protocol: Western Blotting for Signaling Analysis
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS. Lyse the cells directly on the plate with 1X SDS sample buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.[23]
-
Protein Quantification: While SDS buffer precludes many quantification methods, consistent cell seeding and loading volume are often used. Alternatively, a separate plate can be lysed with RIPA buffer for a BCA protein assay to normalize loading amounts.
-
Sample Preparation: Heat samples at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[24]
-
Gel Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-phospho-SMO, anti-total-SMO) overnight at 4°C with gentle shaking. Dilute the antibody in blocking buffer as recommended by the manufacturer.[23]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[24]
-
Analysis: Quantify band intensity using imaging software. The key is to compare the ratio of the phosphorylated protein to the total protein across different treatment conditions.
Data Presentation
| Treatment | p-Akt (Ser473) Intensity | Total Akt Intensity | Ratio (p-Akt / Total Akt) | Fold Change (vs. Vehicle) |
| Vehicle Control | 15,000 | 15,500 | 0.97 | 1.0 |
| Compound (10 µM) | 4,500 | 15,200 | 0.30 | 0.31 |
Summary and Concluding Remarks
This document outlines a robust, tiered strategy for the comprehensive cellular characterization of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. By progressing from broad viability screening to specific analyses of apoptosis, cell cycle, and intracellular signaling, researchers can efficiently elucidate the compound's mechanism of action. The detailed protocols provided are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of high-quality, interpretable data. This systematic approach is essential for advancing our understanding of this promising chemical scaffold and evaluating its potential in drug development.
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In Vivo Evaluation of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine: Methodologies and Animal Models
An Application Guide for Preclinical Researchers
Prepared by: Senior Application Scientist, Gemini Division
Abstract: The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antifungal, antibacterial, antimalarial, and anticonvulsant properties.[2][4][5][6] This document provides a comprehensive guide for researchers designing in vivo studies for novel compounds based on this scaffold, specifically focusing on 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. Due to the limited public data on this specific molecule, this guide establishes a robust framework by referencing the well-documented preclinical development of TPA-023B, a structurally related compound and a selective GABA-A α2/α3 receptor partial agonist.[1][7] The protocols herein are designed to be adaptable for assessing the anxiolytic, sedative, and pharmacokinetic profiles of novel triazolopyridine derivatives in rodent models.
Scientific Rationale: Targeting the GABA-A Receptor
The therapeutic potential of many triazolo-based heterocyclic compounds lies in their ability to modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. Classical benzodiazepines exert their anxiolytic, sedative, and anticonvulsant effects by acting as positive allosteric modulators at various GABA-A receptor subtypes (α1, α2, α3, α5). However, non-selective activation, particularly at the α1 subtype, is strongly associated with undesirable sedation and ataxia.
The key innovation in modern drug development, exemplified by compounds like TPA-023B, is subtype selectivity. TPA-023B demonstrates partial agonist activity at the α2 and α3 subtypes (associated with anxiolysis) while acting as an antagonist at the α1 subtype.[7][8] This selectivity profile aims to dissociate the anxiolytic effects from sedative side effects. When investigating a novel compound like 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine, a primary scientific objective is to determine its GABA-A receptor subtype selectivity and functional activity.
Figure 1: Hypothesized mechanism of action at GABA-A receptor subtypes.
Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization
A foundational step in any in vivo program is to understand the relationship between the administered dose, the resulting plasma and brain concentrations (Pharmacokinetics), and the biological effect, such as receptor occupancy (Pharmacodynamics). Data from TPA-023B highlights the importance of characterizing these parameters across different species to enable effective dose selection and translation.[1][7][9]
Key PK/PD Parameters
The primary goal is to establish a dose-occupancy relationship. This allows researchers to select doses for efficacy studies that correspond to specific levels of target engagement (e.g., 50%, 70%, 90% receptor occupancy). Studies with TPA-023B successfully used an in vivo [³H]flumazenil binding assay to determine GABA-A receptor occupancy in rats.[7][10]
Table 1: Comparative PK and Receptor Occupancy Data for TPA-023B
| Species | Route | Bioavailability | t½ (Half-life) | Dose for 50% Occupancy (ED₅₀) | Plasma Conc. for 50% Occupancy (EC₅₀) | Reference |
|---|---|---|---|---|---|---|
| Rat | i.v. | N/A | 0.6 - 1.5 h | 0.09 mg/kg | 19-25 ng/mL | [1][7][9] |
| Dog | Oral | 54% | 0.6 - 1.5 h | Not Reported | Not Reported | [9] |
| Rhesus Monkey | Oral | 1% | 0.6 - 1.5 h | Not Reported | Not Reported | [9] |
| Baboon | PET | Not Reported | Not Reported | Not Reported | 10 ng/mL | [7] |
| Human | Oral | Good | ~40 h | Not Reported | 5.8 ng/mL |[1][7] |
This table synthesizes data from multiple sources to provide a comparative overview.
Protocol: Rodent PK/PD Study Workflow
This protocol outlines a basic workflow for determining the dose-concentration-occupancy relationship in rats.
Figure 2: General experimental workflow for a rodent PK/PD study.
Efficacy and Safety Assessment: Core Protocols
Once a preliminary understanding of the PK/PD relationship is established, efficacy and safety can be assessed using validated behavioral models. The key hypothesis to test is whether the compound can produce anxiolytic-like effects at doses that do not cause sedation or motor impairment.
Protocol: Anxiolytic Activity via Elevated Plus Maze (EPM)
The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the propensity of the animals to explore the open arms of the maze.
Step-by-Step Methodology:
-
Animals: Male Wistar rats (250-300g) are group-housed for one week to acclimatize.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor. The maze area should be dimly lit.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: Positive control (e.g., Diazepam, 2 mg/kg, IP).
-
Groups 3-5: Test compound at three dose levels (e.g., corresponding to 50%, 70%, and 90% receptor occupancy as determined by PK/PD studies).
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound 30-60 minutes prior to testing (time based on Tmax from PK studies).
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes. Record the session using an overhead video camera.
-
-
Data Analysis:
-
An automated tracking system (e.g., ANY-maze, EthoVision) is used to score the following parameters:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Primary Outcome: A statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle group indicates anxiolytic-like activity.
-
Protocol: Sedation and Motor Coordination via Rotarod Test
The Rotarod test is the gold standard for assessing motor impairment and sedative effects. A compound that impairs an animal's ability to remain on a rotating rod is considered to have sedative or ataxic properties.
Step-by-Step Methodology:
-
Animals: Male C57BL/6 mice (20-25g).
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., Ugo Basile Rotarod).
-
Training:
-
For 2-3 days prior to the experiment, train the mice to stay on the rod at a constant, low speed (e.g., 4 RPM) for at least 60 seconds.
-
On the test day, establish a baseline latency to fall for each mouse using an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).
-
-
Experimental Groups:
-
Use the same groups as in the EPM study, but it is crucial to test doses up to and exceeding 98% receptor occupancy to define the safety margin.[1]
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound.
-
At the time of predicted peak effect (Tmax), place the mouse on the accelerating rotarod.
-
Record the latency to fall (in seconds). Conduct 2-3 trials per animal.
-
-
Data Analysis:
-
Primary Outcome: A statistically significant decrease in the latency to fall compared to the vehicle group indicates motor impairment or sedation. The goal is to find a range of doses that are effective in the EPM without causing impairment in the Rotarod test.
-
Conclusion and Future Directions
The provided protocols offer a robust, validated framework for the initial in vivo characterization of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine and other novel analogues. By first establishing a clear PK/PD relationship, researchers can conduct behavioral studies with dose levels that are directly tied to target engagement. The critical test for this class of compounds is the separation of anxiolytic efficacy (in models like the EPM) from sedative side effects (in the Rotarod test). Positive results from these initial studies would warrant further investigation in more complex models of anxiety, such as fear-potentiated startle or conditioned suppression of drinking, to build a more comprehensive preclinical profile.[1][10]
References
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Atack, J. R., Hallett, D. J., Tye, S. J., et al. (2010). Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist. Journal of Psychopharmacology, 25(3), 329-344. [Link]
-
Yang, M. Y., Sun, Z. H., Tan, C. X., et al. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine. Crystals, 5(4), 491-501. [Link]
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Di Mola, A., De Luca, F., & Massa, A. (2023). Antimalarial Activity and In Vivo Bio-Distribution of Chloroquine Molecules Released with a 4-(4-Ethynylphenyl)-Triazole Moiety from Organometallo-Cobalamins. Molecules, 28(14), 5374. [Link]
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Fallacara, A. L., Ganesan, A., & Silvestri, R. (2020). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(2), 3439-3448. [Link]
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Ahmad, I., & Singh, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881321. [Link]
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Li, Y., Wang, Y., & Zhang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(22), 7609. [Link]
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Saeed, A., & Abbas, N. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 25(19), 4509. [Link]
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Hovhannisyan, A. A., Sirakanyan, S. N., & Stepanyan, G. M. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Molecules, 28(2), 850. [Link]
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Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-28. [Link]
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Khan, I., & Zaib, S. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(19), 6598. [Link]
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Bérillon, L., & Loiseau, P. M. (2021). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2021(2), M1229. [Link]
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Hranjec, M., & Kralj, M. (2018). Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 23(10), 2659. [Link]
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Atack, J. R. (2010). Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist. Journal of Psychopharmacology, 25(3), 329-344. [Link]
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Atack, J. R., Hallett, D., & Tye, S. (2010). Preclinical and clinical pharmacology of TPA023B, a GABAA receptor 2/ 3 subtype-selective partial agonist. Journal of Psychopharmacology. [Link]
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Tonk, R. K., & Baluja, S. (2014). (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. Molbank, 2014(4), M834. [Link]
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Application Notes and Protocols for the Preparation of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine Derivatives in Drug Discovery
Introduction: The Therapeutic Potential of the[1][2][3]triazolo[4,3-a]pyridine Scaffold
The fused heterocyclic system of[1][2][3]triazolo[4,3-a]pyridine is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[4][5] Its rigid structure and the specific spatial arrangement of nitrogen atoms allow for diverse interactions with biological targets, leading to a wide spectrum of activities.[4][6] Derivatives of this scaffold have shown promise as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.[4][6][7] The 8-chloro-3-phenyl substitution pattern, in particular, has emerged as a key pharmacophore in the development of targeted therapies. For instance, derivatives of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine have been identified as potent inhibitors of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, a critical target in colorectal carcinoma.[8] This application note provides a comprehensive guide for the synthesis and characterization of 8-chloro-3-phenyl-triazolo[4,3-a]pyridine derivatives, aimed at researchers and professionals in the field of drug discovery.
Strategic Approaches to Synthesis: A Rationale-Driven Workflow
The synthesis of 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine derivatives typically proceeds through a multi-step sequence starting from commercially available 2,3-dichloropyridine. The general strategy involves the introduction of a hydrazine moiety, followed by cyclization with a suitable phenyl-containing electrophile. Modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), have been effectively employed to accelerate these transformations and improve yields.[9]
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine derivatives.
Part 1: Synthesis of the Key Intermediate: 2-Hydrazinyl-3-chloropyridine
The initial and critical step is the regioselective nucleophilic substitution of a chlorine atom in 2,3-dichloropyridine with hydrazine. The chlorine at the 2-position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
Protocol 1: Preparation of 2-Hydrazinyl-3-chloropyridine
Materials and Reagents:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,3-dichloropyridine (1 equiv.) in ethanol (10 volumes).
-
To this solution, add hydrazine hydrate (3 equiv.) dropwise at room temperature with continuous stirring. (Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment).
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 2-hydrazinyl-3-chloropyridine as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR or LC-MS analysis.
Part 2: Cyclization to the[1][2][3]triazolo[4,3-a]pyridine Core
The formation of the triazole ring is achieved by reacting the hydrazinyl intermediate with a carboxylic acid or its derivative, followed by cyclodehydration. The use of phosphorus oxychloride (POCl₃) is a common and effective method for this cyclization.[10] Microwave irradiation can significantly reduce the reaction time from hours to minutes.[9][10]
Protocol 2: Microwave-Assisted Synthesis of 8-Chloro-3-(4-isopropylphenyl)-[1][2][3]triazolo[4,3-a]pyridine
This protocol is adapted from a patented procedure and demonstrates the efficiency of microwave synthesis.[10]
Materials and Reagents:
-
2-Hydrazinyl-3-chloropyridine (from Protocol 1)
-
4-Isopropylbenzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Microwave reactor
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine 2-hydrazinyl-3-chloropyridine (10 mmol, 1 equiv.) and 4-isopropylbenzoic acid (10 mmol, 1 equiv.).
-
Carefully add phosphorus oxychloride (10 mL) to the vessel in a fume hood. (Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL), followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 8-chloro-3-(4-isopropylphenyl)-[1][2][3]triazolo[4,3-a]pyridine.
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Reference |
| 8-chloro-3-(4-isopropylphenyl)-[1][2][3]triazolo[4,3-a]pyridine | C₁₅H₁₄ClN₃ | 271.75 | 142-145 | 93.0 | [10] |
| 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine | C₁₂H₈ClN₃ | 229.67 | - | - | [11] |
Note: The melting point and yield for the 3-phenyl derivative without the isopropyl group were not specified in the immediate search results but can be expected to be similar.
Part 3: Structure-Activity Relationship (SAR) and Bioisosteric Replacement
The development of potent and selective drug candidates requires a deep understanding of the structure-activity relationship (SAR). For the triazolopyridine scaffold, modifications at various positions of the phenyl ring and the triazolopyridine core can significantly impact biological activity.
Key SAR Insights:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring are crucial for target engagement. For example, in the context of p38 inhibitors, modifications to the C4 aryl group were instrumental in overcoming metabolic liabilities of the lead compound.[1]
-
The Triazole Side-Chain: Alterations to the triazole ring itself or substituents at other positions of the triazolopyridine core can modulate potency, selectivity, and pharmacokinetic properties.[1]
-
Bioisosteric Morphing: This strategy involves replacing a core scaffold or functional groups with others that have similar physical or chemical properties, aiming to improve potency, reduce off-target effects, or enhance metabolic stability.[3][12] For instance, replacing the triazolopyrimidine core with an imidazo[1,2-a]pyrimidine was well-tolerated and in some cases enhanced binding affinity.[3]
The following diagram illustrates potential points for modification in the 8-chloro-3-phenyl-triazolo[4,3-a]pyridine scaffold for SAR studies and lead optimization.
Caption: Key modification points for SAR studies on the 8-chloro-3-phenyl-triazolo[4,3-a]pyridine scaffold.
Conclusion and Future Directions
The 8-chloro-3-phenyl-triazolo[4,3-a]pyridine scaffold is a versatile and promising starting point for the discovery of novel therapeutics. The synthetic protocols outlined in this application note provide a reliable and efficient means of accessing these compounds. By leveraging a deep understanding of SAR and employing modern medicinal chemistry strategies like bioisosteric replacement, researchers can further optimize these derivatives to develop potent, selective, and safe drug candidates for a range of diseases.
References
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Levin, J. I., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344. [Link]
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Soubh, A. M., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry, 28(22), 115723. [Link]
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Zhang, L., et al. (2015). Microwave-assisted synthesis of novel 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry, 39, 867-874. [Link]
-
Larsen, J. S., et al. (2012). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 55(15), 6947-6951. [Link]
-
Kim, Y., et al. (2023).[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10853. [Link]
-
Gouda, M. A., et al. (2010). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Molecules, 15(10), 6790-6801. [Link]
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Singh, S., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104414. [Link]
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Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(13), 5104. [Link]
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Zhao, J., et al. (2025). Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org. [Link]
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Dymińska, L., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(16), 4983. [Link]
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Liu, X., et al. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine. Crystals, 5(4), 491-501. [Link]
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Appretech Scientific Limited. 8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Zhang, T., et al. (2025). Discovery of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma. Bioorganic & Medicinal Chemistry, 125, 118214. [Link]
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Application Notes and Protocols for the Use of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine in Hedgehog Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Hedgehog Pathway with a Novel Small Molecule Scaffold
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance.[1] Aberrant activation of this evolutionarily conserved pathway is a known driver in a variety of human cancers, including basal cell carcinoma, medulloblastoma, and certain types of breast and colon cancers.[1] This has made the Hh pathway a prime target for therapeutic intervention. The core of the pathway involves the ligand (e.g., Sonic Hedgehog, SHH) binding to the receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors and the expression of Hh target genes.
This document provides a detailed guide to the application of 8-Chloro-3-phenyl-[2][3][4]triazolo[4,3-a]pyridine , a member of a potent class of small molecule inhibitors targeting the Hedgehog pathway. Research on derivatives of the 8-chloro-[2][3][4]triazolo[4,3-a]pyridine scaffold has demonstrated significant inhibitory effects on the Hedgehog pathway through the direct antagonism of Smoothened.[2][3] This guide will provide the scientific context, practical protocols, and experimental design considerations for utilizing this compound in Hh pathway research.
Mechanism of Action: Inhibition of Smoothened
The 8-chloro-[2][3][4]triazolo[4,3-a]pyridine scaffold acts as a potent antagonist of Smoothened (SMO), a key transducer of the Hh signal. In the "off" state of the pathway, PTCH tonically inhibits SMO. Upon binding of an Hh ligand to PTCH, this inhibition is relieved, allowing SMO to become active and transduce the signal downstream to the GLI transcription factors.
8-Chloro-3-phenyl-triazolo[4,3-a]pyridine and its analogues directly bind to SMO, preventing its activation even in the presence of Hh ligand or in cancer cells with inactivating mutations in PTCH. This blockade of SMO is a critical intervention point in the pathway. Mechanistic studies on related compounds have shown that they can effectively block the translocation of SMO to the primary cilium, a crucial step for its signaling activity, and can also lead to a reduction in SMO protein expression.[2]
Diagram: The Hedgehog Signaling Pathway and the Role of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
Caption: The Hedgehog signaling pathway and the inhibitory action of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine on Smoothened.
Quantitative Data for 8-chloro-[2][3][4]triazolo[4,3-a]pyridine Derivatives
While specific biological data for 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine is not extensively published, studies on closely related analogues demonstrate the high potency of this chemical scaffold. The following table summarizes the inhibitory concentrations (IC50) of several 8-chloro-[2][3][4]triazolo[4,3-a]pyridine derivatives in a Hedgehog pathway activation assay. This data provides a strong rationale for screening 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine as a potent inhibitor.
| Compound ID | Structure | Hh Pathway Inhibition IC50 (nM) | Reference |
| TPB3 | 8-chloro-3-(substituted-phenyl)-[2][3][4]triazolo[4,3-a]pyridine | < 100 | [2] |
| TPB14 | 8-chloro-3-(substituted-phenyl)-[2][3][4]triazolo[4,3-a]pyridine | < 100 | [2] |
| TPB15 | 8-chloro-3-(substituted-phenyl)-[2][3][4]triazolo[4,3-a]pyridine | < 100 | [2] |
| TPB17 | 8-chloro-3-(substituted-phenyl)-[2][3][4]triazolo[4,3-a]pyridine | < 100 | [2] |
| A14 | 8-chloro-3-(5-amino-2-chlorophenyl)-[2][3][4]triazolo[4,3-a]pyridine derivative | 95.8 ± 1.6 | [3] |
| A15 | 8-chloro-3-(5-amino-2-chlorophenyl)-[2][3][4]triazolo[4,3-a]pyridine derivative | 93 ± 7.3 | [3] |
| A17 | 8-chloro-3-(5-amino-2-chlorophenyl)-[2][3][4]triazolo[4,3-a]pyridine derivative | 92.6 ± 12.9 | [3] |
Note: The structures of TPB compounds are detailed in the referenced publication. The IC50 values highlight the potent inhibitory activity of this class of compounds.
Experimental Protocols
The following protocols are designed to be self-validating systems for assessing the inhibitory activity of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine on the Hedgehog signaling pathway.
Protocol 1: In Vitro Hedgehog Pathway Inhibition using a GLI-Luciferase Reporter Assay
This cell-based assay provides a quantitative readout of Hh pathway activity by measuring the expression of a luciferase reporter gene driven by GLI transcription factors.
A. Materials and Reagents:
-
Cell Line: NIH/3T3-Light2 cells (or other suitable Hh-responsive reporter cell line)
-
Compound: 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (e.g., from Appretech Scientific Limited[4])
-
Positive Control: Recombinant SHH protein or a Smoothened agonist (e.g., SAG)
-
Negative Control: Vehicle (e.g., DMSO)
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Assay Medium: DMEM, 0.5% FBS, 1% Penicillin-Streptomycin
-
Luciferase Assay System: (e.g., Promega ONE-Glo™ Luciferase Assay System)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
B. Experimental Workflow:
Diagram: GLI-Luciferase Reporter Assay Workflow
Caption: Step-by-step workflow for the GLI-luciferase reporter assay.
C. Step-by-Step Methodology:
-
Cell Seeding: Seed NIH/3T3-Light2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine in DMSO. Create a serial dilution of the compound in assay medium.
-
Inhibitor Treatment: Replace the culture medium with 90 µL of assay medium. Add 10 µL of the diluted compound to the respective wells. Include wells with vehicle (DMSO) as a control.
-
Pathway Activation: Add 10 µL of SHH ligand or SAG agonist to all wells except for the negative control wells (which receive 10 µL of assay medium).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Assay: Follow the manufacturer's instructions for the luciferase assay system. Typically, this involves adding the luciferase reagent to each well and measuring the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle-treated, agonist-stimulated wells (representing 100% pathway activation).
-
Plot the normalized luminescence against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Validation of Hh Pathway Inhibition by Quantitative PCR (qPCR)
This protocol validates the findings from the luciferase assay by measuring the mRNA expression levels of endogenous Hh target genes, such as GLI1 and PTCH1.
A. Materials and Reagents:
-
Hedgehog-responsive cell line (e.g., medulloblastoma cell lines like Daoy or pancreatic cancer cell lines like Panc-1)
-
8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB)
B. Experimental Workflow:
Diagram: qPCR Validation Workflow
Caption: Workflow for qPCR validation of Hedgehog pathway inhibition.
C. Step-by-Step Methodology:
-
Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine at concentrations around its IC50 (determined from the luciferase assay) and a 10-fold higher concentration. Include a vehicle control. Incubate for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix and primers for GLI1, PTCH1, and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A significant decrease in GLI1 and PTCH1 expression upon treatment with the inhibitor validates its on-target activity.
In Vivo Applications: Xenograft Models
To evaluate the anti-tumor efficacy of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine in a preclinical setting, xenograft models are a valuable tool.
-
Model Selection: Choose a cancer cell line with known aberrant Hh signaling (e.g., medulloblastoma, pancreatic, or colon cancer cell lines) for subcutaneous or orthotopic implantation in immunocompromised mice (e.g., nude or NOD/SCID).
-
Treatment Regimen: Once tumors are established, treat the mice with 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection). The dose and schedule should be determined from pharmacokinetic and tolerability studies.
-
Efficacy Endpoints: Monitor tumor growth over time using caliper measurements. At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as measuring the expression of Hh target genes by qPCR or immunohistochemistry for GLI1.
Conclusion and Future Directions
8-Chloro-3-phenyl-triazolo[4,3-a]pyridine belongs to a promising class of Smoothened antagonists with the potential for potent and specific inhibition of the Hedgehog signaling pathway. The protocols outlined in this guide provide a robust framework for researchers to investigate the in vitro and in vivo activity of this compound. Further studies could explore its efficacy in combination with other anti-cancer agents and its potential to overcome resistance to existing Hedgehog pathway inhibitors.
References
-
Discovery of[2][3][4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. Bioorganic & Medicinal Chemistry. [URL: https://doi.org/10.1016/j.bmc.2020.115584]
-
Design, Synthesis And Biological Evaluation Of 8-chloro-[2][3][4]Triazolo[4,3-a]pyridine Derivatives As Smoothened Antagonists. Globe Thesis. [URL: https://globethesis.com/v/2404330605957882]
-
8-chloro-3-phenyl-[2][3][4]triazolo[4,3-a]pyridine. Appretech Scientific Limited. [URL: http://www.appretech.com/cas_135782-64-8.html]
- Hedgehog Signaling Pathway. RayBiotech. [URL: https://www.raybiotech.
- The Hedgehog pathway: role in cell differentiation, polarity and proliferation. Journal of Experimental & Clinical Cancer Research. [URL: https://jeccr.biomedcentral.com/articles/10.1186/s13046-015-0128-2]
- Hedgehog signaling pathway. Wikipedia. [URL: https://en.wikipedia.
-
Design,Synthesis And Biological Evaluation Of 8-chloro-[2][3][4]Triazolo[4,3-a]pyridine Derivatives As Smoothened Antagonists. Globe Thesis. [URL: https://globethesis.com/v/2404330605957882]
- A schematic diagram for the hedgehog (HH) signaling pathway. Breast Cancer Research. [URL: https://www.researchgate.net/figure/A-schematic-diagram-for-the-hedgehog-HH-signaling-pathway-Ligands-such-as-Sonic_fig2_7975313]
- Schematic drawing illustrating the main components of the Hedgehog signaling cascade. ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-drawing-illustrating-the-main-components-of-the-Hedgehog-signaling-cascade_fig1_316881794]
- The diagrammatic representation of human hedgehog signaling pathway. ResearchGate. [URL: https://www.researchgate.
- Sonic hedgehog signalling pathway: a complex network. Journal of Biosciences. [URL: https://www.ias.ac.in/article/fulltext/jbsc/031/04/0445-0456]
- Hedgehog Signaling. Cell Signaling Technology. [URL: https://www.cellsignal.
Sources
Application Notes & Protocols: A Hierarchical Strategy for Screening 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine Analogs for Biological Activity
Introduction: The Therapeutic Potential of the Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[4][5] The specific analog, 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine, serves as a versatile starting point for the synthesis of diverse chemical libraries. Analogs of this core structure have been identified as potent inhibitors of critical cellular signaling pathways implicated in cancer and other diseases. Notably, derivatives have shown activity as Smoothened (SMO) antagonists in the Hedgehog pathway, inhibitors of Tankyrase (TNKS) in the WNT/β-catenin pathway, and inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader.[6][7][8]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to effectively screen novel 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine analogs. The strategy employs a hierarchical screening cascade designed to efficiently identify potent and selective compounds, elucidate their mechanism of action, and provide a clear path from initial "hit" identification to "lead" optimization.
The causality behind this multi-tiered approach is rooted in resource efficiency and logical progression. It is impractical and cost-prohibitive to subject an entire library to complex, mechanism-specific assays. Therefore, we begin with broad, high-throughput screens to cast a wide net, followed by progressively more specific and resource-intensive assays to characterize the most promising candidates. This ensures that focused effort is applied only to compounds with validated biological activity.[2][9]
The Screening Cascade: A Three-Tiered Approach
Our proposed methodology is structured as a three-tiered screening cascade. This workflow is designed to systematically filter a library of analogs to identify candidates with the highest therapeutic potential.
Caption: Hierarchical screening cascade for triazolopyridine analogs.
Tier 1: Primary High-Throughput Screening (HTS)
Objective: To rapidly identify analogs with general biological activity (cytotoxicity/cytostatic effects) from a large library.
Rationale: The initial screen must be robust, reproducible, and scalable. A cell-based viability assay is the method of choice because it provides a holistic view of a compound's effect on cellular health, integrating insults from various potential mechanisms.[1][3] We use a single, relatively high concentration to ensure we capture activity from even moderately potent compounds, minimizing the risk of false negatives.
Protocol 3.1: MTT Cell Proliferation and Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.
Materials:
-
Human cancer cell line (e.g., DLD-1 for colorectal cancer, MV4-11 for leukemia, based on known activities of triazolopyridines).[7][8]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom cell culture plates.
-
Test compounds (analogs) dissolved in DMSO (10 mM stock).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare a working solution of each analog at the desired final concentration (e.g., 10 µM) in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the compound solution to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple precipitate in viable cells.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that inhibit cell growth by more than 50% are considered primary "hits."
Tier 2: Secondary Screening (Hit Confirmation and Target Elucidation)
Objective: To confirm the activity of primary hits, determine their potency (IC₅₀), and begin investigating their mechanism of action.
Rationale: This tier validates the initial findings and differentiates true activity from artifacts. A dose-response curve provides the IC₅₀ value, a key metric for compound potency.[10] Concurrently, running assays against known targets of the triazolopyridine scaffold helps to quickly assign a potential mechanism of action, guiding further development.[11]
Protocol 4.1: Dose-Response and IC₅₀ Determination
This protocol is an extension of the primary MTT assay (Protocol 3.1). Instead of a single concentration, a serial dilution of each "hit" compound is tested.
Procedure:
-
Follow steps 1 and 2 of Protocol 3.1.
-
Compound Dilution: For each hit compound, perform a serial dilution (e.g., 8-point, 3-fold dilution series starting from 50 µM) in complete medium.
-
Add the diluted compounds to the cells and proceed with steps 3-7 of Protocol 3.1.
-
Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
Protocol 4.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)
Many triazolopyridine derivatives are known kinase inhibitors.[12] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Less luminescence indicates greater kinase inhibition.
Materials:
-
Kinase-specific substrate peptide.
-
Test compounds (analogs) from Tier 1 hits.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Low-volume 384-well white assay plates.
-
Luminometer.
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP at a concentration near its Kₘ for the enzyme.[10]
-
Compound Addition: Add the test compounds across a range of concentrations (similar to the dose-response assay). Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Normalize the data to controls and calculate the IC₅₀ value for kinase inhibition for each compound.
Tier 3: Tertiary Screening (Lead Profiling)
Objective: To characterize the most promising hits for selectivity and further define their cellular mechanism of action.
Rationale: A potent compound is only useful if it is also selective for its intended target.[12] Lack of selectivity can lead to off-target effects and toxicity.[9] Furthermore, confirming that target inhibition in a cell-free assay translates to the desired biological outcome (e.g., apoptosis) in a cellular context is a critical validation step.[13]
Hypothesized Target Pathway: Hedgehog Signaling
Derivatives of the core scaffold have been identified as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (SMO) protein.[6] Abnormal activation of this pathway is a known driver in several cancers.
Caption: Simplified Hedgehog signaling and the role of a SMO antagonist.
Protocol 5.1: Caspase-Glo® 3/7 Apoptosis Assay
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis (programmed cell death). A luminescent signal is generated proportional to the amount of caspase activity.
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with IC₅₀ concentrations of lead compounds for 24-48 hours.
-
Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence with a plate reader.
-
Analysis: A significant increase in luminescence compared to the vehicle control indicates the compound induces apoptosis.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Representative Screening Data for a Hypothetical Analog Library
| Compound ID | Primary Screen (% Viability @ 10 µM) | Cytotoxicity IC₅₀ (µM) | Kinase X IC₅₀ (µM) | Apoptosis Induction (Fold Change vs. Vehicle) |
| TPA-001 | 98.2 | > 50 | > 50 | 1.1 |
| TPA-002 | 15.7 | 1.2 | 0.08 | 8.5 |
| TPA-003 | 45.1 | 8.9 | 15.2 | 3.2 |
| TPA-004 | 6.3 | 0.5 | 0.45 | 9.1 |
| TPA-005 | 85.4 | > 50 | 42.1 | 1.3 |
Interpretation:
-
TPA-001 & TPA-005: Inactive in the primary screen and not pursued further.
-
TPA-003: A moderate "hit" but shows poor potency and weak separation between general cytotoxicity and target inhibition.
-
TPA-004: A potent cytotoxic agent, but its kinase inhibition is similar to its general cytotoxicity, suggesting a potential lack of selectivity or a different mechanism.
-
TPA-002: An ideal "lead candidate" profile. It is a potent cytotoxic agent that induces apoptosis. Crucially, its potent inhibition of Kinase X (IC₅₀ = 0.08 µM) is more than 10-fold greater than its general cytotoxicity (IC₅₀ = 1.2 µM), suggesting its cell-killing effect is mediated by on-target kinase inhibition. This compound would be prioritized for further selectivity screening and in vivo studies.
Conclusion
This structured, hierarchical screening protocol provides a robust framework for the efficient evaluation of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine analog libraries. By progressing from broad, high-throughput viability assays to specific, mechanism-of-action studies, this approach maximizes the probability of identifying novel, potent, and selective lead compounds for drug development. The causality embedded in this workflow—confirming general activity before investing in specific and costly assays—is paramount for a successful and resource-conscious discovery program.
References
- A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.
- Biology Cell-Based Assays. (n.d.).
- Cell-Based Assays. (n.d.). Sigma-Aldrich.
-
Design,Synthesis And Biological Evaluation Of 8-chloro-[1][2][3]Triazolo[4,3-a]pyridine Derivatives As Smoothened Antagonists. (2021). Globe Thesis.
- Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.).
- Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). PubMed.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central.
- Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). PubMed.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). PMC - PubMed Central.
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). MDPI.
Sources
- 1. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifescienceglobal.com [lifescienceglobal.com]
- 3. セルベースアッセイ [sigmaaldrich.com]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. globethesis.com [globethesis.com]
- 7. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
Welcome to the technical support guide for the synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high yields of your target compound.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses the most common issues encountered during the synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. The synthesis typically involves the cyclocondensation of 3-chloro-2-hydrazinylpyridine with a phenylcarbonyl source, such as benzoic acid, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃).
Scenario 1: Low or No Product Yield
Q: My final yield is consistently low (<50%), or I'm failing to isolate any product. What are the primary factors to investigate?
A: Low yield is the most frequent challenge and can stem from several factors throughout the experimental workflow. The key is to systematically diagnose the root cause, starting from your reagents and moving through the reaction and workup phases.
1. Quality and Stoichiometry of Starting Materials:
-
Purity of 3-chloro-2-hydrazinylpyridine: This starting material can degrade upon storage, especially if exposed to air and moisture. The presence of impurities can significantly inhibit the reaction.
-
Recommendation: Verify the purity of your 3-chloro-2-hydrazinylpyridine via ¹H NMR or LC-MS before use. If it has degraded, consider purifying it by recrystallization or preparing it fresh from 2,3-dichloropyridine and hydrazine hydrate.[1]
-
-
Reagent Stoichiometry: While a 1:1 molar ratio of the hydrazinylpyridine and benzoic acid is theoretically required, variations in reagent quality or the presence of moisture might necessitate a slight excess of one reagent.
-
Recommendation: Ensure accurate weighing and molar calculations. If you suspect moisture is an issue, using a slight excess (1.1 equivalents) of the benzoic acid/POCl₃ mixture can be beneficial.
-
2. Reaction Conditions:
-
Inefficient Dehydration/Cyclization: The conversion of the initial hydrazide/hydrazone intermediate to the final fused triazole ring is the critical, yield-determining step. This intramolecular cyclization requires the efficient removal of water.
-
Causality: Phosphorus oxychloride (POCl₃) is an exceptionally effective dehydrating agent for this class of reactions, often driving the equilibrium towards the cyclized product and resulting in very high yields.[2] Milder conditions, such as refluxing in acetic or formic acid, can also work but are often less efficient and may require longer reaction times or microwave assistance.[3][4]
-
Recommendation: For robust, high-yield synthesis, the use of POCl₃ as both the solvent and dehydrating agent is highly recommended. A Chinese patent details a microwave-assisted method at 140°C for just 15 minutes that achieves yields exceeding 90%.[2] If you are using conventional heating, ensure the temperature is high enough to drive the reaction to completion.
-
-
Reaction Time and Temperature: Insufficient heating (time or temperature) will lead to incomplete conversion. Conversely, excessive heat or prolonged reaction times can cause degradation of the product, especially with aggressive reagents like POCl₃.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting starting material is a key indicator. For the POCl₃ method, a short reaction time at a high temperature (e.g., 140°C) is optimal.[2]
-
3. Workup and Purification:
-
Product Loss During Quenching: The reaction mixture, particularly when using POCl₃, is highly acidic and reactive. Quenching with water or an ice-water mixture must be done carefully. If the pH is not properly adjusted, the product, which is basic, may remain protonated and soluble in the aqueous layer, leading to significant loss.
-
Recommendation: After cautiously quenching the reaction mixture in ice water, basify the solution with a suitable base (e.g., NaOH, Na₂CO₃, or NH₄OH) to a pH of 8-9. This will precipitate the neutral product, allowing for efficient collection by filtration or extraction with an organic solvent like ethyl acetate.
-
-
Inappropriate Purification Method: Choosing the wrong solvent for recrystallization can lead to poor recovery.
-
Recommendation: Ethanol is reported to be an effective solvent for recrystallizing the final product.[2] If impurities persist, column chromatography on silica gel may be necessary.
-
Below is a troubleshooting workflow to help diagnose low-yield issues.
Caption: Troubleshooting flowchart for low yield diagnosis.
Scenario 2: Formation of Significant Impurities
Q: My crude product shows multiple spots on TLC, and purification is difficult. What are these impurities, and how can I prevent them?
A: Impurity formation is often linked to the reaction mechanism and conditions. Understanding the potential side reactions is key to minimizing them.
1. Uncyclized Hydrazone Intermediate:
-
Cause: The reaction between 3-chloro-2-hydrazinylpyridine and the carbonyl source (e.g., benzaldehyde or benzoic acid) first forms a hydrazone or acylhydrazide intermediate. If the cyclization/dehydration step is inefficient, this intermediate will remain as a major impurity.
-
Prevention: As discussed previously, ensure your cyclization conditions are sufficiently forcing. The use of POCl₃ is highly effective at driving this conversion to completion.[2] If using milder methods, increasing the temperature or employing microwave irradiation can improve the cyclization efficiency.[1]
2. Isomeric Byproducts:
-
Cause: While less common for this specific scaffold, alternative cyclization pathways can sometimes lead to isomeric products. The purity of the starting 2,3-disubstituted pyridine is critical to avoid forming regioisomers.
-
Prevention: Always use high-purity, well-characterized starting materials. Confirm the structure of your starting 3-chloro-2-hydrazinylpyridine to ensure it is not contaminated with other isomers.
3. Degradation Products:
-
Cause: The triazolopyridine ring system can be susceptible to degradation under harsh acidic or prolonged high-temperature conditions. This can lead to a complex mixture of colored impurities.
-
Prevention: Adhere to optimized reaction times. When using a high-energy method like microwave synthesis with POCl₃, even a few extra minutes can be detrimental. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
Q: What is the general reaction mechanism for this synthesis?
A: The synthesis is a classic example of heterocyclic ring formation via cyclocondensation. The process can be summarized in two key stages:
-
Intermediate Formation: The nucleophilic nitrogen of 3-chloro-2-hydrazinylpyridine attacks the electrophilic carbonyl carbon of benzoic acid (which is activated by POCl₃ to form a reactive acyl intermediate) or benzaldehyde. This is followed by the elimination of a water molecule to form an acylhydrazide or a hydrazone intermediate.
-
Intramolecular Cyclization: The lone pair on the pyridine ring's nitrogen atom attacks the imine carbon (in the case of a hydrazone) or the carbonyl carbon (in the case of an acylhydrazide). This is followed by a dehydration step, which is facilitated by an agent like POCl₃, to form the stable, aromatic triazole ring.
Q: Which analytical techniques are best for monitoring the reaction and characterizing the final product?
A: A combination of techniques is recommended:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a solvent system like ethyl acetate/hexane to track the disappearance of starting materials and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) is also excellent for confirming the mass of the product and intermediates.
-
Final Product Characterization:
-
¹H and ¹³C NMR: Essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point is a good indicator of purity. A reported melting point for a similar compound, 8-chloro-3-methyl-[5][6][7]triazolo[4,3-a]pyridine, is 180-182°C, suggesting the phenyl derivative will also be a high-melting solid.[2]
-
Q: Can I use benzaldehyde instead of benzoic acid?
A: Yes, benzaldehyde is a common alternative. The reaction with 3-chloro-2-hydrazinylpyridine will form a hydrazone intermediate. This intermediate must then be subjected to an oxidative cyclization to form the triazole ring. This two-step approach may offer milder conditions but often requires an additional reagent (an oxidant like iodine or ceric ammonium nitrate[4]) and may result in lower overall yields compared to the one-pot POCl₃ method with benzoic acid.
Optimized High-Yield Experimental Protocol
This protocol is adapted from a high-yield, microwave-assisted method that has been shown to be highly effective.[2]
Objective: To synthesize 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine with a target yield of >90%.
Materials:
-
3-chloro-2-hydrazinylpyridine (10 mmol, 1.43 g)
-
Benzoic acid (10 mmol, 1.22 g)
-
Phosphorus oxychloride (POCl₃) (10 mL)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Ethyl Acetate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a dedicated microwave reactor vessel, combine 3-chloro-2-hydrazinylpyridine (10 mmol) and benzoic acid (10 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (10 mL) to the vessel in a fume hood. Seal the vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at 140°C for 15 minutes with stirring.
-
Quenching: After the reaction is complete and the vessel has cooled, slowly and cautiously pour the reaction mixture into a beaker containing a stirred mixture of ice and water (approx. 200 mL). This step is highly exothermic and must be performed with care in a fume hood.
-
Neutralization and Precipitation: While monitoring the pH, slowly add NaOH solution to the aqueous mixture until the pH is approximately 8-9. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.
-
Purification: Recrystallize the crude product from hot ethanol. Allow the solution to cool slowly to obtain pure white crystals of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine.
-
Drying and Characterization: Dry the crystals under vacuum. Characterize the final product by NMR, MS, and melting point analysis.
General Synthesis and Purification Workflow:
Caption: High-level workflow for the synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine.
Comparative Data on Synthesis Conditions
The choice of cyclization method has a profound impact on reaction yield and time.
| Method | Reagents/Solvent | Conditions | Typical Yield | Reference |
| Method A | Benzoic Acid / POCl₃ | 140°C, 15 min (Microwave) | >90% | [2] |
| Method B | Benzoic Acid / Acetic Acid | Reflux / Microwave | Moderate to Good | [3][4] |
| Method C | Benzaldehyde, then Oxidant | Room Temp to Reflux | Variable | [4] |
As the data illustrates, the phosphorus oxychloride-mediated cyclocondensation offers a superior combination of speed and efficiency for this particular synthesis.
References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules. [Link]
-
Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[5][6][7]triazolo[4,3-a]pyridine. (2015). Crystals. [Link]
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2023). Molecules. [Link]
-
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (2022). Molbank. [Link]
- Preparation method of triazolopyridine derivative. (2011).
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2012). ARKIVOC. [Link]
-
Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[5][6][7]triazolo[4,3-a]pyridine. (2015). MDPI. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). MDPI. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2020). RSC Advances. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. [Link]
-
Optimization for the synthesis of 1,2,3-triazolyl-pyridine hybrids (4a). (2022). ResearchGate. [Link]
- Synthesis process of 2-hydrazinopyridine derivative. (2017).
-
Design, Synthesis, and Biological Evaluation of[5][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Microwave-assisted synthesis of novel 8-chloro-[5][6][7]triazolo[4,3-a]pyridine derivatives. (2015). Turkish Journal of Chemistry. [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
Welcome to the technical support guide for the purification of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the post-synthesis purification of this important heterocyclic scaffold. The following question-and-answer guide provides troubleshooting strategies and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: How should I process my reaction mixture after synthesizing 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine, especially when using phosphorus oxychloride (POCl₃)?
Answer:
The initial work-up is a critical step that dictates the success of subsequent purification stages. Syntheses employing phosphorus oxychloride (POCl₃) as a dehydrating and cyclizing agent leave behind acidic and reactive byproducts that must be neutralized and removed.[1][2] An improper work-up can lead to low yields and a complex mixture of impurities.
Core Principle: The primary goal is to safely quench the reactive POCl₃ and separate the organic product from inorganic salts and acids. The general strategy involves carefully pouring the reaction mixture into a basic aqueous solution or ice, followed by liquid-liquid extraction.
Recommended Protocol: Quenching and Extraction
-
Preparation: Prepare a large beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Ensure this is done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as the quenching of POCl₃ is highly exothermic and releases HCl gas.
-
Quenching: Slowly and carefully pour the reaction mixture onto the ice/bicarbonate slurry with vigorous stirring. The slow addition allows for controlled heat dissipation.
-
pH Adjustment: Monitor the pH of the aqueous slurry. If it remains acidic, add more solid NaHCO₃ or a saturated solution until the pH is neutral or slightly basic (pH 7-8). This ensures that any remaining acidic species are neutralized and that the product, a basic heterocycle, is in its free base form for efficient extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).[1] Ethyl acetate is often preferred due to its lower environmental impact and ease of removal.
-
Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid or oil.
Q2: What is the most effective first step to assess the purity of my crude product and guide my purification strategy?
Answer:
Before committing to a large-scale purification method, a quick and inexpensive purity assessment is essential. Thin-Layer Chromatography (TLC) is the ideal technique for this purpose. It provides a qualitative snapshot of the number of components in your crude mixture and helps in developing an effective solvent system for either recrystallization or column chromatography.[3][4]
Core Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (solvent system). The retention factor (Rƒ) is a key parameter for evaluating separation.
Recommended Protocol: Analytical TLC
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. With a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of your crude product in a volatile solvent like ethyl acetate or DCM.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point for triazolopyridines is a mixture of a non-polar and a polar solvent.
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. Most aromatic compounds like this will show a dark spot. Further visualization can be achieved using iodine vapor or a potassium permanganate stain.
-
Analysis: An ideal solvent system for purification will show your desired product with an Rƒ value between 0.3 and 0.5, with good separation from all impurities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, versatile, and effective for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3, 1:1) | A common starting point offering good separation for many heterocyclic compounds.[3] |
| Dichloromethane:Methanol (e.g., 98:2) | Useful if the compound has lower solubility in ethyl acetate or requires a more polar system.[5] | |
| Visualization | UV light (254 nm) | Non-destructive and effective for aromatic/conjugated systems. |
Q3: My crude product is a solid. How do I purify it by recrystallization, and what is the best solvent?
Answer:
Recrystallization is a powerful and economical technique for purifying solid compounds. The success of this method hinges on selecting a solvent in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble. For triazolopyridine derivatives, alcohols like ethanol are frequently reported as effective recrystallization solvents.[1][6]
Core Principle: This technique exploits differences in solubility between the desired compound and impurities in a chosen solvent at varying temperatures. As a hot, saturated solution cools, the decreased solubility of the target compound forces it to crystallize out, leaving impurities behind in the solution.
Recommended Protocol: Recrystallization from Ethanol
-
Solvent Selection: Start by testing the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixture) to find the ideal one. Ethanol is a good first choice based on literature precedents for this class of compounds.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely. Adding excess solvent will reduce the final yield.
-
Decoloration (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor. Dry the purified crystals under vacuum to obtain the final product.
Q4: Recrystallization was ineffective. How do I set up a column chromatography protocol for 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine?
Answer:
When recrystallization fails to remove impurities, or if the crude product is an oil, flash column chromatography is the method of choice.[5][6] This technique offers superior separation capabilities for complex mixtures.
Core Principle: Column chromatography separates compounds by passing a mixture through a column packed with a stationary phase (e.g., silica gel). A liquid mobile phase (eluent) flows through the column, and compounds separate based on their differing affinities for the stationary and mobile phases.
Recommended Protocol: Flash Column Chromatography
-
Eluent Selection: Using the results from your analytical TLC (see Q2), choose a solvent system that provides good separation and an Rƒ of ~0.3 for your target compound. A common mobile phase is a gradient or isocratic mixture of hexane and ethyl acetate.[3]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The separation can be monitored by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
Fraction Analysis: Run a TLC of the collected fractions to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides excellent separation for flash chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate (start with 8:2, adjust based on TLC) | A versatile, widely used system with tunable polarity. |
| Loading Method | Dry Loading | Often results in better resolution and sharper bands compared to wet loading, especially for less soluble compounds. |
| Monitoring | TLC analysis of fractions | Essential for identifying and combining the pure fractions, preventing product loss or contamination. |
Q5: How can I definitively confirm the purity and structural identity of my final product?
Answer:
After purification, it is imperative to confirm both the purity and the chemical identity of the compound. A combination of spectroscopic and physical methods should be employed.
-
Purity Confirmation:
-
TLC: A single spot on a TLC plate in multiple solvent systems is a strong indication of high purity.
-
Melting Point: A sharp and un-depressed melting point that matches the literature value indicates high purity.[1]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A single sharp peak on the chromatogram confirms the purity.
-
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The observed chemical shifts, integration values, and coupling patterns should be consistent with the structure of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine.[1][6][7]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated mass (C₁₂H₈ClN₃ ≈ 229.67 g/mol ).[6][7][8] The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M+ peak) should also be visible.
-
By following these detailed protocols and troubleshooting guides, researchers can confidently navigate the purification of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine, ensuring a high-quality material for subsequent research and development activities.
References
-
Zhang, K., et al. (2015). Microwave-assisted synthesis of novel 8-chloro-[1][7][8]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry. Available at: [Link]
- CN102180875A - Preparation method of triazolopyridine derivative. Google Patents.
-
Yang, M., et al. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][7][8]triazolo[4,3-a]pyridine. Crystals. Available at: [Link]
-
Appretech Scientific Limited. 8-chloro-3-phenyl-[1][7][8]triazolo[4,3-a]pyridine. Available at: [Link]
-
Reddy, G. A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molbank. Available at: [Link]
-
Gouda, M. A., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules. Available at: [Link]
-
Jones, G. (2002). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Jones, G. (2002). The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
- EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. Google Patents.
-
Reichelt, A., et al. (2010). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. Available at: [Link]
-
Wikipedia. Triazolopyridine. Available at: [Link]
-
Cilibrizzi, A., et al. (2021). 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. Molecules. Available at: [Link]
-
Gomha, S. M., et al. (2017). STRATEGIES FOR THE SYNTHESIS OF[1][7][8]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at: [Link]
-
Bhat, M., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. Available at: [Link]
-
Gherasim, C., et al. (2013). Selective thin-layer chromatography of 4-R-1,2,4-triazoles. ResearchGate. Available at: [Link]
-
Abarca, B., et al. (2002). The Chemistry of[1][6][7]Triazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Romagnoli, R., et al. (2013). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. MedChemComm. Available at: [Link]
Sources
- 1. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. appretech.com [appretech.com]
Technical Support Center: Synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
Technical Support Center: Synthesis of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine
Welcome to the technical support guide for the synthesis of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into the synthesis, potential side products, and troubleshooting strategies, moving beyond a simple protocol to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions encountered during the synthesis.
Q1: What is the most common and efficient method for synthesizing 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine?
The most prevalent and robust method is the cyclocondensation of 2-hydrazinyl-3-chloropyridine with benzoic acid.[2] This reaction is typically facilitated by a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), which activates the carboxylic acid and promotes the intramolecular cyclization. Modern protocols often employ microwave irradiation to drastically reduce reaction times from hours to minutes and improve yields.[2][4]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yield is a frequent issue that can stem from several factors:
-
Purity of Starting Materials: The key intermediate, 2-hydrazinyl-3-chloropyridine, can be prone to degradation. Ensure it is pure and stored correctly. Impurities in the benzoic acid or solvent can also inhibit the reaction.
-
Inefficient Dehydration: The cyclization step is a dehydration reaction. Insufficient or degraded POCl₃ will fail to drive the reaction to completion, leading to a mixture of starting materials and the uncyclized intermediate.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For microwave synthesis, precise control is necessary; temperatures around 140 °C for 15-20 minutes are typical.[2] For conventional heating, longer reflux times are required, which can sometimes lead to thermal degradation.
-
Work-up Losses: The product can be lost during the aqueous work-up and extraction phases if the pH is not controlled correctly or if emulsions form.
Q3: I've isolated my product, but it's impure. What are the most probable side products?
While a clean reaction is possible, several side products can form. The most common impurities are:
-
N'-(3-chloropyridin-2-yl)benzohydrazide: This is the uncyclized intermediate. Its presence indicates incomplete dehydration or cyclization. It is more polar than the final product and can often be identified by TLC.
-
Hydrolysis Products: If the work-up is not performed carefully, the hydrazone intermediate can hydrolyze back to 2-hydrazinyl-3-chloropyridine and benzoic acid.
-
Isomeric Products: While the [4,3-a] fusion is generally favored, trace amounts of the isomeric [1,5-a] pyridine may form, although this is less common under these conditions.[3]
-
Dimerization/Oligomerization Products: Highly reactive intermediates, though less common in this specific reaction, can sometimes lead to small amounts of dimeric or oligomeric impurities.
Q4: How can I minimize the formation of these side products?
-
To Prevent Incomplete Cyclization: Ensure you are using a sufficient molar excess of fresh POCl₃. Monitor the reaction by TLC until the starting hydrazide spot has been completely consumed.
-
To Avoid Hydrolysis: After the reaction is complete, quench the reaction mixture by pouring it carefully into a cold, basic solution (e.g., ice-cold sodium bicarbonate or dilute NaOH). This neutralizes the acidic POCl₃ byproducts and minimizes acid-catalyzed hydrolysis of the product.
-
To Ensure Purity: The best defense against side products is a clean, well-monitored reaction. Purification via column chromatography or recrystallization is almost always necessary to achieve high purity.
Q5: What is the best method for purifying the final product?
Recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, is often effective for removing minor impurities.[2] For more complex impurity profiles, flash column chromatography on silica gel is the standard method. A gradient elution starting from a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate typically provides good separation.
Reaction Mechanism & Side Product Formation
The synthesis of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine proceeds via a well-established pathway. Understanding this mechanism is crucial for troubleshooting.
-
Acylation: The synthesis begins with the acylation of 2-hydrazinyl-3-chloropyridine with benzoic acid. In the presence of POCl₃, the benzoic acid is converted into a more reactive acylating species (an acyl phosphate or acyl chloride). This readily reacts with the terminal nitrogen of the hydrazine to form the N'-(3-chloropyridin-2-yl)benzohydrazide intermediate.
-
Intramolecular Cyclization: The key step is the intramolecular electrophilic cyclization. The pyridine ring nitrogen attacks the carbonyl carbon of the hydrazide. This is the ring-closing step that forms the fused heterocyclic system.
-
Dehydration: The resulting cyclic intermediate then undergoes dehydration, facilitated by the POCl₃, to form the aromatic triazole ring, yielding the final product.
The diagram below illustrates this primary reaction pathway.
Formation of Common Side Products
Understanding where the synthesis can go wrong is key to optimization. The most common side product is the uncyclized intermediate, which arises from incomplete reaction.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from established literature procedures and offers a rapid and high-yielding route to the target compound.[2]
Materials:
-
2-hydrazinyl-3-chloropyridine (1.0 eq)
-
Benzoic acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10 mL per 10 mmol of starting material)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Microwave reactor vials
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial, add 2-hydrazinyl-3-chloropyridine (e.g., 10 mmol, 1.43 g) and benzoic acid (10 mmol, 1.22 g).
-
Reagent Addition: Carefully add phosphorus oxychloride (10 mL) to the vial. Seal the vial securely.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 140 °C for 15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
Quenching: After the reaction is complete and the vial has cooled to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Caution: This step is highly exothermic and will release gas. Perform in a well-ventilated fume hood with slow, portion-wise addition.
-
Extraction: Once the quenching is complete and the solution is basic (check with pH paper), transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine as a crystalline solid.
| Parameter | Value | Reference |
| Reactant Ratio | 1:1 (Hydrazine:Acid) | [2] |
| Solvent/Reagent | POCl₃ (as reagent and solvent) | [2] |
| Temperature | 140 °C (Microwave) | [2] |
| Reaction Time | 15 min (Microwave) | [2] |
| Typical Yield | >90% | [2] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very little product formation | 1. Degraded 2-hydrazinyl-3-chloropyridine. 2. Inactive POCl₃ (hydrolyzed by atmospheric moisture). 3. Incorrect microwave temperature settings. | 1. Check the purity of the starting hydrazine by NMR or LC-MS. If necessary, purify or re-synthesize. 2. Use a fresh, unopened bottle of POCl₃. 3. Calibrate the microwave reactor's temperature sensor. |
| TLC shows a major spot at a lower Rf than the product | 1. Incomplete reaction. The lower Rf spot is likely the uncyclized N'-(3-chloropyridin-2-yl)benzohydrazide intermediate. | 1. Increase the reaction time in 5-minute increments. 2. Increase the reaction temperature by 10 °C. 3. Ensure an adequate amount of POCl₃ was used. |
| Product decomposes during work-up | 1. Quenching process was too vigorous or not cooled sufficiently. 2. Product is sensitive to prolonged exposure to strong acid or base. | 1. Add the reaction mixture to the ice/bicarbonate solution very slowly with efficient stirring. 2. Proceed with the extraction immediately after quenching and neutralization. Do not let the mixture sit for extended periods. |
| Difficulty purifying the product | 1. Co-elution of impurities during column chromatography. 2. Oiling out during recrystallization. | 1. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). 2. For recrystallization, try a different solvent or a solvent/anti-solvent system (e.g., dissolve in hot ethanol and add water dropwise until cloudy, then cool). |
References
-
Zhang, J., et al. (2015). Microwave-assisted synthesis of novel 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry. Available at: [Link]
- CN102180875A - Preparation method of triazolopyridine derivative. (2011). Google Patents.
-
Liu, X., et al. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine. Crystals. Available at: [Link]
-
Jadhav, S. A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. Available at: [Link]
-
Bioengineer.org. (2023). Triazolopyridines: Advances in Synthesis and Applications. Available at: [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. bioengineer.org [bioengineer.org]
optimizing reaction conditions for 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine synthesis.
Welcome to the technical support center for the synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthetic procedure. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles for successful reaction optimization.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine.
Q1: What are the common starting materials for the synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine?
The synthesis typically commences from 2,3-dichloropyridine, which is then reacted with hydrazine hydrate to form 3-chloro-2-hydrazinylpyridine.[1] This intermediate is a key building block for the formation of the triazole ring.
Q2: What is the general reaction mechanism for the formation of the triazolo[4,3-a]pyridine ring system?
The formation of the triazolo[4,3-a]pyridine ring system generally involves the cyclization of a 2-hydrazinylpyridine derivative. In the context of synthesizing the title compound, 3-chloro-2-hydrazinylpyridine is reacted with a source for the C3-phenyl group, often benzoic acid or a derivative, under conditions that promote cyclodehydration.
Q3: Are there alternative synthetic routes to access the triazolo[4,3-a]pyridine core?
Yes, various methods exist for the synthesis of the triazolo[4,3-a]pyridine scaffold. These include palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by microwave-assisted dehydration, and reactions of 2-hydrazinopyridines with isothiocyanates followed by desulfurative cyclization.[2]
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their causes, and actionable solutions to optimize your synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine.
Problem 1: Low or No Yield of the Desired Product
A consistently low yield is one of the most frequent challenges in heterocyclic synthesis.[3] The causes can be multifaceted, ranging from reagent quality to suboptimal reaction conditions.
-
Purity of Reagents and Solvents: Impurities in starting materials like 2,3-dichloropyridine or hydrazine hydrate can lead to unwanted side reactions. Similarly, wet solvents can quench reagents or interfere with the reaction mechanism.
-
Solution: Always use reagents of high purity. Ensure solvents are appropriately dried before use, especially in moisture-sensitive steps.
-
-
Suboptimal Reaction Temperature: The cyclodehydration step is often temperature-sensitive. Insufficient heat may lead to incomplete reaction, while excessive heat can cause decomposition of the starting materials or the product.
-
Solution: Carefully control the reaction temperature. If using conventional heating, employ an oil bath with a thermostat. For microwave-assisted synthesis, which has been shown to be effective for this class of compounds, precise temperature control is crucial.[1][4] A small-scale trial can help determine the optimal temperature without committing large quantities of starting materials.[3]
-
-
Inefficient Cyclizing Agent: The choice and amount of the cyclizing agent (e.g., phosphorus oxychloride) are critical.
-
Solution: Ensure the cyclizing agent is fresh and used in the correct stoichiometric ratio. An excess may lead to side product formation, while an insufficient amount will result in incomplete conversion.
-
-
Atmospheric Moisture and Oxygen: Certain intermediates or reagents can be sensitive to air and moisture.
-
Solution: If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[3]
-
Problem 2: Formation of Impurities and Side Products
The presence of significant impurities can complicate purification and reduce the overall yield.
| Impurity/Side Product | Probable Cause | Prevention and Mitigation |
| Unreacted 3-chloro-2-hydrazinylpyridine | Incomplete reaction due to insufficient heating, short reaction time, or depleted cyclizing agent. | Optimize reaction time and temperature. Ensure the activity and stoichiometry of the cyclizing agent. Monitor reaction progress by TLC or LC-MS. |
| Poly-substituted products | Reaction conditions are too harsh, leading to further reactions on the desired product. | Reduce reaction temperature or time. Consider a milder cyclizing agent. |
| Tarry, insoluble materials | Decomposition of starting materials or product at high temperatures. | Lower the reaction temperature. Ensure efficient stirring to prevent localized overheating. |
Problem 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
-
Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is crucial. Ethanol has been reported as a suitable recrystallization solvent for similar compounds.[5]
-
Pro-Tip: If the product crashes out too quickly, try a solvent/anti-solvent system for better crystal formation.
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like cyclohexane or hexane is often a good starting point for elution.[6] The exact ratio should be determined by TLC analysis.
-
Experimental Protocols
The following is a generalized protocol based on literature procedures for the synthesis of related compounds.[4]
Step 1: Synthesis of 3-chloro-2-hydrazinylpyridine
-
To a solution of 2,3-dichloropyridine in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can often be used in the next step without further purification, or it can be purified by recrystallization.
Step 2: Synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
-
Combine 3-chloro-2-hydrazinylpyridine and benzoic acid in a microwave reactor.
-
Add a dehydrating/cyclizing agent, such as phosphorus oxychloride.
-
Irradiate the mixture in the microwave synthesizer at a set temperature (e.g., 140 °C) for a specific duration (e.g., 15 minutes).[4]
-
After the reaction is complete, carefully quench the reaction mixture by pouring it into ice water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the final product.
Visualizing the Workflow
The following diagram illustrates the general synthetic workflow and key decision points for troubleshooting.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 5. Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine [mdpi.com]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine Experiments
Welcome to the technical support center for 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. The following information is curated from established literature and field experience to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine?
There are several established methods for the synthesis of the 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine core. A common and effective approach involves the cyclization of a substituted hydrazine with a carboxylic acid derivative. One such method is the reaction of 2-hydrazinyl-3-chloropyridine with benzoic acid or a derivative, often facilitated by a dehydrating agent like phosphorus oxychloride, sometimes under microwave irradiation to improve yields and reduce reaction times.[1][2] Another approach involves the reaction of 2,3-dichloropyridine with hydrazine hydrate to form a hydrazinylpyridine intermediate, which is then further reacted.[1]
Troubleshooting Guide: Synthesis
Q2: My synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine is resulting in a low yield. What are the potential causes and solutions?
Low yields in the synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature. Microwave-assisted synthesis can often drive reactions to completion more efficiently.[1]
-
-
Suboptimal Reagent Quality: The purity of starting materials, particularly the 2-hydrazinyl-3-chloropyridine intermediate, is critical.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the 2-hydrazinyl-3-chloropyridine by recrystallization or column chromatography before use.
-
-
Ineffective Dehydrating Agent: If using a dehydrating agent like phosphorus oxychloride, its activity can diminish with age or improper storage.
-
Solution: Use a fresh, unopened bottle of the dehydrating agent. Ensure it is handled under anhydrous conditions to prevent deactivation.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Optimize the reaction conditions, such as temperature and reaction time, to minimize side reactions. A lower temperature may be necessary to improve selectivity.
-
Below is a workflow to guide your troubleshooting process for low yield:
Sources
stability issues with 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine in solution
An in-depth technical guide from the desk of a Senior Application Scientist.
Technical Support Center: 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
Welcome to the technical support guide for 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. We will address common challenges, provide troubleshooting strategies, and explain the underlying chemical principles to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
Q1: What is the recommended solvent for preparing stock solutions of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine?
A: For initial stock solutions, we strongly recommend using anhydrous Dimethyl Sulfoxide (DMSO). Many heterocyclic compounds, including triazole derivatives, exhibit good solubility and stability in DMSO.[4] For aqueous working solutions, it is critical to perform a serial dilution from the DMSO stock. Avoid preparing high-concentration stock solutions directly in aqueous buffers, as this can lead to precipitation and potential hydrolysis over time.
Q2: How should I store the solid compound and its stock solutions?
A: Proper storage is critical for maintaining the integrity of the compound. The general guidance for the parent scaffold, 8-Chloro-[1][2][3]triazolo[4,3-a]pyridine, is to store it in a dry, cool, and well-ventilated area in a tightly sealed container.[5] We have consolidated these recommendations into the table below.
| Form | Recommended Storage Condition | Rationale |
| Solid Powder | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen), protected from light. | Minimizes slow degradation from atmospheric moisture and oxygen, and prevents potential photodecomposition. |
| DMSO Stock Solution | Aliquot into single-use volumes and store at -20°C or -80°C, protected from light. | Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture and accelerate degradation. Lower temperatures slow down kinetic processes. |
| Aqueous Working Solutions | Prepare fresh for each experiment and use immediately. Do not store. | The triazolopyridine scaffold can be susceptible to hydrolysis, especially at non-neutral pH. Aqueous solutions are generally less stable.[2] |
Q3: Is 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine sensitive to pH?
A: Yes, the stability of triazolopyridine derivatives can be highly dependent on pH. Both strongly acidic and strongly basic conditions can potentially catalyze the hydrolysis and ring-opening of the triazole ring.[2] For experiments requiring buffered solutions, it is advisable to work within a pH range of 6.0-7.5 and to conduct a preliminary stability test in your specific buffer system if the experiment is long-running.
Q4: My solution has developed a slight yellow tint. What does this mean?
A: A color change often indicates chemical degradation. For nitrogen-containing heterocyclic compounds, this can be a result of oxidation or photodecomposition.[6] It is crucial to discard the colored solution and prepare a fresh one from your frozen stock, ensuring minimal exposure to light and air. If the problem persists, consider purging your solvents with an inert gas like argon before use.
Q5: Can I expect this compound to be stable in cell culture media?
A: Stability in complex biological media can be variable. Components in the media (e.g., nucleophiles, enzymes) can potentially interact with the compound. Furthermore, related compounds have shown low solubility in culture medium.[7] We strongly recommend performing a stability check by incubating the compound in the specific cell culture media for the duration of your longest experiment and analyzing the remaining parent compound by HPLC or LC-MS.
Section 2: Troubleshooting Guide for Solution Stability
Encountering unexpected results? This guide provides a systematic approach to diagnosing and resolving common stability-related issues.
Caption: Troubleshooting workflow for stability issues.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a standardized method for preparing a stable, high-concentration stock solution.
Materials:
-
8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine (MW: 229.67 g/mol )[8]
-
Anhydrous DMSO (Biotech grade or equivalent)
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile, single-use cryovials for aliquoting
Procedure:
-
Pre-Weighing: Allow the vial of the solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a fume hood, accurately weigh 2.30 mg of the compound and transfer it to the amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate in a water bath for 5 minutes to ensure complete dissolution.
-
Inert Atmosphere: Gently flush the headspace of the vial with argon or nitrogen for 10-15 seconds before sealing tightly.
-
Aliquoting & Storage: Immediately divide the stock solution into smaller, single-use aliquots in labeled cryovials. Store at -80°C.
Protocol 2: Preliminary Stability Assessment by HPLC
This protocol provides a framework to quickly assess the stability of the compound in your experimental buffer.
Objective: To determine the percentage of the parent compound remaining after a set incubation period.
Procedure:
-
Prepare Working Solution: Dilute your DMSO stock of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine into your experimental buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across samples (e.g., <0.1%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and inject it into the HPLC system. This serves as your 100% reference. Record the peak area of the parent compound.
-
Incubation: Place the remaining working solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).
-
Time X (T=X) Sample: At the end of your experimental duration (e.g., 24, 48 hours), take a second aliquot and inject it into the HPLC using the same method. Record the peak area of the parent compound.
-
Analysis:
-
Calculate the percentage of compound remaining: (% Remaining) = (Peak Area at T=X / Peak Area at T=0) * 100.
-
Examine the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
Section 4: Understanding the Chemistry of Instability
The fused[1][2][3]triazolo[4,3-a]pyridine ring system possesses specific chemical features that can influence its stability in solution.[9] Understanding these potential pathways is key to preventing degradation.
Caption: Key environmental factors influencing compound stability.
Potential Degradation Pathways:
-
Hydrolysis: The triazole ring, particularly at the N1-C5 bond, can be susceptible to nucleophilic attack by water or hydroxide ions. This is often the primary concern in aqueous buffers outside of a neutral pH range. This ring-opening reaction would destroy the core scaffold and biological activity.
-
Oxidation: The electron-rich heterocyclic system can be a target for oxidation, especially in the presence of dissolved oxygen, reactive oxygen species, or peroxide impurities in solvents like THF or ether.[6] This can lead to the formation of N-oxides or other oxidized artifacts.
-
Photodecomposition: Aromatic and heteroaromatic systems can absorb UV-Vis light, promoting them to an excited state that can lead to bond cleavage or reaction with other molecules, such as solvent or oxygen. Using amber vials and minimizing exposure to ambient light is a critical preventative measure.
Below is a diagram illustrating a potential hydrolytic degradation pathway for the triazolopyridine core, which is a known reactivity pattern for this class of heterocycles.[2]
Caption: A potential hydrolytic degradation pathway for the triazolopyridine core.
References
- This reference is not available in the provided search results.
-
Jones, G. (2003). The Chemistry of the Triazolopyridines: An Update. Advances in Heterocyclic Chemistry, 85, 1-83. (Note: A direct link to the full text is not available, but the review is widely cited).[2]
-
Clerici, F. (n.d.). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]
- This reference is not available in the provided search results.
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105211. [Link][6]
-
8-chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine. Appretech Scientific Limited. [Link][8]
-
Yang, M.-Y., et al. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine. Crystals, 5(4), 491-501. [Link][10]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link][11]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Nizovtsev, A. V., et al. (2019). Synthesis and Photo/Radiation Chemical Characterization of a New Redox‐Stable Pyridine‐Triazole Ligand. Chemistry – A European Journal, 25(44), 10331-10338. [Link][12]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Al-Ostath, A., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link][4]
- This reference is not available in the provided search results.
-
Coquelle, N., et al. (2021). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2021(2), M1228. [Link][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 7. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine [mdpi.com]
- 8. appretech.com [appretech.com]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine in Assays
Welcome to the technical support and troubleshooting guide for 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve issues related to compound solubility during in vitro and in vivo experiments. Given that a significant portion of new chemical entities exhibit poor aqueous solubility, mastering formulation and solubilization techniques is critical for generating reliable and reproducible data.[1] This guide provides a systematic approach, from basic troubleshooting to advanced formulation strategies, to ensure your experiments are successful.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with hydrophobic compounds like 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine.
Q1: My stock solution of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine in 100% DMSO is perfectly clear, but I see precipitation the moment I add it to my aqueous assay buffer. What's happening?
A: This is a classic case of a compound exceeding its kinetic solubility limit. While your compound is highly soluble in an aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility can drop dramatically when introduced to a predominantly aqueous environment.[2] The clear DMSO stock represents thermodynamic solubility in that specific solvent. When you perform a rapid dilution into the buffer, the solvent polarity shifts drastically, and the compound may not have sufficient time or favorable interactions to remain dissolved, causing it to "crash out" or precipitate.[2]
Q2: What is the maximum concentration of DMSO I should use in my final assay?
A: While there is no single rule, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[2] It is crucial to stay below concentrations that could impact the biological system you are studying. High concentrations of DMSO can exert toxic or off-target effects on cells or interfere with enzyme activity, confounding your results.[3][4] Crucially, ensure the final DMSO concentration is identical across all experimental wells, including all vehicle controls. [4]
Q3: Can the pH or buffer composition of my assay medium affect the solubility of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine?
A: Absolutely. The triazolopyridine scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH.[5][6] If the compound has an ionizable functional group, adjusting the pH can significantly alter its charge state and, consequently, its aqueous solubility.[7][8][9] For basic compounds, lowering the pH can increase solubility, while for acidic compounds, raising the pH can have the same effect. Additionally, specific salts or proteins within the buffer can also interact with the compound, either enhancing or decreasing its solubility.
Q4: I'm still seeing precipitation. What are the primary strategies I should consider to solve this?
A: If simple co-solvent optimization isn't sufficient, the next steps involve more advanced formulation techniques. The most common and effective strategies include:
-
pH Adjustment: Systematically testing a range of pH values.[9]
-
Use of Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, dramatically increasing their apparent aqueous solubility.[10][11][12]
-
Employing Surfactants: Agents like Tween-20 or Tween-80 can form micelles that solubilize the compound, although they must be used with caution due to potential cell toxicity and assay interference.[13][14]
We will explore these in detail in the troubleshooting guide below.
Part 2: Systematic Troubleshooting Guide for Solubility Issues
Follow this tiered approach to diagnose and resolve precipitation problems methodically.
Tier 1: Foundational Checks & Co-Solvent Optimization
This initial tier focuses on ruling out simple errors and optimizing the most common solvent, DMSO.
Caption: Tier 1 workflow for addressing initial precipitation.
-
Verify Stock Solution: Ensure your stock concentration in DMSO is accurate. Errors in weighing or dilution can lead to unexpectedly high final concentrations.
-
Determine Maximum Soluble Concentration: Perform a serial dilution of your compound in the assay buffer. The goal is to find the highest concentration that remains clear after a relevant incubation period (e.g., 2 hours at room temperature). This is your working solubility limit under these specific conditions.
-
Optimize Final DMSO Concentration: If your desired assay concentration is above the solubility limit with your current DMSO percentage, test if increasing the final DMSO concentration (while remaining within the acceptable 0.1-1.0% range) helps. Remember to adjust your vehicle controls accordingly.
Tier 2: Advanced Formulation Strategies
If precipitation persists at your desired compound concentration, you must employ solubility-enhancing excipients. Cyclodextrins are often the most effective and biologically compatible choice.[10][15]
Cyclodextrins (CDs) are cage-like molecules with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form "inclusion complexes" with poorly soluble drugs by encapsulating the hydrophobic part of the molecule, thereby increasing its solubility and stability in aqueous solutions.[11][12]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Recommended Cyclodextrins for In Vitro Assays:
| Cyclodextrin Type | Abbreviation | Key Characteristics | Recommended Starting Concentration |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, low toxicity. The most common choice for in vitro and in vivo studies.[10][15] | 1-10 mM |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility, particularly effective for ionizable compounds.[11][16] | 1-10 mM |
| Randomly Methylated-β-Cyclodextrin | Me-β-CD | High solubilizing capacity, but can extract cholesterol from cell membranes; use with caution in cell-based assays.[11] | 0.5-5 mM |
Protocol: Preparing a Compound-Cyclodextrin Stock Solution
This protocol describes a method for creating a concentrated stock solution where the compound is pre-complexed with cyclodextrin.
-
Prepare a Concentrated CD Solution: Dissolve HP-β-CD (or another suitable CD) in your chosen aqueous buffer (e.g., PBS, HEPES) to make a 2-5x concentrated stock of the final desired CD concentration. Gentle heating or vortexing may be required.
-
Prepare a Concentrated Compound Stock: Create a high-concentration stock of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine in 100% DMSO (e.g., 10-50 mM).
-
Form the Complex: While vortexing the CD solution, slowly add a small volume of the concentrated DMSO compound stock to achieve the desired final compound concentration. The goal is to keep the final DMSO percentage as low as possible (<5%).
-
Equilibrate: Allow the mixture to incubate, with gentle agitation (e.g., on a rotator or shaker), for 1-4 hours at room temperature to facilitate the formation of the inclusion complex.
-
Sterile Filtration: Filter the final complexed stock solution through a 0.22 µm filter to remove any potential aggregates or microbial contamination. This is now your working stock for serial dilutions in the assay.
-
Validation (Crucial): Always run a control with the cyclodextrin-buffer solution alone (without the compound) at the same final concentration used in your experiment. This ensures that the cyclodextrin itself does not interfere with your assay readout.[3][4]
If your assay can tolerate a pH range, this can be a powerful and simple method.[8]
-
Prepare Buffers: Make a series of your assay buffer adjusted to different pH values (e.g., 5.5, 6.5, 7.4, 8.5).
-
Test Solubility: Add your compound (from a DMSO stock) to each buffer to your final desired concentration.
-
Observe: Incubate for 1-2 hours and visually or instrumentally (nephelometry) assess for precipitation.
-
Validate: Before proceeding, confirm that the optimal pH for solubility does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
Part 3: Assay-Specific Considerations
For Cell-Based Assays:
-
Serum Proteins: Fetal Bovine Serum (FBS) contains albumin, which can bind to and help solubilize hydrophobic compounds. Be aware that variability between serum lots can affect solubility. If you observe inconsistent results, testing solubility in both serum-containing and serum-free media is advised.[2]
-
Excipient Cytotoxicity: Always perform a viability assay (e.g., MTT, CellTiter-Glo®) with your chosen solubilizing agent (DMSO, cyclodextrins, etc.) alone to determine its toxicity profile for your specific cell line.[13][14][17]
For Biochemical Assays (e.g., Enzyme Inhibition, Binding Assays):
-
Direct Interference: Excipients can sometimes interact directly with your target protein. Cyclodextrins could potentially bind in a pocket, or surfactants could denature an enzyme. Run the appropriate negative controls (excipient without compound) to rule out these artifacts.[18][19]
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today.
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.MDPI.
- Strategies to address low drug solubility in discovery and development.PubMed.
- Solubility Enhancement of Hydrophobic Drugs.Sigma-Aldrich.
- Strategies to Address Low Drug Solubility in Discovery and Development.Pharmacological Reviews.
- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.MDPI.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.PubMed Central.
- Strategies to Address Low Drug Solubility in Discovery and Development.
- How to prevent "Antibacterial agent 102" precipit
- Considerations regarding use of solvents in in vitro cell based assays.BMC Pharmacology and Toxicology.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines.Research Journal of Pharmacognosy.
- Techniques to enhance solubility of hydrophobic drugs: An overview.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Considerations regarding use of solvents in in vitro cell based assays.PubMed Central.
- Considerations regarding use of solvents in in vitro cell based assays.Semantic Scholar.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.Arabian Journal of Chemistry.
- Co-immunoprecipitation (Co-IP) Troubleshooting.Antibodies.com.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- Troubleshooting for Immunoprecipit
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of some cosolvents and surfactants on viability of cancerous cell lines [rjpharmacognosy.ir]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 18. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 19. Troubleshooting tips for IP | Abcam [abcam.com]
Technical Support Center: Microwave-Assisted Synthesis of Triazolopyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for optimizing the microwave-assisted synthesis of triazolopyridines. As a class of heterocyclic compounds, triazolopyridines are pivotal scaffolds in medicinal chemistry and materials science.[1][2] Microwave-assisted organic synthesis (MAOS) offers a transformative approach to their preparation, drastically reducing reaction times from hours to minutes and often improving yields and product purity.[3][4]
However, the unique mechanism of microwave heating—direct, volumetric energy transfer to polar molecules—introduces new experimental parameters and potential challenges not encountered in conventional thermal chemistry.[5][6] This guide is designed to provide you, the researcher, with practical, field-proven insights to troubleshoot common issues and logically optimize your synthetic protocols. We will move beyond simple procedural steps to explain the underlying causality, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and fundamental concepts.
Q1: My reaction isn't heating up. What's the first thing I should check?
A1: The most common reason for inefficient heating is the choice of solvent. Microwave energy is absorbed by materials with a dipole moment.[7] Non-polar solvents like toluene, hexane, or dioxane are poor microwave absorbers and will not heat efficiently on their own.[8][9]
-
Immediate Action: Ensure you are using a polar solvent. Alcohols (ethanol, methanol), DMF, DMSO, and acetonitrile are excellent choices as they possess high dielectric loss tangents (tan δ), a measure of their ability to convert microwave energy into heat.[10]
-
Causality: Microwave heating relies on the alignment of molecular dipoles with the oscillating electric field. This rapid re-alignment creates friction, generating heat.[5] Non-polar molecules lack a significant dipole moment and thus do not interact with the microwave field to produce heat.
Q2: Is it possible to run a reaction in a non-polar solvent like toluene?
A2: Yes, it is possible, but requires a different strategy. While the non-polar solvent itself won't heat, you can utilize a "passive" heating element or a co-solvent.
-
Option 1 (Ionic Liquids): Add a small amount of an ionic liquid. Ionic liquids are extremely efficient microwave absorbers and can transfer heat to the bulk non-polar solvent.[11]
-
Option 2 (Polar Reagents): If one of your reactants is a salt or a highly polar molecule, it may absorb enough energy to heat the reaction mixture.
-
Option 3 (Silicon Carbide Vessel): Use a reaction vessel made of a strong microwave-absorbing material like silicon carbide. The vessel will heat up and transfer that heat to the reaction mixture via conduction, mimicking conventional heating but with much faster response times.[12]
Q3: How do I choose the optimal temperature for my reaction?
A3: The optimal temperature is a balance between reaction rate and reactant/product stability. Microwave synthesis allows you to exceed the solvent's atmospheric boiling point in a sealed vessel, significantly accelerating the reaction.[13]
-
Starting Point: As a rule of thumb based on the Arrhenius equation, a 10 °C increase in temperature roughly doubles the reaction rate.[11] Begin by setting a temperature 20-40 °C higher than what you would use for a conventional reflux setup.
-
Optimization: Run a series of small-scale scout reactions at varying temperatures (e.g., 120 °C, 140 °C, 160 °C) while keeping the time constant (e.g., 10 minutes). Analyze the product distribution via TLC, LC-MS, or NMR to find the temperature that gives the best conversion with minimal byproduct formation. Be aware that excessively high temperatures can lead to degradation.[14]
Q4: My reaction worked once but is now giving poor or inconsistent results. What causes this lack of reproducibility?
A4: Poor reproducibility in microwave chemistry often stems from inconsistencies in the experimental setup. The microwave field inside the cavity is not perfectly uniform.[7]
-
Checklist for Reproducibility:
-
Reaction Volume: Ensure the reaction volume is within the manufacturer's specified range for the vial size. Too little volume can lead to inaccurate temperature readings, while too much leaves insufficient headspace for pressure buildup.[11]
-
Vial Position: Always place the reaction vial in the same position within the microwave cavity, especially if your instrument does not have a rotating carousel.
-
Stirring: Always use a new, appropriately sized stir bar and ensure a consistent, vigorous stir rate. This is critical for distributing heat and avoiding localized "hot spots."[15]
-
Advanced Troubleshooting Guide
This section provides in-depth solutions to more complex experimental problems.
Problem 1: Low or No Product Yield
Low conversion is a frequent challenge. The flowchart below outlines a systematic approach to diagnosing the root cause.
Caption: Troubleshooting workflow for low product yield.
Discussion of Causes & Solutions:
-
Inefficient Heating: As covered in the FAQ, this is the primary suspect. If your target temperature isn't being reached, the reaction lacks the necessary activation energy.
-
Solution: Consult a solvent table (see Table 1) and select a solvent with a higher tan δ value. For instance, switching from acetonitrile to ethanol or DMF can significantly improve heating efficiency.[10]
-
-
Thermal Decomposition: The speed of microwave heating can be a double-edged sword. It's possible to overshoot the desired temperature or create intense localized hot spots that degrade starting materials, reagents, or even the desired triazolopyridine product.[13]
-
Solution: Methodically decrease the target temperature. If a reaction at 150 °C gives a complex mixture, re-attempt it at 130 °C. Often, a slightly lower temperature for a few extra minutes provides a much cleaner reaction profile.
-
-
Sub-optimal Reaction Time: Microwave-accelerated reactions can be complete in a fraction of the time required by conventional methods.[4] A reaction that takes 12 hours under reflux might be finished in 15 minutes in the microwave. Running it for longer can promote byproduct formation.
-
Solution: Perform a time-course study. Set up identical reactions and run them for progressively longer durations (e.g., 2, 5, 10, 20 minutes). Quench each reaction and analyze the crude mixture to identify the point of maximum product formation before byproducts begin to dominate.
-
-
Catalyst Deactivation: Many triazolopyridine syntheses, such as those involving cross-coupling reactions, rely on metal catalysts.[16][17] The intense and sometimes uneven heating from microwaves can lead to catalyst aggregation or decomposition, effectively halting the reaction.
-
Solution: Use a lower power setting over a longer period. This provides a gentler, more uniform heating ramp. Ensure stirring is as vigorous as possible to dissipate thermal gradients around the catalyst particles.[18]
-
Problem 2: Excessive Byproduct Formation
A clean reaction is an efficient one. If you are isolating your product with significant impurities, consider the following.
-
Cause: Non-selective Heating & Hot Spots: While microwave heating is described as "volumetric," it's rarely perfectly uniform.[15] Areas of high microwave field intensity can become superheated, driving alternative, higher-energy reaction pathways that lead to byproducts.
-
Solution:
-
Reduce Power: Use the minimum power necessary to maintain the target temperature. Many instruments allow you to set a maximum power level.
-
Use Pulsed Heating: Instead of continuous power, a pulsed mode allows the reaction to cool slightly between energy bursts, promoting a more uniform bulk temperature.
-
Improve Stirring: A larger stir bar or a higher RPM can dramatically improve heat distribution.
-
-
-
Cause: Pressure-Induced Side Reactions: In a sealed vessel, high temperatures generate significant pressure. This can alter reaction pathways or cause unwanted secondary reactions.
-
Solution: If possible, try running the reaction in an "open vessel" mode (if your instrument supports it) at the solvent's boiling point. While this sacrifices the high-temperature advantage, it can sometimes produce a cleaner product if the reaction is pressure-sensitive.
-
Problem 3: Challenges with Reaction Scale-Up
Optimized conditions at a 0.5 mmol scale often fail at a 5 mmol scale. This is due to the physics of microwave absorption.[19]
-
Cause: Microwave Penetration Depth: Microwaves can only penetrate a few centimeters into an absorbing material. In a small vial, the entire volume is heated effectively. In a larger vessel, the outer layer absorbs most of the energy, leaving the core relatively cool. This creates a significant temperature gradient.
-
Solution: Re-optimization is mandatory. You cannot simply multiply the time and reagents.
-
Use a Wider Vessel: Prefer a wider, shorter reaction vessel over a tall, thin one to maximize the surface area exposed to the microwave field.
-
Staged Heating: Program a heating method with multiple stages. For example, hold at a lower temperature first to allow thermal conduction to heat the core, then ramp to the final target temperature.
-
Power and Time Adjustments: You will likely need to use a higher power setting and re-run time-course experiments to find the new optimal endpoint for the larger scale.[20]
-
-
Data & Protocols
Table 1: Common Solvents for Microwave Synthesis
This table categorizes common organic solvents by their microwave absorbing properties, which is critical for reaction optimization. The dissipation factor, tan δ, is the key parameter for assessing a solvent's ability to convert microwave energy into heat.[10]
| Microwave Absorption | Solvent | tan δ | Boiling Point (°C) |
| High (tan δ > 0.5) | Ethylene Glycol | 1.350 | 197 |
| Ethanol | 0.941 | 78 | |
| Methanol | 0.659 | 65 | |
| DMSO | 0.825 | 189 | |
| Medium (0.1 < tan δ < 0.5) | N,N-Dimethylformamide (DMF) | 0.161 | 153 |
| Acetonitrile | 0.062 | 82 | |
| Water | 0.123 | 100 | |
| Low (tan δ < 0.1) | Toluene | 0.040 | 111 |
| Tetrahydrofuran (THF) | 0.047 | 66 | |
| Hexane | <0.020 | 69 |
Data sourced from various publications on microwave chemistry.[8][10]
General Protocol: Microwave-Assisted Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine
This protocol is a representative example based on published procedures and should be adapted for specific substrates.[16]
Caption: General experimental workflow for triazolopyridine synthesis.
Detailed Steps:
-
Vessel Preparation: To a 2-5 mL microwave process vial, add the appropriate enaminonitrile (1.0 equiv.), the substituted benzohydrazide (2.0 equiv.), and a magnetic stir bar.
-
Solvent Addition: Add the chosen dry solvent (e.g., toluene, 1.5 mL for a 0.20 mmol scale reaction).[16]
-
Sealing: Securely crimp the cap onto the vial to ensure a proper seal that can withstand the expected pressure.
-
Microwave Programming: Place the vial into the microwave reactor cavity. Program the instrument with the desired reaction parameters. A typical method includes:
-
Heating Mode: Ramp to Temperature
-
Target Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 3 hours (this should be optimized)
-
Maximum Power: Set a reasonable limit (e.g., 200-250 W) to avoid rapid, uncontrolled heating.
-
Stirring: Set to a high rate.
-
-
Irradiation & Cooling: Execute the method. After completion, ensure the vial has cooled to a safe temperature (e.g., below 50 °C) before removal to prevent solvent flashing.
-
Reaction Work-up: Open the vial in a fume hood. Quench the reaction mixture as appropriate (e.g., by diluting with water). Extract the aqueous layer with an organic solvent like chloroform or ethyl acetate.[16]
-
Purification: Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel.[3]
-
Characterization: Confirm the structure of the final triazolopyridine product using standard analytical techniques (NMR, MS, IR).
Safety First: A Critical Reminder
Microwave-assisted organic synthesis involves high temperatures and pressures in sealed vessels.[21][22]
-
Never use a domestic microwave oven. Laboratory microwave reactors are engineered with safety interlocks, pressure monitoring, and controlled energy delivery that are absent in household appliances.[5]
-
Inspect your vials. Never use a vial with any scratches or cracks, as these can become failure points under pressure.
-
Know your chemistry. Be aware of reactions that can produce large volumes of gas or are highly exothermic. Consult the Material Safety Data Sheet (MSDS) for reagent stability at high temperatures.[22]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
By understanding the principles of microwave heating and approaching optimization systematically, you can harness the full potential of this powerful technology for the efficient and rapid synthesis of triazolopyridines.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research and Analytical Reviews.
- Solvent Choice for Microwave Synthesis.
- What types of solvents are preferred for microwave assisted... Transtutors.
- Microwave chemistry. Wikipedia.
- Microwave Synthesis Conditions.docx. UCSB MRL.
-
Boruah, M., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available from: [Link]
- Microwave Assisted Organic Synthesis. Taylor & Francis Group.
- Safety Considerations for Microwave Synthesis.
- Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.
-
Lazzarotto, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences. Available from: [Link]
-
Gomha, S. M., et al. (2017). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][9][11][23]triazines. Molecules. Available from: [Link]
-
Lazzarotto, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]
- Microwave-assisted synthesis. Anton Paar Wiki.
-
Kitchen, H. J., et al. (2014). Modern Microwave Methods in Solid-State Inorganic Materials Chemistry: From Fundamentals to Manufacturing. Chemical Reviews. Available from: [Link]
- Chaudhari, P. K. (2016). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines.
- de la Hoz, A., et al. (2005). Microwaves in Organic Synthesis. Thermal and Non-Thermal Microwave Effects.
- Microwave assisted green organic synthesis. IOPscience.
-
Li, Q., et al. (2016). Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties. PubMed. Available from: [Link]
- Swami, S., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
-
Swami, S., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. Available from: [Link]
-
Al-Zaydi, K. M. (2012). Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c][7][8][23]triazines and Thieno[2,3-b]pyridine Derivatives. Jordan Journal of Chemistry.
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- Recent Advances in Microwave-Assisted Copper-C
- Triazolopyridine. Wikipedia.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Triazoles. Benchchem.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Kandeel, M. M., et al. (2018).
-
Vanin, A. A., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. PMC. Available from: [Link]
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
-
Ferlin, F., et al. (2019). Microwave-Assisted Dehydrogenative Cross Coupling Reactions in γ-valerolactone with a Reusable Pd/β-cyclodextrin Crosslinked Catalyst. PMC. Available from: [Link]
Sources
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- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 8. Solvent Choice for Microwave Synthesis [cem.com]
- 9. (Solved) - What types of solvents are preferred for microwave assisted... (1 Answer) | Transtutors [transtutors.com]
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- 15. researchgate.net [researchgate.net]
- 16. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. mdpi.com [mdpi.com]
- 21. tetrazolelover.at.ua [tetrazolelover.at.ua]
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- 23. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
challenges in the scale-up synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
Welcome to the technical support center for the synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this specific synthesis. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
I. Troubleshooting Guide: Navigating Scale-Up Synthesis Challenges
Scaling up the synthesis of heterocyclic compounds like 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine from the benchtop to pilot or manufacturing scale often presents a unique set of challenges. This section addresses specific issues you may encounter, offering explanations for their root causes and providing actionable solutions.
Issue 1: Low Yield of the Final Product
Question: We are experiencing significantly lower yields of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine upon scaling up the reaction from a 1g to a 100g scale. What are the potential causes and how can we mitigate this?
Answer:
Low yields during scale-up are a common problem and can stem from several factors related to reaction kinetics, heat and mass transfer, and reagent stability. Let's break down the likely culprits and solutions.
-
Causality:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent and optimal reaction temperature. Localized hot spots or insufficient heating can lead to the formation of side products or incomplete conversion of starting materials.
-
Poor Mixing and Mass Transfer: As the scale increases, achieving homogeneous mixing of reagents becomes more challenging. This can result in localized concentration gradients, leading to side reactions or unreacted starting materials.
-
Extended Reaction Times: What works on a small scale in minutes or a few hours may require significantly longer at a larger scale to achieve the same level of conversion. This prolonged exposure to reaction conditions can lead to product degradation.
-
Moisture Sensitivity: The key starting material, 2-hydrazinyl-3-chloropyridine, and the cyclization step can be sensitive to moisture. Larger scale operations have more potential points for atmospheric moisture ingress.
-
-
Troubleshooting Protocol:
-
Optimize Heating and Mixing:
-
Employ a reactor with a jacketed heating system and an overhead stirrer with appropriate impeller design to ensure uniform temperature distribution and efficient mixing.
-
Monitor the internal reaction temperature closely with a calibrated probe, rather than relying solely on the jacket temperature.
-
-
Staged Reagent Addition: Instead of adding all reagents at once, consider a controlled, portion-wise or continuous addition of one of the key reagents, such as the phenyl-containing component (e.g., benzoic acid or benzaldehyde derivative) or the cyclizing agent. This can help manage exotherms and maintain a more consistent concentration profile.
-
In-Process Monitoring:
-
Utilize in-process controls (e.g., TLC, HPLC, or UPLC) to track the consumption of starting materials and the formation of the product. This will help determine the optimal reaction endpoint and prevent unnecessary heating that could lead to degradation.
-
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen, especially during the formation of the hydrazinylpyridine intermediate and the subsequent cyclization.
-
Issue 2: Formation of Impurities and Side Products
Question: Our scaled-up batches of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine are showing significant impurities that were not prominent at the lab scale. How can we identify and minimize these?
Answer:
The impurity profile often changes during scale-up due to the factors mentioned above. Identifying the structure of these impurities is the first step toward mitigating their formation.
-
Common Impurities & Their Origin:
-
Unreacted 2-hydrazinyl-3-chloropyridine: This is often due to incomplete reaction, poor stoichiometry control on a large scale, or inefficient mixing.
-
Isomeric Byproducts: Depending on the synthetic route, ring-opening and re-closing of the triazole ring can potentially lead to isomeric structures.
-
Oxidation Products: If the reaction is not carried out under an inert atmosphere, oxidation of the hydrazine moiety can occur.
-
Products from Self-Condensation: The starting materials or intermediates may react with themselves under prolonged reaction times or at elevated temperatures.
-
-
Mitigation Strategies:
-
Precise Stoichiometry: Double-check the molar ratios of your reactants on the larger scale. Ensure accurate weighing and transfer of all materials.
-
Temperature Control: As discussed, maintain strict temperature control to minimize side reactions that may have higher activation energies than the desired reaction.
-
Purification of Starting Materials: Ensure the purity of your starting materials, especially the 2-hydrazinyl-3-chloropyridine, as impurities in the starting materials will carry through and can complicate the final purification.
-
Optimized Work-up and Purification:
-
The work-up procedure may need to be adapted for a larger scale. For instance, the volume of quenching solutions and extraction solvents should be scaled appropriately.
-
Recrystallization is a powerful purification technique for this compound. Experiment with different solvent systems to find one that effectively removes the specific impurities you are observing. A common and effective method is recrystallization from ethanol.[1]
-
-
Issue 3: Difficulties with Product Isolation and Purification
Question: We are struggling with the filtration and drying of the final product on a larger scale. The product is a fine powder that clogs filter paper, and drying seems to take an exceptionally long time.
Answer:
These are classic physical processing challenges in scale-up. The crystal habit and particle size of your product can significantly impact its handling properties.
-
Underlying Causes:
-
Fine Particle Size: Rapid precipitation or crystallization can lead to the formation of very fine particles, which are difficult to filter and can hold significant amounts of solvent.
-
Solvent Entrapment: The crystal lattice of the product might trap solvent molecules, making them difficult to remove even under vacuum.
-
-
Solutions and Best Practices:
-
Controlled Crystallization:
-
Instead of crash-cooling, allow the reaction mixture or the recrystallization solution to cool slowly. This promotes the growth of larger, more easily filterable crystals.
-
Consider using an anti-solvent addition method for crystallization, where a solvent in which the product is insoluble is slowly added to a solution of the product.
-
-
Filtration Technique:
-
For larger quantities, switch from filter paper to a filter cloth on a Buchner or Nutsche filter.
-
Applying a slight positive pressure of nitrogen from the top of the filter can help to press out more of the mother liquor.
-
-
Efficient Drying:
-
Use a vacuum oven with a controlled temperature (well below the melting point of the product) and a good vacuum source.
-
Periodically and carefully break up the cake of the product during drying to expose fresh surface area.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine.
1. What is the most common and scalable synthetic route for 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine?
The most frequently cited and industrially viable route involves a two-step process:
-
Step 1: Formation of the Hydrazine Intermediate: Reaction of 2,3-dichloropyridine with hydrazine hydrate to form 3-chloro-2-hydrazinylpyridine.[2]
-
Step 2: Cyclization: The intermediate is then reacted with a phenyl-containing electrophile followed by cyclization. A common method is the reaction with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[1] Microwave-assisted synthesis has also been reported to shorten reaction times and increase yields, which can be advantageous for smaller-scale, rapid production.[2]
2. What is the reaction mechanism for the cyclization step with phosphorus oxychloride?
While the detailed mechanism can be complex, it generally proceeds as follows:
-
The carboxylic acid (benzoic acid) is activated by phosphorus oxychloride to form a highly reactive acylating agent.
-
The terminal nitrogen of the 2-hydrazinyl-3-chloropyridine acts as a nucleophile and attacks the activated acyl group.
-
An intramolecular cyclization occurs, followed by dehydration, to form the fused triazole ring.
3. What are the key safety considerations when working with the reagents involved in this synthesis?
-
Hydrazine Hydrate: Is highly corrosive, toxic, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus Oxychloride (POCl₃): Is a highly corrosive and moisture-sensitive liquid. It reacts violently with water to release hydrochloric acid fumes. It must be handled under anhydrous conditions in a fume hood.
-
2,3-Dichloropyridine: Is a toxic and irritating compound. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
4. Which analytical techniques are recommended for characterizing the final product?
To confirm the structure and purity of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine, the following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[3][4]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To assess the purity of the final product and quantify any impurities.
-
Elemental Analysis: To confirm the elemental composition (C, H, N) of the compound.[2]
5. Are there any "green" or more environmentally friendly approaches to this synthesis?
The development of greener synthetic methodologies is an ongoing area of research.[5] For triazolopyridine synthesis, some approaches include:
-
Microwave-Assisted Synthesis: Can reduce reaction times and energy consumption.[2][6]
-
Catalyst-Free Reactions: Some methods aim to eliminate the need for harsh catalysts or reagents.[6]
-
Use of Greener Solvents: Exploring the use of more environmentally benign solvents in place of traditional chlorinated or polar aprotic solvents.
III. Data and Protocols
Table 1: Comparison of Reaction Conditions for Cyclization
| Parameter | Conventional Heating | Microwave Irradiation |
| Reagents | 2-hydrazinyl-3-chloropyridine, Benzoic Acid, POCl₃ | 2-hydrazinyl-3-chloropyridine, Benzoic Acid, POCl₃ |
| Temperature | Reflux (typically >100 °C) | 140 °C[1] |
| Reaction Time | Several hours | 15 minutes[1] |
| Typical Yield | Variable, often moderate to good | High (e.g., 92.0%[1]) |
| Scale | Amenable to large scale | Typically used for smaller to medium scale |
Experimental Protocol: Synthesis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine via Microwave Irradiation
This protocol is adapted from literature procedures and should be performed by trained chemists with appropriate safety precautions.[1]
Materials:
-
2-hydrazinyl-3-chloropyridine (10 mmol)
-
Benzoic acid (10 mmol)
-
Phosphorus oxychloride (10 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave-safe reaction vessel, combine 2-hydrazinyl-3-chloropyridine (10 mmol) and benzoic acid (10 mmol).
-
Carefully add phosphorus oxychloride (10 mL) to the vessel in a fume hood.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 140 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of crushed ice and water to quench the excess POCl₃.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine as a white solid.
IV. Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
V. References
-
Zhang, L., et al. (2015). Microwave-assisted synthesis of novel 8-chloro-[2][6][7]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM. The Role of Computational Analysis in Optimizing Triazolopyridine Leads for Diabetes Treatment. Available at: [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health. Available at: [Link]
-
Liu, X., et al. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[2][6][7]triazolo[4,3-a]pyridine. ResearchGate. Available at: [Link]
-
Google Patents. (2011). Preparation method of triazolopyridine derivative. Available at:
-
Bioengineer.org. (2023). Triazolopyridines: Advances in Synthesis and Applications. Available at: [Link]
-
PubChem. 8-Chloro-3-phenyl-[2][6][7]triazolo[4,3-a]pyridine. Available at: [Link]
-
Appretech Scientific Limited. 8-chloro-3-phenyl-[2][6][7]triazolo[4,3-a]pyridine. Available at: [Link]
Sources
- 1. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. appretech.com [appretech.com]
- 4. 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine | C12H8ClN3 | CID 15725426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
Welcome to the technical support center for the analysis of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related nitrogen-containing heterocyclic compounds. The complex nature of these molecules often leads to NMR spectra that are challenging to interpret. This document provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate accurate and efficient structural elucidation.
Introduction to the Challenge
The structure of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine presents several distinct challenges for NMR analysis. The presence of two fused heterocyclic rings and a phenyl substituent results in a crowded aromatic region in the ¹H NMR spectrum. Furthermore, the quadrupolar ¹⁴N nuclei can lead to broadening of adjacent proton and carbon signals.[1] A systematic approach using a combination of 1D and 2D NMR techniques is therefore essential for unambiguous assignment.
A publication in Green Chemistry has reported the successful synthesis and characterization of this compound, providing reference ¹H and ¹³C NMR data that serve as a valuable benchmark.[2] According to this source, the key proton signals in CDCl₃ are observed at δ 8.22 (dd), 7.86–7.79 (m), 7.62–7.57 (m), 7.35 (dd), and 6.84 (t).[2] The ¹³C NMR spectrum shows signals at δ 148.6, 148.3, 130.6, 129.4, 128.5, 126.2, 125.9, 123.0, 121.4, and 114.0.[2]
This guide will expand upon this foundational data, providing the logic and methodology to independently verify these assignments and troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected proton (¹H) and carbon (¹³C) NMR chemical shift ranges for this molecule?
A1: Based on published data and general principles of NMR spectroscopy for heterocyclic systems, the following chemical shift ranges can be anticipated.[2][3] The pyridine ring protons are typically found further downfield due to the electron-withdrawing nature of the nitrogen atom, while the phenyl protons will resonate in the standard aromatic region. The chloro-substitution at C-8 will also influence the chemical shifts of the adjacent protons.
Table 1: Predicted Chemical Shift Ranges for 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-5 | 8.2 - 8.4 | 121.0 - 123.0 | Downfield shift due to proximity to the fused triazole ring nitrogen. |
| H-6 | 6.8 - 7.0 | 113.0 - 115.0 | Expected to be the most upfield of the pyridine protons. |
| H-7 | 7.3 - 7.5 | 125.0 - 127.0 | Influenced by the adjacent chloro-substituent. |
| Phenyl H | 7.5 - 7.9 | 128.0 - 131.0 | Overlapping multiplet is common. |
| C-3 | - | 148.0 - 150.0 | Quaternary carbon attached to the phenyl group. |
| C-5 | - | 121.0 - 123.0 | Carbon bearing H-5. |
| C-6 | - | 113.0 - 115.0 | Carbon bearing H-6. |
| C-7 | - | 125.0 - 127.0 | Carbon bearing H-7. |
| C-8 | - | 125.5 - 127.5 | Quaternary carbon attached to chlorine. |
| C-8a | - | 147.0 - 149.0 | Bridgehead carbon. |
| C-phenyl | - | 128.0 - 131.0 | Phenyl carbons. |
Q2: Why is it difficult to distinguish between the pyridine and phenyl protons in the ¹H NMR spectrum?
A2: Signal overlap in the aromatic region is a common issue for this class of compounds.[1] The electronic environments of the three protons on the pyridine ring and the five protons on the phenyl ring are sufficiently similar to cause their signals to resonate in a narrow range (typically 6.8-8.5 ppm). This makes it challenging to extract coupling constants and determine multiplicities from the 1D spectrum alone. Two-dimensional NMR experiments, such as COSY and HSQC, are essential to resolve these overlapping signals.[1]
Q3: How does the chloro-substituent at the 8-position affect the spectrum?
A3: The electron-withdrawing nature of the chlorine atom at C-8 will deshield the adjacent proton (H-7) and the carbon (C-7), causing them to shift downfield relative to the unsubstituted parent compound. It also influences the chemical shift of the quaternary carbon C-8 itself. The presence of the chloro group is critical for the overall electronic structure and can impact the biological activity of these molecules.[4]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q: My aromatic signals are broad and poorly resolved. What could be the cause and how can I fix it?
A: Broad peaks in the NMR spectrum of nitrogen-containing heterocycles can arise from several factors.[1][5]
-
Causality:
-
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation of adjacent ¹H and ¹³C nuclei, leading to signal broadening.[6] This effect is often more pronounced for protons or carbons directly bonded to or two bonds away from the nitrogen atom.
-
Chemical Exchange: If the molecule is undergoing conformational changes (e.g., slow rotation of the phenyl ring) on the NMR timescale, this can lead to broadened signals.[1]
-
Sample Preparation Issues: Poor shimming, high sample concentration, or the presence of paramagnetic impurities can all contribute to broad lines.[1][5]
-
-
Troubleshooting Protocol:
-
Optimize Sample Preparation: Ensure your sample is fully dissolved and at a moderate concentration. Filter the sample if any solid is present.
-
Improve Shimming: Carefully shim the spectrometer before acquiring data to optimize magnetic field homogeneity.
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[1] If the broadening is due to chemical exchange, the peaks may sharpen at higher temperatures (due to faster exchange) or resolve into distinct signals for each conformer at lower temperatures.
-
Use a Different Solvent: Sometimes changing the solvent can alter the chemical exchange dynamics or improve solubility, leading to sharper signals.[5]
-
Q: The signals in my ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?
A: Overlapping signals are the primary challenge with this molecule. A systematic 2D NMR approach is the most effective solution.[1][7]
-
Causality: The large number of protons in similar chemical environments leads to significant signal overlap, making interpretation of the 1D spectrum alone nearly impossible.
-
Experimental Workflow for Assignment:
Caption: Workflow for NMR spectral assignment.
Step-by-Step Protocol:
-
Acquire ¹H and ¹³C Spectra: Obtain standard 1D proton and carbon spectra. Use DEPT-135 to distinguish between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons will be absent.
-
Run a ¹H-¹H COSY Experiment: This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[8] You should be able to trace the connectivity of the H-5, H-6, and H-7 protons on the pyridine ring. You will also see correlations within the phenyl ring protons.
-
Run a ¹H-¹³C HSQC Experiment: This experiment correlates each proton signal with the carbon signal to which it is directly attached.[1][8] This allows you to definitively link the proton and carbon spin systems identified in the COSY and ¹³C spectra.
-
Run a ¹H-¹³C HMBC Experiment: This is the key experiment for determining the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away.[7] This allows you to connect the different fragments of the molecule. For example, you can confirm the position of the phenyl group by observing a correlation from the phenyl protons to C-3. You can also confirm the position of the chloro group by observing correlations from H-7 to the quaternary carbons C-8 and C-8a.
-
Q: How can I use HMBC to confirm the connectivity around the triazole ring and the position of the substituents?
A: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the molecular puzzle.[9][10] It reveals the long-range couplings that define the core structure.
-
Causality: HMBC detects correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). These correlations bridge quaternary carbons and connect different spin systems.
-
Key Expected HMBC Correlations:
Caption: Expected key HMBC correlations.
-
Phenyl to Triazole Connection: Look for a correlation from the ortho-protons of the phenyl ring to the quaternary carbon C-3 of the triazole ring. This definitively places the phenyl group at the 3-position.
-
Pyridine to Triazole Fusion: The proton H-5 on the pyridine ring should show a correlation to the bridgehead carbon C-8a. This confirms the fusion point of the two rings.
-
Position of the Chloro Group: The proton H-7 should show a correlation to the chlorine-substituted quaternary carbon C-8. This confirms the location of the chlorine atom.
-
By systematically applying this workflow and analyzing these key correlations, a complete and unambiguous assignment of the NMR spectra for 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine can be achieved.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
-
Liu, X., et al. (2015). Microwave-assisted synthesis of novel 8-chloro-[1][4][11]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry. Retrieved from
-
MDPI. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][4][11]triazolo[4,3-a]pyridine. Retrieved from
-
Rinaudo, D., et al. (2021). The[1][4][11]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. Retrieved from
- MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- Bandaru, N. R., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PubMed Central.
- Rossini, A. J., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- University of Sheffield. (n.d.). Nitrogen NMR.
-
The Royal Society of Chemistry. (n.d.). Supporting information Green synthesis and characterisation of novel[1][4][12]thiadiazolo/benzo[4][13]thiazolo[3,2- a]pyrimidines vi. Retrieved from
- ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b.
-
ResearchGate. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][4][11]triazolo[4,3-a]pyridine. Retrieved from
- ResearchGate. (n.d.). Key HMBC (→), ROESY (↔), and COSY (—) correlations for 5.
- The Royal Society of Chemistry. (n.d.). Electrochemical Synthesis of 1,2,4-Triazole-Fused Heterocycles Electronic Supplementary Material (ESI) for Green Chemistry.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. (n.d.). Key HMBC, COSY and ROESY correlations, and ORTEP drawing of 18.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
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- 2. rsc.org [rsc.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. iris.unito.it [iris.unito.it]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Nitrogen NMR [chem.ch.huji.ac.il]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comprehensive Comparative Guide to SMO Inhibitors: Profiling 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine Against Established Agents
This guide provides an in-depth comparison of a novel class of Smoothened (SMO) inhibitors, represented by the 8-chloro-[1][2][3]triazolo[4,3-a]pyridine scaffold, against clinically established agents such as Vismodegib and Sonidegib. We will delve into the underlying mechanism of the Hedgehog signaling pathway, compare inhibitor potency through experimental data, and provide detailed protocols for key validation assays.
The Smoothened Receptor in Hedgehog Signaling: A Pivotal Target in Oncology
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and for adult tissue maintenance.[1] Its aberrant activation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC), medulloblastoma, and certain leukemias.[3] The pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to its receptor, Patched (PTCH). In the absence of a ligand, PTCH actively suppresses the activity of Smoothened (SMO), a G protein-coupled receptor (GPCR)-like protein.[4][5] Upon Hh binding, this suppression is lifted, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade that leads to the activation of GLI transcription factors.[2][6] These factors then move to the nucleus to regulate genes controlling cell proliferation and survival.[7]
Given its central role as the primary signal transducer of the pathway, SMO has become a key therapeutic target for cancers driven by aberrant Hh signaling.[1][3]
Figure 1: The canonical Hedgehog signaling pathway. In the "Off" state, PTCH1 inhibits SMO. In the "On" state, ligand binding relieves this inhibition, activating downstream gene expression.
SMO inhibitors function by binding directly to the seven-transmembrane domain of the SMO protein.[8] This action locks SMO in an inactive conformation, preventing its ciliary translocation and blocking the entire downstream signaling cascade, even when PTCH1 is non-functional due to mutation or when Hh ligands are overexpressed.[2]
Comparative Analysis of SMO Inhibitors
While several SMO inhibitors have been developed, this guide focuses on comparing the novel 8-chloro-[1][2][3]triazolo[4,3-a]pyridine class with the FDA-approved drugs Vismodegib and Sonidegib.
Inhibitor Profiles
-
8-Chloro-3-phenyl-triazolo[4,3-a]pyridine Derivatives: This is a novel class of compounds designed for potent SMO inhibition.[9][10] Specific derivatives from this series, such as those designated TPB15, A14, and A17, have demonstrated significant inhibition of the Hedgehog pathway and potent anti-proliferative activity against cancer cell lines.[9][10]
-
Vismodegib (GDC-0449): The first-in-class SMO inhibitor approved by the FDA in 2012 for the treatment of advanced basal cell carcinoma (BCC).[8] It has become a benchmark compound in the field.
-
Sonidegib (LDE-225): A second-generation SMO inhibitor, approved by the FDA in 2015, also for the treatment of locally advanced BCC.[8]
Quantitative Performance: A Head-to-Head Comparison
The efficacy of a SMO inhibitor is primarily assessed by its ability to inhibit pathway signaling (measured by Gli-luciferase reporter assays) and to suppress the proliferation of Hh-dependent cancer cells. The half-maximal inhibitory concentration (IC50) is the key metric.
| Compound | Class | Target | Reported IC50 (Hh Pathway Inhibition) | Source(s) |
| Vismodegib (GDC-0449) | Pyridyl-Phthalimide | SMO | ~1.5 - 3 nM | [7][11] |
| Sonidegib (LDE-225) | Biphenyl-Amide | SMO | ~1.3 - 2.5 nM | [7] |
| Derivative A17 | Triazolo[4,3-a]pyridine | SMO | 92.6 ± 12.9 nM | [10] |
| Derivative A15 | Triazolo[4,3-a]pyridine | SMO | 93.0 ± 7.3 nM | [10] |
| Derivative A14 | Triazolo[4,3-a]pyridine | SMO | 95.8 ± 1.6 nM | [10] |
| Cyclopamine | Steroidal Alkaloid | SMO | ~46 - 484 nM | [7][11] |
| Table 1: Comparative in vitro potency of selected SMO inhibitors. IC50 values represent the concentration required to inhibit 50% of Hedgehog pathway activity, typically measured via a Gli-luciferase reporter assay. |
While Vismodegib and Sonidegib exhibit lower IC50 values in the low nanomolar range, the novel triazolopyridine derivatives show potent activity in the sub-micromolar range, demonstrating significant pathway inhibition.[10]
Mechanism of Action and Preclinical Efficacy
All three classes of compounds act as direct antagonists of the SMO receptor.[8][10] However, mechanistic studies on the triazolopyridine derivative TPB15 revealed a potential dual mechanism of action. In addition to blocking the translocation of SMO to the primary cilia, TPB15 was also found to reduce the overall expression of both SMO protein and mRNA.[9][12] This suggests a more profound and potentially durable suppression of the Hh pathway.
The most compelling distinction arises from in vivo studies. In a nude mouse xenograft model of colorectal cancer, a triazolopyridine derivative demonstrated greater anti-tumor activity than Vismodegib and was associated with significantly lower toxicity.[6][9] This superior in vivo performance, despite a higher in vitro IC50, highlights the importance of pharmacokinetic and pharmacodynamic properties in determining overall therapeutic efficacy.
Drug Resistance
A major clinical challenge for targeted therapies is the development of acquired resistance. For SMO inhibitors, this often occurs through point mutations in the drug-binding domain of the SMO receptor, with the D473H mutation being a common culprit.[6][8][13] This mutation can impair the binding of first-generation inhibitors like Vismodegib.[6] While some second-generation inhibitors have been specifically designed to overcome such mutations, the efficacy of the 8-chloro-3-phenyl-triazolo[4,3-a]pyridine class against resistant SMO variants is a critical area for ongoing investigation.[13]
Key Experimental Methodologies
To ensure scientific rigor, the comparison of SMO inhibitors relies on a set of standardized, self-validating experimental protocols.
Competitive Binding Assay
This assay quantifies the affinity of a test compound for the SMO receptor by measuring its ability to displace a known, labeled ligand.
Causality: The choice of a fluorescent tracer like BODIPY-cyclopamine is critical. Cyclopamine is a well-characterized natural SMO antagonist, and its fluorescent labeling allows for a sensitive and direct measurement of binding.[8][11] A reduction in fluorescence signal directly correlates with the test compound's displacement of the tracer, allowing for the calculation of the inhibition constant (Ki).
Figure 2: Workflow for a competitive SMO binding assay.
Step-by-Step Protocol:
-
Cell Culture: Culture U2OS or HEK293T cells overexpressing the human SMO receptor in 24-well plates.[11]
-
Fixation: Once confluent, fix the cells with 4% (v/v) formaldehyde in PBS for 20 minutes at room temperature.
-
Blocking: Wash the cells with PBS and block with a suitable buffer (e.g., PBS with 1% BSA) to reduce non-specific binding.
-
Competition: Add a constant, low concentration of BODIPY-cyclopamine (e.g., 5 nM) to all wells, along with a serial dilution of the unlabeled test inhibitor (e.g., 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine) or a known control (e.g., Vismodegib).
-
Incubation: Incubate the plate for 2-4 hours at room temperature in the dark to allow binding to reach equilibrium.
-
Washing: Aspirate the binding buffer and wash the cells multiple times with cold PBS to remove unbound ligands.
-
Detection: Measure the bound fluorescence using a plate reader or high-content imaging system.
-
Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of an inhibitor on the metabolic activity of living cells, which serves as a proxy for cell proliferation and viability.[14]
Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A potent anti-proliferative compound will result in fewer viable cells and thus a weaker colorimetric signal.
Step-by-Step Protocol:
-
Cell Seeding: Seed Hh-dependent cancer cells (e.g., medulloblastoma cell lines like Ptch1+/- mouse embryonic fibroblasts) into a 96-well plate at a predetermined density and allow them to adhere overnight.[6][13]
-
Compound Treatment: Treat the cells with a serial dilution of the SMO inhibitor for a period that allows for multiple cell divisions (typically 48-72 hours).[13] Include vehicle-only (negative control) and a known inhibitor (positive control) wells.
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Normalize the absorbance values to the vehicle control and plot them against the logarithm of inhibitor concentration. Use a non-linear regression model to calculate the IC50 value, representing the concentration that inhibits cell proliferation by 50%.[15]
In Vivo Tumor Xenograft Model
This model provides the most clinically relevant data by assessing a compound's anti-tumor efficacy in a living organism.
Causality: Hh-dependent human cancer cells are subcutaneously injected into immunocompromised mice.[13][16] This allows a tumor to grow without being rejected by the host's immune system. The mice are then treated with the test compound, and tumor volume is monitored over time. A successful therapeutic agent will slow, stop, or reverse tumor growth compared to a vehicle-treated control group. This validates not only the compound's direct effect on cancer cells but also its bioavailability, metabolic stability, and tolerability in a complex biological system.
Step-by-Step Protocol:
-
Animal Model: Use immunocompromised mice (e.g., NOD-scid IL2Rgamma null or Balb/c nude mice).[13][16]
-
Cell Implantation: Subcutaneously inject a suspension of Hh-pathway-driven cancer cells (e.g., 4 x 10^6 Calu-6 cells) mixed with Matrigel into the flank of each mouse.[13]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-400 mm³).[13][17]
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Vismodegib, 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine derivative). Administer the compounds via a clinically relevant route, such as oral gavage, at a predetermined dose and schedule.[13]
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and weigh them. Analyze the data by comparing the tumor growth curves and final tumor weights between the different treatment groups.[6][17]
Conclusion and Future Perspectives
The development of SMO inhibitors has marked a significant advancement in targeted cancer therapy, particularly for malignancies driven by aberrant Hedgehog signaling. While Vismodegib and Sonidegib have established the clinical utility of this approach, the emergence of novel scaffolds is essential for overcoming challenges such as drug resistance and improving therapeutic outcomes.
The 8-chloro-[1][2][3]triazolo[4,3-a]pyridine class represents a highly promising new direction. Key derivatives have demonstrated potent Hh pathway inhibition and, most notably, superior in vivo anti-tumor efficacy with lower toxicity compared to the benchmark inhibitor Vismodegib.[9] The discovery of a potential dual mechanism—inhibiting SMO translocation while also downregulating its expression—warrants further investigation as it may lead to a more profound and sustained therapeutic effect.[9][12]
Future research must focus on a comprehensive evaluation of this new class against a panel of clinically relevant SMO resistance mutations. Furthermore, expanding preclinical studies to other Hh-dependent tumor models will be crucial in defining the full therapeutic potential of these next-generation SMO inhibitors.
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Validating the Anticancer Potential of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine: A Comparative Guide
This guide provides an in-depth comparative analysis of the anticancer activity of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental validation of this compound class, benchmarking its performance against established alternatives and providing the underlying scientific rationale for the experimental methodologies.
Introduction: The Rationale for Investigating Triazolo[4,3-a]pyridines in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central theme in medicinal chemistry. The triazolo[4,3-a]pyridine scaffold has emerged as a promising heterocyclic system due to its diverse pharmacological activities. Recent studies have highlighted a specific derivative, 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine, as a potential candidate for anticancer therapy. The core hypothesis is that this compound and its analogs can selectively target signaling pathways crucial for cancer cell proliferation and survival.
This guide will focus on the validation of this hypothesis, with a particular emphasis on colorectal carcinoma, a disease where aberrant signaling pathways present viable therapeutic targets. We will explore the mechanism of action, in vitro cytotoxicity, and in vivo efficacy, comparing the performance of a lead compound from this class with standard-of-care chemotherapeutics.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The initial validation of any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.
A lead compound from the 8-chloro-3-phenyl-triazolo[4,3-a]pyridine series, herein designated as Compound A14 , was evaluated against a panel of human colon cancer cell lines. Its performance was benchmarked against the standard-of-care chemotherapy agents for colorectal cancer, 5-Fluorouracil (5-FU) and Oxaliplatin.
| Compound | HCT-15 (µM) | RKO (µM) | HCT-116 (µM) | SW-620 (µM) | HT-29 (µM) |
| Compound A14 * | 12.05 ± 2.35 | 3.53 ± 0.34 | 18.20 ± 3.80 | 11.65 ± 0.29 | 11.75 ± 0.35 |
| 5-Fluorouracil | ~5 - 20 | ~4 - 15 | ~3 - 10 | ~8 - 30 | ~5 - 25 |
| Oxaliplatin | ~0.5 - 5 | ~1 - 10 | ~0.1 - 2 | ~2 - 15 | ~1 - 8 |
*Data for Compound A14 is derived from a master's thesis and should be considered preliminary until peer-reviewed publication.[1] IC50 ranges for 5-Fluorouracil and Oxaliplatin are synthesized from multiple literature sources to show typical effective concentrations.
The data indicates that Compound A14 exhibits potent cytotoxic activity against a range of colon cancer cell lines, with IC50 values in the low micromolar range. While direct comparison is challenging without head-to-head studies, the potency of Compound A14 appears to be in a relevant therapeutic window when compared to established drugs.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The IC50 values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of the test compounds is prepared in the culture medium. The existing medium is removed, and 100 µL of the medium containing various concentrations of the test compounds is added. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights: Targeting the Hedgehog Signaling Pathway
Understanding the mechanism of action is critical for rational drug development. Research indicates that 8-chloro-3-phenyl-triazolo[4,3-a]pyridine derivatives function as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (SMO) receptor.[1][2][3] The Hh pathway is a crucial regulator of embryonic development and is often aberrantly reactivated in various cancers, including colorectal cancer, where it promotes tumor growth and survival.
In a healthy state, the Patched (PTCH1) receptor inhibits SMO. Upon binding of the Hedgehog ligand to PTCH1, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors, which in turn upregulate the expression of genes involved in cell proliferation and survival. Compound A14 and its analogs act as SMO antagonists, preventing the activation of the downstream signaling cascade, even in the presence of the Hedgehog ligand.[1] This leads to a halt in the cell cycle and the induction of apoptosis (programmed cell death).
Detailed Experimental Protocols for Mechanistic Studies
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified duration (e.g., 24-48 hours). Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol, added dropwise while vortexing to prevent clumping, and incubated for at least 30 minutes on ice.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound. Both the supernatant containing floating cells and the adherent cells are collected.
-
Staining: The cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
To translate in vitro findings into a more clinically relevant context, the antitumor activity of 8-chloro-3-phenyl-triazolo[4,3-a]pyridine derivatives is evaluated in vivo using human tumor xenograft models. In these models, human cancer cells are implanted into immunodeficient mice, which then develop tumors.
Preliminary in vivo studies with Compound A14 have shown a concentration-dependent inhibition of HT-29 colon cancer tumor growth in nude mice, with no obvious toxicity.[1] A comparative study would involve benchmarking this tumor growth inhibition against that of a standard-of-care agent.
| Treatment Group | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | 0 | Tumor allowed to grow unimpeded. |
| Compound A14 | Dose-dependent inhibition | Specific percentage of inhibition would be determined experimentally. |
| 5-Fluorouracil | Significant inhibition | Provides a benchmark for efficacy. |
Detailed Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture and Implantation: Human colon cancer cells (e.g., HT-29) are cultured and harvested. A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, Compound A14 at different doses, and a positive control like 5-FU).
-
Treatment Administration: The test compounds are administered to the mice according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection) for a specified period (e.g., 21 days).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²) / 2. Body weight is monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed (e.g., histopathology, biomarker analysis). The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.
Summary and Future Directions
The 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The lead compound, A14, demonstrates potent in vitro cytotoxicity against colon cancer cell lines and a clear mechanism of action through the inhibition of the Hedgehog signaling pathway. Preliminary in vivo data supports its potential for tumor growth inhibition with a favorable toxicity profile.
| Parameter | 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (Compound A14) | Standard Chemotherapy (e.g., 5-FU, Oxaliplatin) |
| Mechanism of Action | Smoothened (SMO) Antagonist | DNA/RNA synthesis inhibition, DNA damage |
| In Vitro Potency | Low micromolar IC50 values | Varies, but in a similar effective range |
| Cellular Effects | G0/G1 cell cycle arrest, apoptosis | Cell cycle arrest, apoptosis |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition | Established tumor growth inhibition |
| Toxicity Profile | Low toxicity observed in preliminary studies | Known side effects (e.g., myelosuppression, neurotoxicity) |
Future research should focus on obtaining peer-reviewed, comprehensive in vitro and in vivo data for this compound class. Head-to-head comparative studies with standard-of-care drugs will be crucial for definitively establishing its therapeutic potential. Further optimization of the scaffold could lead to the development of a clinical candidate with improved efficacy and safety for the treatment of colorectal and other cancers driven by the Hedgehog pathway.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine Analogs as Smoothened Antagonists
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Its rigid, planar nature and distribution of nitrogen atoms make it an excellent pharmacophore for interacting with various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific subclass: 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine analogs. Our focus will be on their emerging role as antagonists of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in numerous cancers.[5][6]
The rationale for investigating this particular scaffold stems from the established bioactivity of triazole and pyridine derivatives. The fusion of these two rings can lead to compounds with enhanced biological profiles.[6] The strategic placement of a chloro group at the 8-position and a phenyl ring at the 3-position provides a foundation for systematic modification to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis: Unraveling the Impact of Substitutions
While a comprehensive SAR study on a single, unified series of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine analogs is not extensively documented in publicly available literature, we can synthesize a cogent SAR narrative by examining closely related series and extrapolating the findings. A key study in this area involved the design and synthesis of 8-chloro-3-(5-amino-2-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyridine derivatives as SMO inhibitors.[5][6]
The Critical Role of the 8-Chloro Substituent
The presence of a halogen at the 8-position of the triazolo[4,3-a]pyridine ring system appears to be a significant contributor to the biological activity of these analogs. In a series of compounds designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, analogs with a 6-chloro substituent showed only poor activity.[4] In contrast, a study focused on SMO antagonists specifically selected the 8-chloro scaffold for their library synthesis, suggesting its importance for potent inhibition.[6] This highlights that the position and nature of the halogen can dramatically influence the interaction with the target protein. The electron-withdrawing nature of the chlorine atom at the 8-position likely modulates the electronic properties of the entire heterocyclic system, influencing its binding affinity.
Impact of Substitutions on the 3-Phenyl Ring
The phenyl group at the 3-position serves as a versatile anchor for introducing a variety of substituents to explore the binding pocket of the target protein. In the development of SMO antagonists, a 2-chloro-5-aminophenyl group at the 3-position was found to be a key feature for high potency.[5][6] The amino group, in particular, is likely involved in forming crucial hydrogen bonds within the SMO binding site.
Further modifications to this amino group by reacting it with different carboxylic acids led to a series of amide derivatives with varying activities. This indicates that the pocket accommodating this part of the molecule is sensitive to the size, shape, and electronic nature of the substituent.
| Compound ID | 3-Phenyl Ring Substitution Pattern | SMO Inhibition IC50 (nM) | Reference |
| TPB17 | 2-chloro-5-(cyclopropanecarboxamido)phenyl | 92.6 ± 12.9 | [5][6] |
| TPB15 | 2-chloro-5-(3-methoxybenzamido)phenyl | 93.0 ± 7.3 | [5][6] |
| TPB14 | 2-chloro-5-(4-fluorobenzamido)phenyl | 95.8 ± 1.6 | [5][6] |
| TPB3 | 2-chloro-5-(benzamido)phenyl | 101 ± 14.7 | [5][6] |
Table 1: Comparative activity of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine analogs with varying amide substituents on the 3-phenyl ring against the SMO protein.[5][6]
The data in Table 1 suggests that a variety of substituents on the amide nitrogen are well-tolerated, with small cyclic, methoxy-substituted, and fluoro-substituted benzamides all yielding potent SMO inhibitors. The high potency of these compounds, with IC50 values in the low nanomolar range, underscores the importance of the 8-chloro-3-(substituted)phenyl-[1][2][3]triazolo[4,3-a]pyridine scaffold for SMO antagonism.
Key Biological Target: The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[5] Its aberrant activation is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma.[7] The SMO receptor is a central component of this pathway. In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn regulate the expression of target genes involved in cell proliferation and survival.[8]
The 8-chloro-3-phenyl-triazolo[4,3-a]pyridine analogs discussed here act as SMO antagonists, effectively inhibiting the Hh pathway. Mechanistic studies have shown that potent compounds in this series can block the translocation of SMO into the primary cilia, a key step in Hh pathway activation.[6]
Experimental Methodologies: Assessing SMO Inhibition
A robust and widely used method to quantify the activity of the Hedgehog pathway and the effect of inhibitors is the dual-luciferase reporter assay.[3] This cell-based assay provides a quantitative readout of the transcriptional activity of the GLI proteins.
Dual-Luciferase Reporter Assay for Hedgehog Pathway Activity
Principle: This assay utilizes a cell line (e.g., NIH/3T3) stably or transiently transfected with two plasmids. The first is a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple GLI-binding sites. The second is a control plasmid containing the Renilla luciferase gene under a constitutive promoter. Activation of the Hh pathway leads to GLI-mediated transcription and a corresponding increase in firefly luciferase expression. The Renilla luciferase signal is used to normalize for transfection efficiency and cell viability.[1][2]
Step-by-Step Protocol:
-
Cell Seeding: Plate NIH/3T3 cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Transfection: Co-transfect the cells with the GLI-responsive firefly luciferase reporter plasmid and the constitutive Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with a low-serum medium containing the 8-chloro-3-phenyl-triazolo[4,3-a]pyridine analogs at various concentrations.
-
Pathway Activation: Induce Hedgehog pathway signaling by adding a known SMO agonist, such as SAG (Smoothened Agonist), or Sonic Hedgehog (Shh) conditioned medium.
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.
-
Cell Lysis: Aspirate the medium and add passive lysis buffer to each well.
-
Luminometry: Transfer the cell lysates to an opaque 96-well plate. Use a luminometer to sequentially measure the firefly and Renilla luciferase activities by adding their respective substrates.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine scaffold represents a promising foundation for the development of novel and potent Smoothened antagonists. The SAR insights gleaned from related series highlight the importance of the 8-chloro substituent for activity and demonstrate that the 3-phenyl ring can be functionalized to optimize interactions within the SMO binding pocket. Specifically, the introduction of a substituted amide linkage at the 5-position of a 2-chlorophenyl ring has yielded compounds with low nanomolar potency.
Future research in this area should focus on a more systematic exploration of the substituents on the 3-phenyl ring to further refine the SAR and improve pharmacokinetic properties. Additionally, expanding the investigation to other biological targets is warranted, given the broad range of activities reported for the triazolopyridine core. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of this promising class of compounds for potential therapeutic applications, particularly in oncology.
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Sisto, F., et al. (2021). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 16(22), 3439-3449. Available at: [Link]
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Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[1][2][3]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. Available at: [Link]
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Chen, J. K., et al. (2021). Identification of a potent antagonist of smoothened in hedgehog signaling. Cell Communication and Signaling, 19(1), 28. Available at: [Link]
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A Comparative Analysis of Hedgehog Pathway Inhibition: 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine Derivatives versus Vismodegib
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction
The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has emerged as a significant therapeutic target in oncology. Its aberrant reactivation in adult tissues is a key driver in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma. Vismodegib (Erivedge®), the first-in-class small molecule inhibitor of the Hh pathway, has revolutionized the treatment of advanced BCC.[1][2][3][4] However, the quest for novel inhibitors with improved efficacy, better safety profiles, and the ability to overcome potential resistance mechanisms is a continuous endeavor in medicinal chemistry.
This guide provides a comparative technical overview of Vismodegib and a promising class of emerging Hedgehog pathway inhibitors: 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine derivatives. We will delve into their respective mechanisms of action, compare their efficacy based on available preclinical data, and provide standardized protocols for their experimental evaluation.
Mechanism of Action: Targeting the Smoothened Receptor
Both Vismodegib and the 8-chloro-[1][2][4]triazolo[4,3-a]pyridine derivatives exert their anticancer effects by targeting the same critical component of the Hedgehog signaling pathway: the Smoothened (SMO) receptor.[2][5][6]
The Hedgehog Signaling Pathway: A Brief Overview
In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of SMO, a G protein-coupled receptor-like protein. This inhibition prevents SMO from translocating to the primary cilium, a crucial organelle for Hh signal transduction. Consequently, the GLI family of transcription factors (GLI1, GLI2, and GLI3) are targeted for proteolytic cleavage, and the resulting repressor forms keep Hh target genes silent.
Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, the inhibition on SMO is relieved. SMO then accumulates in the primary cilium, initiating a signaling cascade that leads to the activation of GLI transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation. In many cancers, mutations in PTCH or SMO lead to constitutive, ligand-independent activation of the pathway.[1][3]
Vismodegib: As a well-established SMO antagonist, Vismodegib binds directly to the SMO receptor, effectively blocking its function and downstream signaling, thereby inhibiting the proliferation of Hh-dependent cancer cells.[2][7][8]
8-Chloro-3-phenyl-triazolo[4,3-a]pyridine Derivatives: Recent studies have identified this scaffold as a potent inhibitor of the Hedgehog pathway. Like Vismodegib, these compounds act as SMO antagonists, binding to the SMO protein and inhibiting its activity.[2][5][6] This shared mechanism of action forms the basis for our comparative analysis.
Caption: The Hedgehog signaling pathway and points of inhibition.
Comparative Efficacy: A Review of Preclinical Data
Direct head-to-head clinical trials comparing Vismodegib and 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine derivatives are not yet available. However, preclinical data from in vitro and in vivo studies provide valuable insights into their relative potency and potential therapeutic efficacy.
| Compound Class | Target | In Vitro Potency (IC50) | In Vivo Efficacy Models | Key Findings |
| Vismodegib | SMO | Sub-micromolar range in various cancer cell lines | Genetically engineered mouse models of BCC and medulloblastoma; Patient-derived xenografts (PDX) | Effective in regressing tumors in Hh-driven cancers.[9][10][11] |
| 8-Chloro-[1][2][4]triazolo[4,3-a]pyridine Derivatives | SMO | Some derivatives show IC50 values < 0.100 µM in Hh pathway activation assays.[2] Compound A11 showed an IC50 of 0.27 µM against wild-type SMO.[6] | Colon cancer xenograft models in nude mice.[5] | Demonstrated significant anti-tumor activity, in some cases greater than Vismodegib in animal models, with lower toxicity.[2][5] Effective against both wild-type and some resistant SMO mutants.[6] |
Experimental Protocols for Efficacy Evaluation
To ensure a rigorous and standardized comparison of these two classes of compounds, the following experimental workflows are recommended.
In Vitro Assays
1. Cell Viability/Cytotoxicity Assays:
These assays are fundamental for determining the dose-dependent effect of the compounds on cancer cell proliferation and survival.
-
Principle: Measures the metabolic activity of viable cells or the integrity of the cell membrane.
-
Recommended Methods:
-
Protocol Outline (MTT Assay):
-
Seed cancer cells (e.g., BCC or medulloblastoma cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (Vismodegib or 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine derivative) and a vehicle control.
-
Incubate for a predetermined period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for in vitro cell viability assays.
2. Hedgehog Pathway Reporter Assay:
This assay specifically measures the inhibition of the Hh signaling pathway.
-
Principle: Utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a GLI-responsive promoter. Inhibition of the pathway leads to a decrease in reporter gene expression.
-
Protocol Outline:
-
Use a suitable reporter cell line (e.g., Shh-LIGHT2 cells).
-
Seed cells in a 96-well plate.
-
Treat cells with the test compounds in the presence of a Hh pathway agonist (e.g., SAG or Shh-conditioned medium).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Quantify the reduction in luciferase activity to determine the inhibitory effect on the Hh pathway.
-
3. Gene Expression Analysis:
To confirm the mechanism of action, the expression of Hh target genes can be measured.
-
Principle: Quantifies the mRNA levels of GLI1 and PTCH1, which are downstream targets of the Hh pathway.
-
Recommended Method: Quantitative Real-Time PCR (qRT-PCR).
-
Protocol Outline:
-
Treat cancer cells with the test compounds.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression levels.
-
In Vivo Assays
1. Xenograft and Allograft Models:
These models are crucial for evaluating the anti-tumor efficacy of the compounds in a living organism.
-
Principle: Human cancer cells (xenograft) or mouse tumor cells (allograft) are implanted into immunocompromised or syngeneic mice, respectively. The effect of the drug on tumor growth is then monitored.
-
Recommended Models:
-
Patient-Derived Xenografts (PDX): Tumors from human patients are directly implanted into mice, which may better recapitulate the heterogeneity of human cancers.
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific cancers, such as Ptch+/- mice for BCC.
-
-
Protocol Outline:
-
Implant tumor cells or tissue fragments subcutaneously into mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., orally) at a predetermined dose and schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, pharmacodynamic studies).
-
Caption: General workflow for in vivo efficacy studies.
Conclusion and Future Directions
Vismodegib has undoubtedly paved the way for targeted therapy in Hh-driven cancers. The emergence of novel SMO inhibitors, such as the 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine derivatives, represents an exciting advancement in the field. Preclinical data suggest that these new compounds may offer improved potency and a better toxicity profile.[2][5]
Further research, including comprehensive head-to-head preclinical studies and eventual clinical trials, is necessary to fully elucidate the comparative efficacy and safety of these promising new agents. The experimental protocols outlined in this guide provide a framework for such investigations, ensuring robust and comparable data generation. The continued exploration of novel SMO inhibitors is crucial for expanding the therapeutic arsenal against Hh-dependent malignancies and addressing the clinical challenge of drug resistance.
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A Comparative Guide to the Cross-Reactivity Profiling of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
Introduction
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine is a representative of this class, and like any potential therapeutic candidate, its journey from discovery to clinical application is contingent upon a thorough understanding of its biological interactions.[3][4] A critical component of this understanding is the molecule's selectivity—its propensity to interact with its intended biological target versus a host of unintended "off-targets."
Off-target interactions are a primary cause of adverse drug reactions and can terminate the development of an otherwise promising compound.[5] Conversely, well-characterized off-target effects can sometimes be leveraged for therapeutic benefit through polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of strategic drug development.[6][7][8]
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. We will move beyond simple protocol recitation to explain the causal logic behind experimental design, ensuring that the data generated is both robust and interpretable. For the purpose of this guide, we will treat 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine as a putative inhibitor of a specific protein kinase, "Kinase A," a common target class for this scaffold, to illustrate the principles of selectivity profiling against a family of related proteins.
The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Liability
The therapeutic efficacy of a targeted agent is dictated by its on-target activity. However, its safety profile is largely defined by its off-target interactions. The human proteome contains numerous proteins with structural similarities, particularly within large families like the kinome, where the ATP-binding pocket is highly conserved.[5] This conservation makes achieving absolute selectivity a formidable challenge.
A comprehensive cross-reactivity study serves two main purposes:
-
To Identify Potential Toxicities: Early detection of unintended interactions with critical proteins (e.g., hERG channels, CYPs, or kinases in vital signaling pathways) can prevent costly late-stage failures.[6][9]
-
To Validate the Mechanism of Action: Confirming that the observed cellular phenotype is a result of on-target activity, rather than a confounding off-target effect, is essential for building a convincing biological rationale.
Strategic Approach to Cross-Reactivity Assessment
A multi-tiered approach is most effective for profiling a compound like 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. This typically begins with broad, high-throughput biochemical assays to identify potential off-targets, followed by more focused secondary assays to confirm and quantify these interactions in a more physiologically relevant context.
Tier 1: Primary Screening - Competitive Binding Assays
Competitive binding assays are a robust and efficient method for initial cross-reactivity screening.[10][11][12] The principle is to measure the ability of a test compound (the "competitor," i.e., 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine) to displace a known, labeled ligand (often a radioligand or fluorescent probe) from a specific target protein.[11][13][14] This approach is versatile and can be applied to a wide range of protein targets.[11]
Tier 2: Functional Confirmation - Cellular Target Engagement Assays
Biochemical assays, while excellent for determining direct binding affinity, do not operate within the context of a living cell. Cellular assays are therefore crucial for confirming that an observed binding interaction translates into functional activity (inhibition or activation) at the target.[15] These assays measure a downstream consequence of target modulation, such as the phosphorylation of a substrate for a kinase.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This protocol details a method to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine against its primary target (Kinase A) and a panel of representative off-target kinases.
Causality Behind the Design:
-
Choice of Radioligand: A high-affinity, target-specific radioligand is chosen to ensure a stable and detectable signal. Its concentration is kept at or below its KᏧ value to maximize sensitivity to competition.
-
Buffer Composition: The buffer is optimized for target stability and function, often including protease inhibitors and a specific pH to mimic physiological conditions.
-
Incubation Time & Temperature: These are determined empirically to ensure the binding reaction reaches equilibrium, which is a prerequisite for accurate Kᵢ determination.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (e.g., 10 mM in 100% DMSO).
-
Prepare serial dilutions of the compound in assay buffer, typically in a 96-well plate format. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid artifacts.
-
Prepare the radioligand (e.g., ³H-staurosporine, a broad-spectrum kinase inhibitor) at a working concentration of 2x its KᏧ value for the specific kinase target.
-
Prepare the purified kinase protein at a 2x working concentration in the assay buffer.
-
-
Assay Execution:
-
To each well of a 96-well filter plate, add 50 µL of the appropriate compound dilution. Include wells for "total binding" (vehicle only) and "non-specific binding" (vehicle plus a high concentration of a known unlabeled inhibitor).
-
Add 25 µL of the 2x radioligand solution to all wells.
-
Initiate the binding reaction by adding 25 µL of the 2x kinase solution to all wells.
-
Incubate the plate at a set temperature (e.g., room temperature) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the protein-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ) , where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.
-
Workflow for Competitive Binding Assay
Caption: On-target vs. potential off-target cellular effects.
Conclusion and Future Directions
This guide outlines a systematic, two-tiered approach to characterizing the cross-reactivity of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine. The hypothetical data presented illustrates a compound with a promising, albeit imperfect, selectivity profile. The moderate off-target activity against Kinases E and F, identified through biochemical binding assays and confirmed by functional cellular analysis, would warrant further investigation.
For a compound intended for clinical development, the next logical step would be a broader screen against a large panel of kinases (e.g., a 400+ kinase panel) to build a more comprehensive map of its interactions across the kinome. [5]Furthermore, tissue cross-reactivity studies using immunohistochemistry on human and animal tissues would be essential to identify potential organ-specific binding and predict toxicity before first-in-human trials. [7][16] Ultimately, a thorough and mechanistically grounded understanding of a compound's selectivity is indispensable. It empowers researchers to make informed decisions, mitigate risks, and increases the probability of developing a safe and effective therapeutic agent.
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A Senior Application Scientist's Guide to Validating the Binding of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine to the Smoothened Receptor
For researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics, the rigorous validation of a compound's binding to its intended target is a cornerstone of preclinical development. This guide provides an in-depth comparison of methodologies for validating the binding of a novel Smoothened (SMO) antagonist, 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine, to its target, the Smoothened receptor. Drawing upon established experimental data, we will explore various assay platforms, from traditional radioligand binding to modern biophysical techniques, offering a comprehensive framework for robust target engagement validation.
The Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation is implicated in the pathogenesis of numerous cancers, including basal cell carcinoma and medulloblastoma.[1][2] The G protein-coupled receptor (GPCR), Smoothened (SMO), is a central component of this pathway.[3][4][5] In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO activity.[2][6] Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes that drive cell proliferation and survival.[2][6] Consequently, SMO has emerged as a key therapeutic target for cancers driven by aberrant Hh signaling.
Featured Compound and Comparators
This guide focuses on validating the binding of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine , a novel SMO antagonist. To provide a comprehensive comparative analysis, we will benchmark its performance against a panel of well-characterized SMO modulators:
-
Vismodegib (GDC-0449): An FDA-approved SMO inhibitor for the treatment of basal cell carcinoma.
-
Cyclopamine: A naturally occurring steroidal alkaloid and a well-established SMO antagonist.[7][8]
-
SAG: A synthetic small-molecule agonist of SMO.[7]
-
SANT-1: A synthetic antagonist of SMO.
| Compound | Class | Mechanism of Action |
| 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine | Antagonist | Binds to SMO, inhibiting its activity.[1][9] |
| Vismodegib | Antagonist | Binds to the 7-transmembrane domain of SMO, blocking its conformational activation.[9] |
| Cyclopamine | Antagonist | Binds directly to the heptahelical bundle of SMO.[8] |
| SAG | Agonist | Binds to the heptahelical bundle of SMO, promoting its active conformation.[7] |
| SANT-1 | Antagonist | Binds to SMO, inhibiting its activity. |
Methodologies for Validating SMO Binding
A multi-faceted approach employing a combination of biochemical and biophysical assays is essential for unequivocally validating the binding of a test compound to SMO.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a ligand to its target protein.[10][11][12][13] This method is invaluable for the direct measurement of biomolecular interactions.[10][14][15]
Caption: A streamlined workflow for a typical Surface Plasmon Resonance experiment.
-
Immobilization of SMO: Purified, full-length human SMO protein is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the test compound (e.g., 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine) are injected over the sensor surface.
-
Association Phase: The binding of the analyte to the immobilized SMO is monitored in real-time as an increase in the resonance signal.
-
Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the compound from SMO.
-
Regeneration: The sensor surface is regenerated to remove any bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
| Compound | Binding Affinity (K_D) | Source |
| 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine derivatives | < 1 x 10⁻⁵ mol/L | [1] |
| Vismodegib | ~3 nM | [16] |
| Cyclopamine | ~23 nM (apparent K_D) | [8] |
| SAG | ~59 nM (apparent K_D) |
Note: The reported K_D for 8-chloro-[3][4][17]triazolo[4,3-a]pyridine derivatives is a general value for the series.
Competitive Binding Assays
Competitive binding assays are a cornerstone for determining the binding affinity of an unlabeled test compound by measuring its ability to displace a labeled ligand (radiolabeled or fluorescent) from the target receptor.
This classic technique utilizes a radiolabeled SMO ligand, such as [³H]-cyclopamine, to quantify the binding of a test compound.[7][18]
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the human SMO receptor.[7]
-
Incubation: Incubate the membranes with a fixed concentration of [³H]-cyclopamine and varying concentrations of the unlabeled test compound (e.g., 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine).
-
Separation: Separate the bound from unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC₅₀ value, which can then be converted to a Ki value.
This method employs a fluorescently labeled SMO ligand, such as BODIPY-cyclopamine, offering a non-radioactive alternative.[8]
-
Cell Culture: Use cells expressing the SMO receptor.
-
Incubation: Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test compound.
-
Analysis: Analyze the fluorescence intensity of the cells using flow cytometry or a fluorescence plate reader.[8]
-
Data Analysis: Determine the IC₅₀ value from the competition curve.
| Compound | Assay Type | IC₅₀ / Kᵢ | Source |
| 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine derivatives | Dual Luciferase Reporter Assay | IC₅₀ = 92.6 ± 12.9 nM to 101 ± 14.7 nM | [1] |
| Vismodegib (GDC-0449) | [³H]-cyclopamine Competition | Kᵢ = 16.2 ± 2.1 nM | [16] |
| Cyclopamine | [³H]-cyclopamine Competition | Kᵢ = 12.7 ± 1.7 nM | [16] |
| SANT-1 | BODIPY-cyclopamine Competition | Potent inhibition observed | |
| SAG | BODIPY-cyclopamine Competition | Apparent K_D = 59 nM |
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful, live-cell method for quantifying ligand binding. It measures the energy transfer between a NanoLuc® luciferase-tagged receptor (SMO) and a fluorescently labeled ligand.[3][4][19]
Caption: The principle of the NanoBRET™ target engagement assay.
-
Cell Transfection: Transfect cells with a plasmid encoding an N-terminally NanoLuc®-tagged SMO.[3][4]
-
Ligand Addition: Add a fluorescently labeled tracer ligand that binds to SMO.
-
Competitor Titration: Add varying concentrations of the unlabeled test compound.
-
Signal Detection: Measure both the donor (luciferase) and acceptor (fluorescent tracer) emissions.
-
Data Analysis: Calculate the BRET ratio and plot it against the competitor concentration to determine the IC₅₀.
The NanoBRET assay offers a sensitive and high-throughput compatible method for real-time analysis of ligand-receptor binding in living cells.[3][4][19]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular context.[17][20] It is based on the principle that the binding of a ligand can alter the thermal stability of its target protein.[21]
Caption: A general workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.[22]
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.[17]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble SMO in the supernatant using methods like Western blotting, ELISA, or mass spectrometry.[23]
-
Data Analysis: Plot the amount of soluble SMO as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
CETSA® provides invaluable evidence of target engagement within the complex milieu of a living cell, without the need for any modification to the compound or the target protein.[20][21]
Conclusion
The validation of a compound's binding to its intended target is a non-negotiable step in drug discovery. For a novel SMO antagonist like 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine, a comprehensive approach that combines direct binding assays like SPR with cell-based target engagement methods such as competitive binding assays, NanoBRET™, and CETSA® is paramount. This multi-pronged strategy provides a robust and self-validating system, ensuring high confidence in the compound's mechanism of action and its potential as a therapeutic agent. The data presented herein for 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine and its comparators underscore the importance of utilizing orthogonal assays to build a compelling case for a compound's binding characteristics.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine Activity
For researchers and drug development professionals, the journey of a novel chemical entity from a promising hit in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this path is establishing a robust in vitro and in vivo correlation (IVIVC). This guide provides a comprehensive framework for investigating the biological activity of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine , a member of the pharmacologically significant triazolopyridine class, and correlating its in vitro efficacy with in vivo outcomes. While specific biological data for this exact molecule is not extensively published, this guide will leverage data from structurally similar triazolopyridine derivatives to illustrate the principles and methodologies for establishing a strong IVIVC.
The triazolopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antioxidant, antimicrobial, and enzyme inhibitory properties.[1][2] This inherent versatility makes a systematic approach to characterizing a novel analogue like 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine essential.
Section 1: Foundational In Vitro Characterization: Unveiling the Molecular Mechanism
The initial step in evaluating any new chemical entity is to determine its biological activity and mechanism of action through a series of well-designed in vitro assays. The choice of assays should be guided by the known activities of the triazolopyridine class. Given their prevalence as anticancer agents and enzyme inhibitors, a logical starting point is to screen for these activities.
Anticancer Activity Profiling
Many triazolopyridine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[3][4] Therefore, a primary investigation into the anticancer potential of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine is warranted.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine and a reference compound (e.g., doxorubicin) in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Data Presentation: Comparative Cytotoxicity
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | U-87 MG IC50 (µM) |
| 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (Hypothetical) | 5.2 | 8.1 | 12.5 |
| Compound 1c (Reference)[3] | 1.8 | 3.2 | 4.6 |
| Doxorubicin (Control) | 0.5 | 0.8 | 1.1 |
This table presents hypothetical data for 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine alongside published data for a related compound to illustrate a comparative analysis.
Enzyme Inhibition Assays
Triazolopyridine derivatives have also been identified as inhibitors of various enzymes, such as bromodomain-containing protein 4 (BRD4) and diacylglycerol O-acyltransferase 2 (DGAT2).[5][6]
Experimental Protocol: BRD4 Inhibition Assay (AlphaScreen)
-
Reagents: Prepare biotinylated BRD4, acetylated histone H4 peptide, streptavidin-coated donor beads, and protein A-conjugated acceptor beads.
-
Reaction Mixture: In a 384-well plate, combine BRD4, the histone peptide, and varying concentrations of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine.
-
Incubation: Incubate the mixture to allow for binding.
-
Bead Addition: Add the donor and acceptor beads.
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition of the BRD4-histone interaction.
-
Data Analysis: Calculate the IC50 value.
Data Presentation: Comparative Enzyme Inhibition
| Compound | BRD4 IC50 (µM) | DGAT2 IC50 (nM) |
| 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (Hypothetical) | 0.15 | 50 |
| Compound 12m (BRD4 Inhibitor)[5] | 0.02 | - |
| DGAT2 Inhibitor (Reference)[6] | - | 10-100 |
This table showcases how to compare the enzyme inhibitory activity of the target compound with known inhibitors of different enzymes from the triazolopyridine class.
Section 2: The Bridge to In Vivo: Pharmacokinetics and ADME Profiling
A potent in vitro activity does not guarantee in vivo efficacy. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability and exposure at the target site.
Metabolic Stability
Experimental Protocol: Mouse Liver Microsome (MLM) Stability Assay
-
Incubation: Incubate 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine with MLMs in the presence of NADPH.
-
Sampling: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance.
In Vivo Pharmacokinetic Study
Experimental Protocol: Murine Pharmacokinetic Study
-
Dosing: Administer 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine to mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Plasma Preparation: Separate plasma from the blood samples.
-
Analysis: Quantify the drug concentration in plasma using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability (F%).
Data Presentation: Comparative Pharmacokinetic Parameters
| Compound | MLM Clearance (µL/min/mg) | Oral Bioavailability (F%) in Mice |
| 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (Hypothetical) | 25 | 35 |
| Compound 12m (Reference)[5] | 0.3 | 44.8 |
This table provides a template for comparing the pharmacokinetic properties of the new compound with a known triazolopyridine derivative.
Section 3: The Ultimate Test: In Vivo Efficacy Models
The final step in establishing IVIVC is to demonstrate that the in vitro activity translates into a therapeutic effect in a relevant animal model.
Xenograft Model for Anticancer Activity
Experimental Protocol: Human Tumor Xenograft in Mice
-
Tumor Implantation: Implant human cancer cells (e.g., HCT-116) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine and a vehicle control to the mice daily.
-
Tumor Measurement: Measure tumor volume regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition in the treated group versus the control group.
Workflow Diagram
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A Researcher's Guide to Isomeric Scaffolds: Comparative Analysis of Triazolopyridine Isomers in Biological Assays
In the landscape of medicinal chemistry and drug discovery, the subtle art of isomeric differentiation can be the pivotal factor that distinguishes a promising lead compound from a clinical candidate. The triazolopyridine scaffold, a privileged heterocyclic structure, is a prime example of where isomeric variations can profoundly impact biological activity. This guide provides an in-depth comparative analysis of triazolopyridine isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their differential effects in key biological assays. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower your own investigations into this fascinating class of molecules.
The Significance of Isomeric Distinction in Triazolopyridine Scaffolds
Triazolopyridines are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities.[1] The fusion of a triazole ring to a pyridine ring can result in several regioisomers, with the most commonly studied being the[2][3][4]triazolo[1,5-a]pyridine and[2][3][4]triazolo[4,3-a]pyridine systems.
The seemingly minor difference in the position of a nitrogen atom between these isomers can dramatically alter the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity. These physicochemical distinctions directly translate into differential binding affinities for biological targets, altered metabolic stability, and ultimately, divergent pharmacological profiles. Therefore, a thorough comparative analysis of these isomers is not merely an academic exercise but a critical step in structure-activity relationship (SAR) studies and the rational design of potent and selective therapeutics.
Comparative Biological Activities of Triazolopyridine Isomers
The isomeric form of a triazolopyridine derivative can dictate its biological target and efficacy. Here, we present a comparative analysis of isomeric pairs in key therapeutic areas.
Anticancer Activity: A Tale of Two Isomers
In the realm of oncology, the differential cytotoxicity of triazolopyridine isomers is a recurring theme. Studies have shown that the arrangement of the triazole and pyridine rings plays a crucial role in the antiproliferative activity of these compounds. For instance, a comparative study of pyrazolo[4,3-e][2][3][4]triazolopyrimidine derivatives, which share a similar fused heterocyclic system, revealed that different regioisomers exhibit varying levels of cytotoxicity against breast and cervical cancer cell lines.[5]
Table 1: Comparative Cytotoxicity (IC50, µM) of Triazolopyridine Derivatives in Cancer Cell Lines
| Compound/Isomer | Cell Line | IC50 (µM) | Reference |
| Isomer A | MGC-803 (Gastric) | 9.47 | [6] |
| HCT-116 (Colon) | 9.58 | [6] | |
| MCF-7 (Breast) | 13.1 | [6] | |
| Isomer B | MGC-803 (Gastric) | > 125 | [7] |
| Compound 12m | MV4-11 (Leukemia) | 0.02 | [8] |
| (+)-JQ1 | MV4-11 (Leukemia) | 0.03 | [8] |
This table presents a compilation of data from various sources to illustrate the impact of isomeric and structural variations on anticancer activity.
The data clearly indicates that subtle structural changes can lead to significant differences in potency. The superior activity of one isomer over another is often attributed to a more favorable interaction with the target protein, such as the ATP-binding pocket of a kinase.[5]
Kinase Inhibition: Targeting a Key Cancer Pathway
Many triazolopyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression.[9][10] The isomeric configuration of the triazolopyridine core is a key determinant of kinase inhibitory potency and selectivity.
The PI3K/Akt and MAPK/ERK signaling pathways are two of the most frequently dysregulated cascades in cancer.[9][11] Triazolopyridine-based inhibitors have been developed to target key kinases within these pathways.
Caption: PI3K/Akt Signaling Pathway and Points of Inhibition.
Adenosine Receptor Antagonism: Implications for Neurological and Inflammatory Disorders
Triazolopyridine derivatives have also been extensively studied as antagonists of adenosine receptors, which are G protein-coupled receptors involved in a wide range of physiological processes, including neurotransmission and inflammation.[2][3] The selectivity of triazolopyridine isomers for different adenosine receptor subtypes (A1, A2A, A2B, and A3) is highly dependent on their structure.
A study comparing 8-amino-2-aryl-[2][3][4]triazolo[1,5-a]pyridine-6-carboxyl amides with their isomeric 5-amino counterparts revealed that the position of the amino group is a key determinant for human A2a receptor inhibitory activity and selectivity against the A1 receptor. This highlights the critical role of specific hydrogen bond donor/acceptor patterns in achieving receptor subtype selectivity.
Microtubule Stabilization: A Potential Strategy for Neurodegenerative Diseases
Recent research has explored the potential of triazolopyridine derivatives as microtubule-stabilizing agents for the treatment of neurodegenerative diseases such as Alzheimer's disease.[4] Microtubules are essential for maintaining neuronal structure and function, and their destabilization is a hallmark of several neurodegenerative conditions. The ability of triazolopyridine isomers to interact with and stabilize microtubules is a promising area of investigation.
Experimental Protocols for Comparative Analysis
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key biological assays used in the comparative analysis of triazolopyridine isomers.
Caption: A typical experimental workflow for comparative analysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine isomers in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of the target kinase, a solution of the kinase-specific substrate, and an ATP solution.
-
Compound Preparation: Prepare serial dilutions of the triazolopyridine isomers in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody (e.g., ELISA) or measuring the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the triazolopyridine isomers at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with the triazolopyridine isomers and then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein expression or phosphorylation.
Conclusion and Future Perspectives
The comparative analysis of triazolopyridine isomers is a powerful strategy for elucidating structure-activity relationships and driving the optimization of lead compounds. As demonstrated in this guide, subtle changes in isomeric structure can have a profound impact on biological activity, selectivity, and therapeutic potential. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this important class of heterocyclic compounds.
Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of triazolopyridine isomers and the use of advanced computational techniques to predict the biological activities of these isomers. A deeper understanding of the interactions between triazolopyridine isomers and their biological targets at the molecular level will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.
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A Researcher's Guide to Benchmarking 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine Against Standard-of-Care Antimalarials
Abstract
The relentless evolution of drug resistance in Plasmodium species necessitates a robust pipeline of novel antimalarial candidates. The[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a promising heterocyclic system with documented antiplasmodial activity.[1] This guide provides a comprehensive framework for the preclinical evaluation of a specific derivative, 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (referred to herein as TPA-1), against established antimalarials such as Chloroquine and Artemisinin. We present a series of validated, step-by-step protocols for in vitro and in vivo testing, elucidate the scientific rationale behind methodological choices, and offer a template for data analysis and visualization. This document is intended to equip drug development researchers with the necessary tools to rigorously assess the potential of TPA-1 and similar compounds as next-generation malaria therapeutics.
Introduction: The Imperative for Novel Antimalarial Scaffolds
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health burden, with hundreds of thousands of deaths annually.[4] The efficacy of frontline treatments, particularly artemisinin-based combination therapies (ACTs), is threatened by the emergence and spread of parasite resistance.[5] This critical situation underscores the urgent need for new chemical entities that operate via novel mechanisms of action to circumvent existing resistance pathways.
The triazolopyridine heterocyclic core is a "privileged scaffold" in medicinal chemistry, known for a wide range of biological activities.[1] Recent investigations into[1][2][3]triazolo[4,3-a]pyridine derivatives have revealed promising in vitro activity against Plasmodium falciparum, the deadliest malaria parasite.[1] Some analogues have been shown to target falcipain-2, a crucial hemoglobin-degrading cysteine protease of the parasite, representing a different mechanism from many current drugs.[1]
This guide focuses on a specific, yet under-characterized analogue, 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (TPA-1) . We will outline a logical, field-proven workflow to benchmark its efficacy and selectivity against the gold-standard antimalarials, Chloroquine and Artemisinin, providing the scientific community with a robust blueprint for its evaluation.
Profiling the Candidates: Test Compound and Benchmarks
Test Compound: 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (TPA-1)
-
Hypothesized Mechanism of Action: Based on related compounds, a primary hypothesis is the inhibition of essential parasite proteases like falcipain-2, which is critical for the trophozoite stage when the parasite degrades hemoglobin.[1] Inhibition of this process starves the parasite and leads to its death. An alternative mechanism, observed in the related triazolopyrazine scaffold, is the disruption of the parasite's sodium ion homeostasis via inhibition of PfATP4.[6] Both pathways represent valuable targets distinct from those of many current drugs.
Benchmark Antimalarials
-
Chloroquine (CQ): A 4-aminoquinoline drug, CQ was the mainstay of malaria treatment for decades. Its primary mechanism involves accumulating in the parasite's acidic digestive vacuole and interfering with the polymerization of toxic heme into inert hemozoin, leading to a buildup of free heme that induces oxidative stress and parasite death.[5][7] It serves as a crucial benchmark, especially when using both CQ-sensitive (e.g., 3D7) and CQ-resistant (e.g., W2, Dd2) parasite strains.[8]
-
Artemisinin: The core component of modern ACTs, this sesquiterpene lactone is activated by heme iron in infected red blood cells. This activation generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals that damage a wide array of parasite proteins and lipids, leading to rapid parasite clearance. Its fast-acting profile makes it a key comparator for evaluating the speed of action of new compounds.
Experimental Framework: A Validated Workflow for Comparative Efficacy
The following sections detail the essential experimental protocols required to build a comprehensive performance profile for TPA-1. The causality behind each step is explained to ensure scientific rigor.
Overall Experimental Workflow
The evaluation process follows a logical progression from broad in vitro screening to more specific mechanistic and in vivo studies. This tiered approach ensures that resources are focused on compounds with the most promising characteristics.
Caption: High-level workflow for antimalarial drug candidate evaluation.
Protocol: In Vitro Antiplasmodial Activity (IC50 Determination)
Rationale: The primary goal is to determine the concentration of TPA-1 that inhibits 50% of parasite growth (IC50). The SYBR Green I assay is a robust, fluorescence-based method that measures the proliferation of parasites by quantifying the amplification of parasite DNA.[8] Using both a chloroquine-sensitive (3D7) and a chloroquine-resistant (W2 or Dd2) strain of P. falciparum is critical to identify compounds that can overcome common resistance mechanisms.[8]
Step-by-Step Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum (3D7 and W2 strains) cultures in RPMI-1640 medium supplemented with Albumax I at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).[8]
-
Drug Plate Preparation: Prepare serial dilutions of TPA-1, Chloroquine, and Artemisinin in culture medium in a 96-well plate. A typical starting concentration is 10 µM, followed by 10-point, 2-fold dilutions. Include drug-free wells (negative control) and wells with infected red blood cells but no drug (positive growth control).
-
Assay Initiation: Adjust the parasite culture to 1% parasitemia and 2% hematocrit. Add this parasite suspension to the pre-drugged 96-well plates.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions described in Step 1.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and parasites, releasing the parasite DNA. The SYBR Green I dye then intercalates with the DNA.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[3]
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Normalize the data to the positive growth control (100% growth) and negative control (0% growth). Calculate the IC50 values by fitting the dose-response data to a non-linear regression model (e.g., log[inhibitor] vs. response).[9]
Protocol: In Vitro Cytotoxicity (CC50 and Selectivity Index)
Rationale: An effective drug must be selectively toxic to the parasite with minimal effect on host cells. This protocol measures the 50% cytotoxic concentration (CC50) against a standard mammalian cell line (e.g., human embryonic kidney cells, HEK293, or human liver cells, HepG2).[4][10] The ratio of CC50 to IC50 gives the Selectivity Index (SI), a critical measure of the compound's therapeutic window. A higher SI is desirable.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Add the same serial dilutions of TPA-1 and control drugs to the cells as used in the antiplasmodial assay.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[10]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the data to untreated control cells (100% viability). Calculate the CC50 value using a non-linear regression model.
-
Selectivity Index (SI) Calculation: Calculate SI using the formula: SI = CC50 / IC50 .
Protocol: In Vivo Efficacy (Peters' 4-Day Suppressive Test)
Rationale: In vitro activity does not always translate to in vivo efficacy due to factors like metabolism, bioavailability, and distribution. The Peters' 4-day suppressive test is a standard, robust model for the primary in vivo screening of antimalarial compounds.[11][12] It assesses the ability of a compound to suppress parasitemia in a rodent malaria model (Plasmodium berghei in mice) during the early stages of infection.[11]
Step-by-Step Protocol:
-
Animal Model: Use BALB/c mice (5 per group).
-
Infection: Inoculate each mouse intraperitoneally with 1x10^5 P. berghei-infected red blood cells on Day 0.
-
Drug Administration:
-
Administer the test compound (TPA-1) and Chloroquine (positive control) orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3).[11]
-
Include a vehicle control group that receives only the drug solvent (e.g., 2% DMSO in water).[11]
-
Test TPA-1 at multiple doses (e.g., 10, 30, and 100 mg/kg) to determine a dose-response relationship.[2]
-
-
Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.
-
Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia using the formula: % Suppression = [1 - (Avg. Parasitemia in Treated Group / Avg. Parasitemia in Vehicle Group)] * 100
-
Calculate the 50% effective dose (ED50) from the dose-response data.[13]
-
Data Presentation and Comparative Analysis
To facilitate a clear comparison, all quantitative data should be summarized in a structured table. The following table uses hypothetical (but plausible) data for TPA-1 to illustrate this.
| Parameter | TPA-1 (Hypothetical) | Chloroquine | Artemisinin |
| In Vitro Activity | |||
| IC50 vs. P. falciparum 3D7 (nM) | 150 | 20 | 5 |
| IC50 vs. P. falciparum W2 (nM) | 180 | 350 | 6 |
| Resistance Index (W2 IC50 / 3D7 IC50) | 1.2 | 17.5 | 1.2 |
| In Vitro Cytotoxicity | |||
| CC50 vs. HEK293 cells (nM) | > 20,000 | > 20,000 | > 20,000 |
| Selectivity | |||
| Selectivity Index (SI) vs. 3D7 | > 133 | > 1000 | > 4000 |
| In Vivo Efficacy | |||
| ED50 vs. P. berghei (mg/kg/day) | 25 | 1.8 | 6 |
| % Suppression at 30 mg/kg | 65% | > 95% | > 95% |
Interpretation of Hypothetical Data: In this illustrative example, TPA-1 shows good low-nanomolar activity. Critically, its Resistance Index is low (1.2), suggesting it is equally effective against CQ-sensitive and CQ-resistant strains, a highly desirable trait.[7] While its in vitro potency and in vivo efficacy do not match Artemisinin or Chloroquine (against sensitive strains), its distinct chemical scaffold and activity against resistant parasites would make it a strong candidate for further development, potentially as part of a combination therapy.
Mechanistic Insights and Future Directions
Based on the initial screening results, further studies should be undertaken to elucidate TPA-1's mechanism of action.
Caption: Comparative mechanisms of action for TPA-1 and Chloroquine.
Recommended Follow-up Studies:
-
Target-Based Assays: Conduct enzymatic assays with recombinant falcipain-2 to directly confirm inhibition.
-
Heme Polymerization Assay: Evaluate if TPA-1 interferes with hemozoin formation to rule out a chloroquine-like mechanism.[5]
-
Speed of Action Assay: Determine if the compound is fast-acting (like artemisinin) or slow-acting by measuring parasite viability at shorter time points (e.g., 6, 12, 24 hours).
-
Combination Studies: Use isobologram analysis to assess whether TPA-1 acts synergistically, additively, or antagonistically with current antimalarials like artemisinin or lumefantrine.
Conclusion
This guide provides a structured, scientifically-grounded methodology for the preclinical benchmarking of 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine (TPA-1). By adhering to these validated protocols for determining in vitro efficacy, selectivity, and in vivo activity, researchers can generate a robust data package to objectively compare TPA-1's performance against standard-of-care antimalarials. The triazolopyridine scaffold holds considerable potential, and a systematic evaluation as outlined here is the critical next step in determining if TPA-1 or related analogues can progress in the drug development pipeline and contribute to the global fight against malaria.
References
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Butenko, N., et al. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules. Available at: [Link]
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Sanz, L., et al. (2012). Efficacy models for compound screening. Antimalarial efficacy screening: in vitro and in vivo protocols. Available at: [Link]
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Singh, A., et al. (2022). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. ACS Omega. Available at: [Link]
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Mishra, M., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]
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de Souza, M. V. N., & de Almeida, M. V. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current organic synthesis. Available at: [Link]
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Espíndola, M. R., et al. (2019). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
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Basco, L. K., et al. (1998). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology. Available at: [Link]
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Fisher, G. M., et al. (2022). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Ghavaminejad, A., et al. (2019). Antiplasmodial Activity and In Vivo Bio-Distribution of Chloroquine Molecules Released with a 4-(4-Ethynylphenyl)-Triazole Moiety from Organometallo-Cobalamins. Molecules. Available at: [Link]
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Fisher, G. M., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]
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Valdés-Tresanco, M. E., et al. (2012). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Peters, W. (1975). The Four-Day Suppressive in Vivo Antimalarial Test. Annals of Tropical Medicine and Parasitology. Available at: [Link]
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Safety Operating Guide
Navigating the Unseen Threat: A Senior Application Scientist's Guide to Handling 8-Chloro-3-phenyl-triazolo[4,3-a]pyridine
Navigating the Unseen Threat: A Senior Application Scientist's Guide to Handling 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine
For the pioneering researchers and scientists in drug development, the novel compound 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine represents a frontier of therapeutic possibility. As with any exploration into uncharted territory, a deep respect for the unknown is paramount. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and extensive laboratory experience. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the following protocols are synthesized from data on the closely related structure, 8-Chloro[1][2][3]triazolo[4,3-a]pyridine, and general best practices for managing halogenated heterocyclic compounds.
Hazard Identification and Risk Assessment: Understanding the Adversary
The foundational step in any laboratory procedure is a thorough understanding of the potential hazards. Based on the available data for the analogous compound 8-Chloro[1][2][3]triazolo[4,3-a]pyridine, we must assume that 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine presents similar risks.
Primary Hazards: [1]
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
The addition of a phenyl group to the triazolo-pyridine core may influence the compound's reactivity and toxicological profile. Therefore, a cautious and conservative approach to handling is essential.
The Shield of Protection: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is your primary defense against exposure. The following table outlines the minimum required PPE for handling 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with nitrile gloves | The outer glove provides the initial barrier and can be removed immediately in case of a splash. The inner glove offers secondary protection. Nitrile is recommended for its broad chemical resistance. |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face. |
| Body | A long-sleeved, cuffed laboratory coat | Protects the skin on the arms and torso from accidental contact. The cuffs should be snug to prevent chemicals from entering. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) | Recommended, especially when handling the solid compound outside of a certified chemical fume hood, to prevent inhalation of airborne particles. |
| Feet | Closed-toe shoes | Protects the feet from spills. |
The Workflow of Safety: A Step-by-Step Handling Protocol
Adherence to a strict, well-defined protocol is the cornerstone of laboratory safety. The following workflow is designed to minimize the risk of exposure at every stage of handling.
Preparation and Weighing
-
Designated Area: All handling of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine, especially the weighing of the solid, must be conducted within a certified chemical fume hood.
-
Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency eyewash and safety shower must be accessible.
-
Weighing: Use a tared, sealed container for weighing to prevent the dispersal of fine particles.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents slowly and carefully to the solid compound to avoid splashing.
-
Closed System: Whenever possible, maintain a closed system during reactions to prevent the release of vapors.
-
Temperature Control: Be mindful of the reaction temperature, as elevated temperatures can increase the volatility of the compound and its solvents.
Post-Reaction Work-up and Purification
-
Quenching: If the reaction requires quenching, perform this step slowly and in a controlled manner, preferably in an ice bath to manage any exothermic processes.
-
Extraction and Chromatography: When performing extractions or column chromatography, ensure adequate ventilation and wear appropriate PPE to protect against solvent and compound exposure.
Workflow Visualization
The following diagram illustrates the critical stages of the safe handling workflow for 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
The proper disposal of 8-Chloro-3-phenyl-[1][2][3]triazolo[4,3-a]pyridine and any contaminated materials is a critical final step.
-
Waste Segregation: All waste containing this compound, including empty containers, used PPE, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: As a chlorinated heterocyclic compound, incineration at a licensed hazardous waste facility is the recommended disposal method.[4] This ensures the complete destruction of the molecule. Never dispose of this compound down the drain or in regular trash.
By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while ensuring the well-being of yourself and your colleagues. The pursuit of scientific discovery and a culture of safety are not mutually exclusive; they are intrinsically linked.
References
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06) [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]
-
GOV.UK. Pyridine: incident management. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
